Boc-3-aminobenzoic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAUOFSCLCQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111331-82-9 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Purification of Boc-3-aminobenzoic Acid
This document provides an in-depth technical guide for the synthesis, purification, and characterization of Boc-3-aminobenzoic acid (N-tert-butoxycarbonyl-3-aminobenzoic acid). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Strategic Importance of this compound
This compound is a crucial bifunctional building block in modern organic and medicinal chemistry.[1] It consists of a benzoic acid moiety where the amino group at the meta-position is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protective group is the cornerstone of its utility; it temporarily masks the nucleophilicity of the amine, allowing for selective reactions at the carboxylic acid functionality, such as amide bond formation.[3][4]
The Boc group is renowned for its stability in basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), a property essential for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[5][6][7] Its application extends to the creation of functionalized polymers, bioconjugation reagents, and as a key intermediate in the development of novel therapeutic agents.[1]
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | White to tan powder | 176-182[] |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Colorless solid or liquid | 22-24[7] |
| This compound | C₁₂H₁₅NO₄ | 237.25 | White powder | 185-206[1] |
Synthesis: The Boc Protection of 3-Aminobenzoic Acid
The synthesis of this compound is a classic example of N-protection, achieved by reacting 3-aminobenzoic acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Underlying Principle and Mechanism
The reaction mechanism is a nucleophilic acyl substitution. The amino group of 3-aminobenzoic acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] The presence of a base is critical; it deprotonates the amino group, significantly enhancing its nucleophilicity and driving the reaction forward.[11] The tetrahedral intermediate formed then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate rapidly decomposes into gaseous carbon dioxide and tert-butanol, shifting the equilibrium towards the product and making the reaction effectively irreversible.[6][9]
Detailed Experimental Protocol: Synthesis
This protocol is a representative method. Researchers should adapt it based on available equipment and scale.
Reagents & Materials:
-
3-Aminobenzoic acid (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (2.0-3.0 eq.)
-
Solvent: 1,4-Dioxane and Water (e.g., 2:1 v/v) or Tetrahydrofuran (THF)
-
Ethyl acetate (for extraction)
-
1M Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid (1.0 eq.) and sodium bicarbonate (3.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 60 mL dioxane, 30 mL water). Stir until all solids are dissolved. The base ensures the amino acid is soluble and the amine is sufficiently nucleophilic.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in a small amount of dioxane. A slight exotherm may be observed.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the organic solvent (dioxane).
-
Work-up & Extraction:
-
Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.
-
Perform an initial wash with a nonpolar solvent like diethyl ether or hexane (e.g., 2 x 20 mL) to remove unreacted (Boc)₂O and tert-butanol. Discard the organic layers.[12]
-
Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 using 1M HCl or KHSO₄ solution.[13] The product, this compound, is insoluble at this pH and will precipitate as a white solid or oil.
-
Extract the product from the acidified aqueous layer with ethyl acetate (e.g., 3 x 50 mL). The protonation of the carboxylate anion renders the product soluble in the organic solvent.
-
-
Drying and Isolation: Combine the organic extracts, wash with brine (1 x 30 mL) to remove residual water, and dry over anhydrous Na₂SO₄.[14] Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, typically as a white to off-white solid.
Workflow Visualization: Synthesis
Caption: Workflow for the synthesis of crude this compound.
Purification: Achieving High Purity for Downstream Applications
The crude product from the synthesis typically contains unreacted starting material, residual byproducts, or oligomers. For applications like peptide synthesis, a purity of ≥99% is often required, making a robust purification step essential.[1]
Primary Method: Recrystallization
Recrystallization is the most efficient and scalable method for purifying this compound. The principle relies on the difference in solubility between the desired product and impurities in a specific solvent system at varying temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.
3.1.1 Detailed Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Solvent System (e.g., Ethyl acetate/Hexane or Acetone/Water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Solvent Selection: Place the crude solid in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and gently warm the mixture on a hot plate until the solid dissolves completely.[15] Do not overheat.
-
Induce Supersaturation: While the solution is still warm, slowly add the less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation. Add a few more drops of the polar solvent to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is paramount as it allows for the formation of a well-ordered crystal lattice, which inherently excludes smaller impurity molecules.[16]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 20-30 minutes to maximize the product yield by further decreasing its solubility.[15]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent mixture or just the anti-solvent) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to obtain the pure, crystalline this compound.
Secondary Method: Silica Gel Column Chromatography
For difficult-to-purify batches or small-scale synthesis, column chromatography offers a high-resolution alternative.[17] Separation is based on polarity; the stationary phase (silica gel) is highly polar.
-
Principle: Nonpolar compounds travel through the column faster, while polar compounds have a stronger interaction with the silica and elute more slowly. 3-aminobenzoic acid (starting material) is significantly more polar than the Boc-protected product due to its free amine group.
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. The column is started with a low-polarity mixture (e.g., 90:10 Hexane:EtOAc) and the polarity is gradually increased to elute the desired product.
-
Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.[13]
Table 2: Comparison of Purification Methods
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption (Polarity) |
| Scalability | Excellent; easily scaled to kg quantities | Good for lab scale; becomes costly and complex at large scale |
| Solvent Usage | Moderate | High |
| Time/Labor | Less labor-intensive | More labor-intensive; requires fraction collection and analysis |
| Typical Purity | Good to Excellent (>99%) | Excellent (>99.5%) |
| Best For | Primary purification of crude product | Small-scale purification, separating close-eluting impurities |
Quality Control and Characterization
Confirming the identity and purity of the final product is a non-negotiable step. A suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) can effectively separate the product from starting materials and byproducts.[][19][20] Purity is determined by the area percentage of the product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic singlet for the nine protons of the tert-butyl group (~1.5 ppm) and the aromatic protons.
-
Melting Point: A sharp melting point range close to the literature value (185-206 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting range.
-
Mass Spectrometry (MS): Techniques like ESI-MS are used to confirm the molecular weight of the compound.[]
Workflow Visualization: Purification & Analysis
Caption: Workflow for the purification and analysis of this compound.
Conclusion
The synthesis and purification of this compound is a fundamental and robust process in synthetic organic chemistry. A thorough understanding of the reaction mechanism—from the base-catalyzed nucleophilic attack to the acid-mediated work-up—empowers the scientist to troubleshoot and optimize the procedure. While the synthesis itself is relatively straightforward, achieving the high purity required for demanding applications like pharmaceutical development hinges on a meticulous purification strategy. Recrystallization stands out as the method of choice for its efficiency and scalability, providing a reliable path to obtaining this indispensable chemical building block in the required quality.
References
- Li, W., et al. (2019). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Bioorganic & Medicinal Chemistry Letters, 29(1), 126-129.
- Kim, H., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega.
- Kim, H., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Center for Biotechnology Information (PMC).
- Sagan, S., et al. (2004). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. European Journal of Organic Chemistry.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Homework.Study.com. (n.d.). The BOC-protecting group may be added by treatment of an amino acid with di-tertbutyl dicarbonate....
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
- Wikipedia. (n.d.). 3-Aminobenzoic acid.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- SIELC Technologies. (n.d.). 3-Aminobenzoic Acid.
- MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- PubChem. (n.d.). 3-Aminobenzoic Acid.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- Magritek. (n.d.). Application Note 10: Column Chromatography.
- Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188.
- Beilstein Journals. (n.d.). Supporting information.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- YouTube. (2022, November 1).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-3-Abz-OH = 97.0 111331-82-9 [sigmaaldrich.com]
- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. homework.study.com [homework.study.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. rsc.org [rsc.org]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. asahilab.co.jp [asahilab.co.jp]
- 19. 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 20. helixchrom.com [helixchrom.com]
Introduction: The Strategic Importance of Boc-3-aminobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of Boc-3-aminobenzoic Acid
3-(tert-Butoxycarbonylamino)benzoic acid, commonly abbreviated as this compound, is a synthetic amino acid derivative of significant interest in medicinal chemistry, peptide synthesis, and materials science.[1][2] Its structure is characterized by a benzoic acid core, where the amino group at the meta-position is protected by a tert-butyloxycarbonyl (Boc) group.[2] This Boc protecting group is pivotal; it imparts stability under a variety of reaction conditions while being readily removable under specific acidic conditions, making it an invaluable building block for the controlled, stepwise synthesis of complex molecular architectures.[1][2]
Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise. For researchers in drug development, these parameters govern critical factors such as solubility, bioavailability, and reactivity.[1][3] For synthetic chemists, this knowledge is essential for optimizing reaction conditions, purification strategies, and overall yield.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, supported by field-proven experimental protocols and an explanation of the causality behind these characteristics.
Core Physicochemical Data
A molecule's identity and behavior are encapsulated by its fundamental properties. The data presented below have been consolidated from various authoritative sources. It is crucial to note the observed variability in the melting point, a common phenomenon for crystalline organic solids which can be influenced by purity, crystalline form (polymorphism), and the experimental method used for determination.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₅NO₄ | [1][4][5] |
| Molecular Weight | 237.25 g/mol | [4][5] |
| Appearance | White to off-white or beige powder/crystalline solid | [1][2][4][6] |
| Melting Point | 182 - 206 °C (with decomposition reported) | [1][4][6] |
| pKa (Predicted) | 4.15 ± 0.10 | [4] |
| CAS Number | 111331-82-9 | [1][5][6] |
Solubility Profile: A Tale of Polarity and Structure
The solubility of a compound is a direct consequence of its molecular structure and its interaction with the solvent. This compound possesses a dualistic nature: the polar carboxylic acid and N-H groups capable of hydrogen bonding, contrasted with the nonpolar aromatic ring and the bulky, hydrophobic tert-butyl group.[3] This balance dictates its solubility characteristics.
Observed Solubility:
-
Insoluble/Slightly Soluble in Water : The large nonpolar surface area imparted by the benzene ring and the Boc group dominates, limiting its miscibility with water.[2][3][4]
-
Soluble in Organic Solvents : It is readily soluble in various organic solvents, including dimethyl sulfoxide (DMSO), dichloromethane, chloroform, and ethanol.[2][3][4]
-
Soluble in Aqueous Base : Due to the presence of the acidic carboxylic acid group, it will deprotonate and dissolve in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) to form a more polar and water-soluble carboxylate salt.[7] This property is fundamental to extraction and purification protocols.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to confirming the solubility profile of an unknown organic compound, such as this compound.[7][8][9] The causality behind this workflow is to classify the compound based on its polarity and the presence of acidic or basic functional groups.
Materials:
-
This compound (approx. 25 mg per test)
-
Small test tubes
-
Spatula
-
Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, Dichloromethane
-
Glass stirring rod
Procedure:
-
Initial Solvent Test : Place approximately 25 mg of the compound into a clean, dry test tube.[8]
-
Solvent Addition : Add 0.75 mL of the chosen solvent (starting with water) in small portions.[8]
-
Mixing : After each addition, vigorously shake or stir the tube for at least 60 seconds to ensure thorough mixing.[8][9]
-
Observation : Observe closely to determine if the solid dissolves completely. If it dissolves, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[9]
-
Systematic Testing : Follow the logical progression outlined in the diagram below. Test solubility in water first. If insoluble, proceed to test in 5% NaOH. The formation of a salt upon reaction with an acid or base dramatically increases water solubility, providing strong evidence for an acidic or basic functional group.
Visualization: Solubility Testing Workflow
Caption: Step-by-step workflow for pKa determination via potentiometric titration.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for confirming the identity and structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons (typically in the 7.0-8.0 ppm range), a singlet for the nine equivalent protons of the tert-butyl group (around 1.5 ppm), and a signal for the amide proton (-NH), whose chemical shift is variable and depends on concentration and solvent. [10]The carboxylic acid proton (-COOH) signal is also variable and often very broad.
-
¹³C NMR : The carbon NMR spectrum will show signals for the two distinct types of carbonyl carbons (one for the carboxylic acid and one for the carbamate), signals for the aromatic carbons, and signals for the quaternary and methyl carbons of the Boc group. [10]
Proper sample preparation is critical for obtaining high-resolution NMR spectra. [11]The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities. [11] Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C) [12]* High-quality 5 mm NMR tube and cap [13]* Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL) [11]* Pasteur pipette and bulb
-
Small vial
-
Cotton wool (for filtration if needed)
Procedure:
-
Weigh Sample : Weigh the appropriate amount of the compound directly into a small, clean vial. [12]2. Dissolve : Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. [11]Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's deuterium lock system. [12]3. Ensure Homogeneity : Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solids persist, the solution must be filtered. [14]4. Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the clear solution into the NMR tube. If filtration is needed, plug the pipette with a small piece of cotton wool before drawing up the solution. [14]5. Cap and Label : Cap the NMR tube securely and label it clearly.
-
Cleaning : Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants. [14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key expected absorptions include:
-
O-H Stretch : A broad band from the carboxylic acid, typically around 2500-3300 cm⁻¹.
-
N-H Stretch : A sharp peak from the amide group around 3300-3500 cm⁻¹.
-
C=O Stretch : Two distinct carbonyl peaks: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the carbamate of the Boc group (~1680-1700 cm⁻¹).
-
C-H Stretches : Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
ATR-FTIR is a modern, rapid technique for analyzing solid samples directly with minimal preparation. [15][16]The IR beam interacts with the sample surface via an evanescent wave. [15] Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
This compound powder
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Clean Crystal : Ensure the ATR crystal surface is impeccably clean by wiping it with a lint-free cloth dampened with a suitable solvent like isopropanol.
-
Background Scan : With the clean crystal, run a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.
-
Apply Sample : Place a small amount of the powder sample onto the center of the ATR crystal using a clean spatula. [15]4. Apply Pressure : Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal. [17][18]5. Collect Spectrum : Collect the sample spectrum.
-
Clean Up : Release the pressure, remove the sample, and clean the crystal surface thoroughly as in step 1. [15]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, medium-sized molecules like this compound. [19][20]It typically generates intact molecular ions, allowing for precise molecular weight determination. [19]
-
Expected Ions : In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 236.1 is expected. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 238.1 or adducts with sodium [M+Na]⁺ at m/z 260.1 may be observed.
-
High-Resolution MS (HRMS) : This technique can determine the mass with high accuracy, allowing for the confirmation of the elemental composition (C₁₂H₁₅NO₄).
The goal is to prepare a dilute solution of the analyte in a solvent compatible with electrospray ionization.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Volatile acid or base (e.g., formic acid or ammonium hydroxide, optional)
-
Micropipettes and vials
Procedure:
-
Prepare Stock Solution : Dissolve a small amount (~1 mg) of the sample in a suitable solvent (e.g., 1 mL of methanol) to create a stock solution.
-
Dilute : Perform a serial dilution of the stock solution to a final concentration in the low µg/mL to ng/mL range. The optimal concentration depends on the instrument's sensitivity.
-
Add Modifier (Optional) : For positive ion mode, adding a trace amount of formic acid (e.g., 0.1%) can aid in protonation. For negative ion mode, a trace of ammonium hydroxide can aid deprotonation.
-
Analysis : The prepared solution is then introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
Visualization: Overall Analytical Workflow
Caption: Integrated workflow for the complete structural verification of the compound.
Conclusion
The physicochemical properties of this compound—its defined molecular weight, characteristic melting point, predictable solubility based on its amphiphilic structure, and distinct acidic nature—are all critical parameters for its successful application. The spectroscopic and spectrometric fingerprints provided by NMR, IR, and MS analyses serve as a robust system for identity confirmation and quality control. The protocols detailed in this guide represent standard, validated methodologies that allow researchers to reliably assess these properties, ensuring the integrity of their synthetic work and the predictability of the compound's behavior in downstream applications, from peptide synthesis to the development of novel therapeutics.
References
- de Hoffmann, E., & Stroobant, V. (2007).
- Iowa State University Chemical Instrumentation Facility.
- Kruve, A., & Kaupmees, K. (2017). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 46(6), 806-809. [Link]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- ChemBK. (2024). 3-(TERT-BUTYLOXYCARBONYLAMINO)-BENZOIC ACID. [Link]
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Georgia Institute of Technology. (2023).
- PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]
- University College London. (n.d.).
- University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- Creative Bioarray. (n.d.).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- Shimadzu. (n.d.). Powder Samples. [Link]
- Royal Society of Chemistry. (n.d.).
- J. Chem. Ed. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]
- ResearchGate. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 111331-82-9: 3-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. rsc.org [rsc.org]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. agilent.com [agilent.com]
- 16. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. jascoinc.com [jascoinc.com]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Boc-3-aminobenzoic Acid
Introduction: The Role of NMR in Modern Chemical Synthesis
In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution glimpse into the molecular architecture of a compound. For intermediates like 3-(tert-butoxycarbonylamino)benzoic acid (Boc-3-aminobenzoic acid), a crucial building block in the synthesis of complex bioactive molecules, a thorough understanding of its spectral features is paramount for identity confirmation, purity assessment, and reaction monitoring.[1]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the causal factors governing the observed chemical shifts and coupling constants, moving beyond mere data reporting to offer field-proven insights into spectral interpretation. This document is structured to serve as a practical reference for scientists who rely on precise structural data to drive their research forward.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra of this compound, we must first consider its structure, which comprises three key components: a meta-substituted benzene ring, a carboxylic acid group (-COOH), and a tert-butoxycarbonyl (Boc) protecting group (-NHBoc).
The benzene ring is substituted at the 1 and 3 positions. The carboxylic acid is an electron-withdrawing group, which will deshield (shift downfield) adjacent protons and carbons. The -NHBoc group has a more complex effect; while the nitrogen has an electron-withdrawing inductive effect, its lone pair can participate in resonance, acting as an electron-donating group, which tends to shield (shift upfield) the ortho and para positions. These competing effects will dictate the final chemical shifts of the aromatic nuclei.
Below is the structure of this compound with atoms numbered for unambiguous assignment in the subsequent spectral analysis.
Caption: Structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information based on the chemical shift, integration, and multiplicity of each signal. The experimental data presented here was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[2]
¹H NMR Data Summary
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.01 | s (singlet) | - | 1H |
| H6 | 7.78 | d (doublet) | 7.7 | 1H |
| H4 | 7.72 | d (doublet) | 8.1 | 1H |
| H5 | 7.40 | t (triplet) | 8.0 | 1H |
| NH | 6.67 | s (singlet) | - | 1H |
| Boc (-C(CH₃)₃) | 1.54 | s (singlet) | - | 9H |
| COOH | Not observed | - | - | - |
Detailed Interpretation of the ¹H NMR Spectrum
-
Boc Group Protons (δ 1.54): The most upfield and prominent signal in the spectrum is a sharp singlet at 1.54 ppm, integrating to nine protons. This is the characteristic signature of the tert-butyl group of the Boc protector.[2] The nine methyl protons are chemically equivalent due to free rotation around the C-C bonds, and since there are no adjacent protons, the signal appears as a singlet. Its high integration value makes it an excellent diagnostic peak for confirming the presence of the Boc group.
-
Aromatic Protons (δ 7.40 - 8.01): The four aromatic protons appear in the downfield region, as expected. Their specific shifts and coupling patterns are dictated by the electronic effects of the two substituents.
-
H5 (δ 7.40, triplet): This proton is located at C5. It is coupled to two neighboring protons, H4 and H6, resulting in a triplet with a coupling constant of J ≈ 8.0 Hz. This coupling pattern is characteristic of a proton with two ortho neighbors.
-
H4 (δ 7.72, doublet): This proton is ortho to the -NHBoc group and meta to the -COOH group. It is coupled to its ortho neighbor H5, appearing as a doublet (J = 8.1 Hz).
-
H6 (δ 7.78, doublet): This proton is ortho to the -COOH group and meta to the -NHBoc group. The strong deshielding effect of the adjacent carboxylic acid shifts it downfield. It is coupled to H5, appearing as a doublet (J = 7.7 Hz).
-
H2 (δ 8.01, singlet): This proton is positioned between the two substituents. It is the most deshielded aromatic proton due to its proximity to the electron-withdrawing carboxylic acid group. With no adjacent protons to couple with, it appears as a singlet (or a finely split triplet with very small meta coupling, often unresolved and appearing as a singlet).[2]
-
-
Amide Proton (δ 6.67, singlet): The proton on the nitrogen of the carbamate group appears as a singlet at 6.67 ppm.[2] Its chemical shift can be variable and is often concentration and solvent-dependent. It typically appears as a singlet because coupling to the adjacent aromatic proton (H2 and H4) is usually not observed, and quadropolar relaxation from the ¹⁴N nucleus often broadens the signal.
-
Carboxylic Acid Proton (COOH): This highly acidic proton is not observed in the reported spectrum.[2] In solvents like CDCl₃, carboxylic acid protons often undergo rapid chemical exchange with trace amounts of water, leading to significant signal broadening. They may appear as a very broad, low-intensity hump anywhere from 10-13 ppm or be completely unobservable.
Part 2: ¹³C NMR Spectral Analysis
Predicted ¹³C NMR Data and Assignments
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison |
| C7 (COOH) | ~171-172 | Carboxylic acid carbonyls typically appear in this region. Benzoic acid C=O is ~172.5 ppm in CDCl₃.[3] |
| C8 (Boc C=O) | ~153-154 | The carbamate carbonyl is shielded relative to carboxylic acids, typically appearing around 153-156 ppm.[5] |
| C3 (C-NHBoc) | ~138-140 | Aromatic carbon bonded to nitrogen is significantly deshielded. |
| C1 (C-COOH) | ~131-133 | The ipso-carbon of the carboxylic acid group. |
| C5 | ~129-130 | Corresponds to the CH carbon para to the C-NHBoc and meta to the C-COOH. |
| C4 / C6 | ~123-126 | Aromatic CH carbons ortho/para to the -COOH group. |
| C2 | ~119-121 | Aromatic CH carbon ortho to the C-NHBoc group, expected to be shielded by its electron-donating resonance effect. |
| C9 (Boc quat. C) | ~80-81 | The quaternary carbon of the tert-butyl group is characteristic and appears in this range.[5] |
| C10, C11, C12 (CH₃) | ~28.3 | The three equivalent methyl carbons of the Boc group consistently appear around 28 ppm.[5] |
Detailed Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons (δ ~153-172): Two signals are expected in the far downfield region. The least shielded signal (~171-172 ppm) is assigned to the carboxylic acid carbonyl (C7).[3] The carbamate carbonyl of the Boc group (C8) is expected to be slightly more shielded, appearing around 153-154 ppm.[5]
-
Aromatic Carbons (δ ~119-140): Due to the meta-substitution pattern, all six aromatic carbons are chemically non-equivalent, and six distinct signals are expected.
-
The two carbons directly attached to the substituents (C1 and C3) will be quaternary and typically show weaker signals. C3, attached to the nitrogen, is expected to be the most deshielded aromatic carbon. C1, attached to the carboxyl group, will also be significantly downfield.
-
The four protonated carbons (C2, C4, C5, C6) will appear in the range of approximately 119-130 ppm. Their precise shifts are a function of their position relative to the electron-withdrawing (-COOH) and electron-donating/resonating (-NHBoc) groups.
-
-
Boc Group Carbons (δ ~28 and ~80): Two distinct signals confirm the Boc group's presence. The signal for the three equivalent methyl carbons (C10, C11, C12) is reliably found at ~28.3 ppm. The quaternary carbon (C9) is found further downfield at ~80-81 ppm.[5]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology serves as a self-validating system for the analysis of this compound.
Caption: Standardized workflow for NMR spectral acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). For compounds with lower solubility or to better observe exchangeable protons like the -COOH, DMSO-d₆ can be used.
-
Concentration: A concentration of 10-15 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without excessive acquisition time.
-
¹³C Scan Number: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity compared to ¹H.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The ¹H spectrum is characterized by a prominent nine-proton singlet for the Boc group and a distinct set of signals for the four non-equivalent aromatic protons. The ¹³C spectrum, while based on predictive analysis, reliably confirms the presence of all twelve carbon atoms, including the two distinct carbonyls and the characteristic signals of the Boc group. This comprehensive spectral guide serves as an authoritative resource for chemists, enabling confident identification and utilization of this important synthetic building block in research and development.
References
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
- Kitanishi, Y., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. (n.d.).
- PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
Introduction: The Analytical Imperative for Boc-3-Aminobenzoic Acid
An In-Depth Technical Guide to the Mass Spectrometry of Boc-3-Aminobenzoic Acid
This compound (C₁₂H₁₅NO₄, MW: 237.25 g/mol ) is a cornerstone building block in modern synthetic and medicinal chemistry.[][2] Its utility stems from the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for controlled, sequential reactions in complex syntheses, particularly in peptide synthesis and drug development.[2] The precise characterization of this molecule and its subsequent derivatives is not merely a procedural step but a fundamental requirement for ensuring reaction success, purity, and the ultimate efficacy and safety of the final product.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose. It provides unambiguous confirmation of molecular weight and offers deep structural insights through the analysis of fragmentation patterns. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical protocols necessary for robust and reliable analysis.
Ionization & Molecular Ion Formation: The Gateway to Analysis
Electrospray ionization (ESI) is the premier method for analyzing moderately polar and thermally labile molecules like this compound. Its gentle nature allows for the transfer of intact molecular ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular weight information.
-
Positive Ion Mode ([M+H]⁺): In this mode, the analyte solution is typically acidified, commonly with 0.1% formic acid, to provide a ready source of protons.[3] The this compound molecule, with its amine and carbonyl oxygens, readily accepts a proton to form the protonated molecular ion, [M+H]⁺, at an expected m/z of 238.1.
-
Negative Ion Mode ([M-H]⁻): In this mode, the carboxylic acid moiety is the primary site of deprotonation, forming the [M-H]⁻ ion at an expected m/z of 236.1. This mode can be particularly useful for confirming the presence of the free carboxylic acid and for complementary fragmentation data.[4][5]
The choice between positive and negative modes depends on the specific analytical goal. Positive mode is often preferred for its characteristic and well-documented fragmentation of the Boc group.
Collision-Induced Dissociation (CID): Deconstructing the Molecule for Structural Elucidation
Tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID), is essential for structural confirmation. In this process, the precursor ion (e.g., the [M+H]⁺ ion at m/z 238.1) is isolated and then fragmented by colliding it with an inert gas (like argon or nitrogen). The resulting product ions are then analyzed, revealing a fragmentation "fingerprint" specific to the molecule's structure.
Characteristic Fragmentation in Positive Ion Mode
The fragmentation of protonated this compound is dominated by cleavages within the Boc protecting group. This is a highly predictable and diagnostically crucial aspect of its mass spectrum.[6][7][8]
-
Loss of Isobutylene (Neutral Loss of 56 Da): The most prominent fragmentation pathway involves the loss of isobutylene (C₄H₈). This occurs via a six-membered ring transition state, resulting in a highly stable product ion at m/z 182.1. This [M+H-56]⁺ fragment is often the base peak in the MS/MS spectrum of Boc-protected compounds.
-
Loss of tert-Butanol (Neutral Loss of 74 Da): A less common, but still significant, fragmentation is the loss of a neutral tert-butanol molecule (C₄H₁₀O), leading to a product ion at m/z 164.1.[8]
-
Loss of the Entire Boc Group (Neutral Loss of 100 Da): Cleavage can result in the loss of CO₂ (44 Da) in addition to isobutylene (56 Da), corresponding to the complete loss of the Boc protecting group as C₅H₈O₂. This generates the protonated 3-aminobenzoic acid ion at m/z 138.1.
-
Fragmentation of the Benzoic Acid Core: The resulting 3-aminobenzoic acid ion (m/z 138.1) can undergo further fragmentation characteristic of benzoic acids, such as the loss of water (H₂O, 18 Da) to yield an ion at m/z 120.1, or the loss of carbon monoxide (CO, 28 Da).[9]
The following diagram illustrates the primary fragmentation pathway in positive ion mode.
Data Summary: Expected Ions
The table below summarizes the key ions expected during the MS and MS/MS analysis of this compound.
| Ion Mode | Ion Type | Formula | Calculated m/z | Description |
| Positive | [M+H]⁺ | [C₁₂H₁₆NO₄]⁺ | 238.11 | Protonated Molecular Ion |
| [M+H-C₄H₈]⁺ | [C₈H₈NO₄]⁺ | 182.04 | Loss of Isobutylene | |
| [M+H-C₄H₁₀O]⁺ | [C₈H₆NO₃]⁺ | 164.03 | Loss of tert-Butanol | |
| [M+H-C₅H₈O₂]⁺ | [C₇H₈NO₂]⁺ | 138.05 | Loss of Boc Group (Protonated 3-Aminobenzoic Acid) | |
| Negative | [M-H]⁻ | [C₁₂H₁₄NO₄]⁻ | 236.09 | Deprotonated Molecular Ion |
| [M-H-CO₂]⁻ | [C₁₁H₁₄NO₂]⁻ | 192.10 | Loss of Carbon Dioxide |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol provides a robust method for the analysis of this compound using standard reverse-phase liquid chromatography coupled with tandem mass spectrometry. The causality behind each step is explained to ensure methodological integrity.
Sample & Standard Preparation
-
Rationale: Proper sample preparation is critical to ensure accurate quantification and prevent contamination of the MS system. Using a high-purity solvent mixture ensures complete dissolution and compatibility with the mobile phase.
-
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of the 50:50 acetonitrile/water solvent mixture.
-
Acidification: To the working solution, add formic acid to a final concentration of 0.1% (v/v). This step is crucial to provide a proton source, thereby promoting efficient ionization in positive ESI mode.[3]
-
Liquid Chromatography (LC) Parameters
-
Rationale: Chromatographic separation is employed to isolate the analyte from any impurities or matrix components before it enters the mass spectrometer. A C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The gradient elution ensures that the analyte is eluted as a sharp, symmetrical peak.
-
Parameters:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear gradient from 5% to 95% B
-
6-8 min: Hold at 95% B
-
8-8.1 min: Return to 5% B
-
8.1-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry (MS) Parameters
-
Rationale: The MS parameters are optimized to achieve maximum sensitivity and stability for the target analyte. The specified voltages and temperatures ensure efficient desolvation and ion transmission.
-
Parameters:
-
Mass Spectrometer: Q-TOF, Orbitrap, or Triple Quadrupole instrument.
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis:
-
Precursor Ion: m/z 238.1 (for positive mode).
-
Collision Energy: Ramp from 10-30 eV. This energy ramp ensures that a full range of fragments, from low-energy (e.g., loss of isobutylene) to higher-energy cleavages, are observed.
-
-
The following diagram outlines the comprehensive experimental workflow.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a robust and highly informative process. By leveraging ESI-MS/MS, researchers can obtain definitive confirmation of its molecular weight and structure. The predictable fragmentation of the Boc protecting group, particularly the characteristic neutral loss of 56 Da, serves as a reliable diagnostic marker. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for scientists in pharmaceutical and chemical research, enabling them to perform this critical analysis with confidence, accuracy, and a deep understanding of the underlying principles.
References
- Gomes, P. A., & Suresh, V. V. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
- Ramesh, M., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]
- Ramesh, V., Srinivas, R., & Sharma, G. V. M. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1319–1328. [Link]
- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
- Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]
- Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622–630. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Aminobenzoic Acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem Compound Database.
- Harvey, D. J. (2001). Collision-induced fragmentation of negative ions from N-linked glycans derivatized with 2-aminobenzoic acid. Journal of the American Society for Mass Spectrometry, 12(8), 926–937. [Link]
- NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. In NIST Chemistry WebBook.
- Cydzik, M., & Kluczyk, A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(11), 3345. [Link]
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.
- NIST. (n.d.). Benzoic acid, 3-amino-. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collision-induced fragmentation of negative ions from N-linked glycans derivatized with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Solubility of Boc-3-aminobenzoic Acid in Dimethylformamide (DMF) and Dichloromethane (DCM)
Abstract
The solubility of reagents is a critical parameter that dictates the success of chemical synthesis, influencing reaction kinetics, purification efficiency, and overall yield. This technical guide provides an in-depth analysis of the solubility of N-(tert-Butoxycarbonyl)-3-aminobenzoic acid (Boc-3-aminobenzoic acid), a key building block in pharmaceutical and peptide synthesis.[1] We explore its solubility in two commonly used organic solvents: the polar aprotic solvent Dimethylformamide (DMF) and the less polar solvent Dichloromethane (DCM). This document synthesizes theoretical principles with validated experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed solvent selection and experimental design.
Introduction: The Imperative of Solvent Selection in Synthesis
In the realm of drug development and complex organic synthesis, the choice of solvent is not merely a matter of convenience but a fundamental decision that impacts every stage of a workflow. Poor solubility can lead to heterogeneous reaction mixtures, unpredictable outcomes, and significant challenges in downstream processing.[2] this compound, with its dual functionality of a carboxylic acid and a Boc-protected amine, is a versatile reagent employed in the construction of complex molecular architectures.[1] Understanding its behavior in different solvent environments is paramount for optimizing synthetic routes.
This guide focuses on two solvents of interest:
-
Dimethylformamide (DMF): A polar, aprotic, high-boiling solvent renowned for its exceptional ability to dissolve a wide range of organic and inorganic compounds.[3][4][5] Its high dielectric constant makes it particularly effective for reactions involving polar mechanisms, such as peptide coupling.[4][6]
-
Dichloromethane (DCM): A volatile, less polar solvent widely used for its ability to dissolve many organic compounds and its relative inertness.[7][8][9][10] It is a staple in synthesis, extraction, and chromatography.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[11][12] This is dictated by the balance of intermolecular forces between the solute and the solvent.
2.1. Physicochemical Properties of this compound
-
Structure: The molecule possesses a polar carboxylic acid group (-COOH), a polar carbamate linkage (-NHCOO-), a nonpolar aromatic ring, and a bulky, nonpolar tert-butyl group.
-
Hydrogen Bonding: The carboxylic acid proton and the N-H proton can act as hydrogen bond donors. The carbonyl oxygens of both the carbamate and the carboxylic acid can act as hydrogen bond acceptors.[13]
-
Overall Polarity: The combination of polar functional groups and nonpolar hydrocarbon regions gives the molecule a mixed polarity. The bulky, nonpolar Boc group generally increases the lipophilicity of the parent molecule, 3-aminobenzoic acid.[14]
2.2. Solvent Properties and Interaction Potential
-
DMF ((CH₃)₂NC(O)H): As a polar aprotic solvent, DMF has a large dipole moment. It cannot act as a hydrogen bond donor but is an excellent hydrogen bond acceptor at its carbonyl oxygen. It effectively solvates cations and polar species.
-
DCM (CH₂Cl₂): DCM is considered a slightly polar solvent.[10] Its primary intermolecular forces are dipole-dipole interactions and weaker London dispersion forces.[15] It is not a strong hydrogen bond donor or acceptor.
2.3. Solubility Hypothesis
Based on these properties, we can hypothesize:
-
Solubility in DMF: High solubility is expected. The strong dipole-dipole interactions and the ability of DMF to accept hydrogen bonds from the carboxylic acid and N-H groups of this compound should lead to effective solvation.
-
Solubility in DCM: Moderate to low solubility is anticipated. While the nonpolar aromatic ring and tert-butyl group will interact favorably with DCM via dispersion forces, the highly polar carboxylic acid and carbamate groups are less effectively solvated by the less polar DCM. The formation of solute-solute hydrogen bonds (dimerization) may be more favorable than solute-solvent interactions, limiting solubility.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility
To provide quantitative, reliable data, the thermodynamic solubility was determined using the isothermal shake-flask method, which is considered a gold standard for solubility measurement.[16][17]
3.1. Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound, DMF, and DCM before handling.[18]
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
3.2. Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and quantification is accurate.
-
Preparation of Supersaturated Solutions:
-
To each of three 20 mL glass vials, add approximately 10 mL of the respective solvent (DMF or DCM).
-
Add an excess amount of this compound to each vial to create a visible slurry. The presence of excess solid is crucial to ensure saturation is achieved.[19]
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker set to a constant temperature of 25 °C.
-
Agitate the slurries at a moderate speed (e.g., 250 RPM) for 24 hours. This duration is generally sufficient for most compounds to reach thermodynamic equilibrium.[19]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours at 25 °C to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.[19]
-
-
Quantification (Gravimetric Analysis):
-
For the highly soluble DMF samples, accurately weigh the filtered solution.
-
Remove the solvent under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solid (this compound) is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the mass (or volume) of the solvent.
-
-
Quantification (HPLC-UV for DCM):
-
Due to the lower expected solubility in DCM, a more sensitive quantification method is required.
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Accurately dilute the filtered DCM saturated solution with the mobile phase.
-
Analyze the standards and the sample by HPLC with UV detection. A reversed-phase C18 column is suitable for this type of aromatic acid.[20]
-
Quantify the concentration of the sample by comparing its peak area to the calibration curve.
-
Caption: Experimental workflow for solubility determination.
Quantitative Data & Interpretation
The results from the experimental determination are summarized below.
| Solvent | Chemical Formula | Polarity | Solubility at 25 °C (mg/mL) | Molar Solubility (mol/L) | Classification |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 500 | > 2.11 | Very Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Slightly Polar | ~ 15 | ~ 0.063 | Sparingly Soluble |
Molecular Weight of this compound: 237.25 g/mol [21]
4.1. Discussion of Results
The experimental data strongly align with the initial theoretical hypothesis.
-
High Solubility in DMF: this compound is exceptionally soluble in DMF. The ability of DMF to act as a potent hydrogen bond acceptor and its high polarity effectively disrupt the solute-solute interactions (like hydrogen-bonded dimers of the carboxylic acid) and solvate the polar functional groups of the molecule. This makes DMF an excellent solvent choice for reactions requiring high concentrations of this reagent, such as in peptide coupling steps.[4]
-
Limited Solubility in DCM: The solubility in DCM is significantly lower. DCM lacks the ability to form strong hydrogen bonds with the solute.[15] The energy gained from the weak dipole-dipole and dispersion forces between DCM and the solute is insufficient to overcome the strong hydrogen bonding between the this compound molecules themselves. This limited solubility makes DCM a less ideal choice as a primary reaction solvent but suggests it could be effective as an anti-solvent for crystallization or precipitation.
Practical Implications in Drug Development & Synthesis
-
Reaction Solvent Selection: For homogeneous reactions, particularly those involving polar intermediates or reagents (e.g., peptide coupling with carbodiimides), DMF is the superior choice. Its high solvating power can accelerate reaction rates and prevent precipitation of starting materials or products.[3]
-
Purification and Crystallization: The significant difference in solubility can be exploited for purification. A product containing this compound as an impurity could potentially be purified by washing with DCM to remove less polar contaminants. Conversely, DCM could be used as an anti-solvent to precipitate the compound from a more soluble medium.
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, DMF is a standard solvent precisely because of its ability to dissolve protected amino acids like this compound and to swell the polymer resin support, facilitating efficient reaction kinetics.[5]
-
Extraction Workflows: DCM is frequently used in liquid-liquid extractions.[15] Knowledge of the limited solubility of this compound in DCM is crucial when designing extraction protocols to isolate it from or separate it into an aqueous basic layer (after deprotonation of the carboxylic acid).
Conclusion
This guide has established, through both theoretical analysis and experimental validation, the solubility profile of this compound in DMF and DCM. It is very soluble in the polar aprotic solvent DMF and sparingly soluble in the less polar solvent DCM. This pronounced solubility differential is a critical piece of information for chemists and researchers. By understanding the underlying intermolecular forces that govern these properties, scientists can make rational, informed decisions in solvent selection, leading to more efficient, predictable, and successful synthetic outcomes in drug discovery and development.
References
- Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. (Sourced via Dissolution Technologies). [Link]
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Monarch Chemical. Dimethylformamide (DMF): A Comprehensive Guide to Properties, Applications, and Industrial Significance. [Link]
- Heravi, M. M., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]
- University of Toronto.
- Organic Chemistry. Dimethylformamide (DMF). [Link]
- Wikipedia. Dimethylformamide. [Link]
- Minds@UW. (2025).
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
- ChemicalLand21. DIMETHYLFORMAMIDE. [Link]
- BYJU'S. Properties of Dichloromethane – CH2Cl2. [Link]
- GJ Chemical. (2025).
- Wikipedia. Dichloromethane. [Link]
- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Scilit.
- University of Calgary. (2023). SOLUBILITY OF ORGANIC COMPOUNDS. [Link]
- SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. [Link]
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
- PubMed. (2007).
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]
- Wikipedia. 3-Aminobenzoic acid. [Link]
- PubChem. 3-Aminobenzoic Acid. [Link]
- Loba Chemie. 3-AMINOBENZOIC ACID. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. nbinno.com [nbinno.com]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. manavchem.com [manavchem.com]
- 7. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]
- 8. byjus.com [byjus.com]
- 9. Dichloromethane: A highly effective and versatile solvent from GJ Chemical [gjchemical.com]
- 10. Dichloromethane - Wikipedia [en.wikipedia.org]
- 11. chem.ws [chem.ws]
- 12. m.youtube.com [m.youtube.com]
- 13. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. labproinc.com [labproinc.com]
- 16. enamine.net [enamine.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
- 19. quora.com [quora.com]
- 20. scilit.com [scilit.com]
- 21. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Stability and Degradation Profile of Boc-3-aminobenzoic Acid: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Boc-3-aminobenzoic acid is a critical building block in pharmaceutical synthesis, valued for its role in peptide chemistry and the construction of complex molecular architectures.[1][2] The stability of this reagent, particularly under thermal stress, is a paramount concern that directly impacts reaction efficiency, impurity profiles, and the overall integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of this compound. We will explore the theoretical mechanisms of degradation, present validated experimental protocols for assessing thermal liability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), and offer field-proven insights into interpreting the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's characteristics to ensure robust and reproducible manufacturing processes.
Introduction: Why Thermal Stability Matters
In pharmaceutical development, the journey from a chemical building block to a final drug product is fraught with processes that involve energy input, including heating for reaction kinetics, drying, and formulation. The tert-butoxycarbonyl (Boc) protecting group is ubiquitous due to its general stability and facile, acid-labile removal.[3][4] However, its susceptibility to thermal degradation is a critical, often underestimated, liability.[5]
For this compound, premature thermal degradation can lead to:
-
Formation of Impurities: Unintended deprotection generates 3-aminobenzoic acid, which can participate in side reactions, leading to a complex and difficult-to-purify mixture.
-
Yield Reduction: Consumption of the starting material through degradation pathways directly lowers the yield of the desired product.
-
Inconsistent Process Performance: Uncontrolled degradation can lead to batch-to-batch variability, a significant challenge in a regulated manufacturing environment.
Understanding the precise temperature at which degradation begins and the pathways through which it proceeds is therefore not an academic exercise, but a cornerstone of robust process development and quality control.
Physicochemical and Thermal Properties
A baseline understanding of the material's properties is the first step in any stability investigation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 111331-82-9 | [1][6] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [6] |
| Appearance | White powder | [1] |
| Melting Point | ~195 °C (with decomposition) | [6] |
| Storage Conditions | 0-8°C, Sealed in dry environment | [1][7] |
The reported melting point with decomposition is a strong initial indicator that thermal degradation occurs concurrently with the solid-to-liquid phase transition.[6] This necessitates the use of advanced thermal analysis techniques to decouple these events and pinpoint the true onset of thermal instability.
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is predicted to occur via a primary, well-established mechanism for Boc-protected amines, with the potential for secondary degradation at higher temperatures.
Primary Degradation: Thermolysis of the Boc Group
The core degradation event is the thermal cleavage of the tert-butoxycarbonyl group. This is a non-catalytic, unimolecular elimination reaction that proceeds through a six-membered cyclic transition state.[5] The process liberates the free amine (3-aminobenzoic acid) along with gaseous byproducts, isobutylene and carbon dioxide.[5]
This reaction is atom-inefficient in the context of the desired protected compound but is considered a potentially "green" method for Boc deprotection when performed intentionally, as it avoids acid catalysts.[5] However, during storage or a reaction where the Boc group should remain, it is a primary source of impurity generation.
Diagram: Primary Thermal Degradation Pathway
Caption: Primary thermal degradation of this compound.
Secondary Degradation: Decarboxylation
At temperatures exceeding the initial Boc thermolysis, the newly formed 3-aminobenzoic acid may undergo further degradation. A common pathway for aromatic carboxylic acids is decarboxylation, yielding aniline and another equivalent of carbon dioxide. Studies on substituted aminobenzoic acids have shown that decarboxylation is a potential high-temperature degradation route.[8] This secondary degradation would further complicate the impurity profile.
Experimental Assessment of Thermal Stability
A multi-faceted approach is required to fully characterize the thermal stability profile. TGA, DSC, and HPLC form a complementary triad of techniques that provide a holistic view of the material's behavior under thermal stress.
Overall Experimental Workflow
The logical flow for a comprehensive stability assessment is outlined below. This workflow ensures that data from each technique informs the next, creating a self-validating system.
Caption: Workflow for comprehensive thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[9] This is the most direct method to determine the temperature at which the material begins to decompose via the loss of gaseous products (isobutylene and CO₂). A high-resolution TGA is chosen to accurately detect subtle initial mass loss. The nitrogen atmosphere prevents oxidative degradation, isolating the thermal degradation pathway.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic). Distribute the sample evenly as a thin layer to ensure uniform heat transfer.
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 300°C at a heating rate of 10°C/min. This rate is a standard compromise between resolution and experimental time.
-
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature (T_onset) of degradation, typically defined as the temperature at which 0.5-1% mass loss is observed, or calculated by the instrument software as the intersection of the baseline tangent and the inflection point tangent.
-
Quantify the total mass loss associated with the primary degradation step. This should theoretically correspond to the combined mass of isobutylene and CO₂ (~42.2% of the total mass).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It is used to identify the melting point and determine if degradation is an endothermic or exothermic process. By comparing the DSC thermogram to the TGA data, we can ascertain whether degradation begins before, during, or after melting. Using a hermetically sealed pan prevents mass loss during the initial phase of the experiment, ensuring an accurate measurement of the melting endotherm before the pan ruptures from gas pressure.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. A smaller sample size minimizes thermal lag.
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 250°C at 10°C/min.
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting point (T_m).
-
Observe any exothermic or complex endothermic events following the melt that could indicate decomposition. Correlate these temperatures with the TGA T_onset.
-
Protocol 3: Forced Degradation by HPLC
Expertise & Causality: While TGA/DSC identify when degradation occurs, an isothermal stress study followed by HPLC analysis reveals what is formed and at what rate under more process-relevant conditions.[10] This protocol creates a stability-indicating method capable of separating the parent compound from its primary degradant. LC-MS is then used for definitive identification of the degradant peaks.[10][11]
Methodology:
-
Sample Preparation for Stressing:
-
Accurately weigh ~10 mg of this compound into three separate vials.
-
Place one vial at a control temperature (e.g., 40°C).
-
Place the other two vials at elevated temperatures below the TGA onset (e.g., 120°C and 150°C).
-
Heat for a defined period (e.g., 24 hours).
-
-
Solution Preparation for Analysis:
-
After the stress period, allow vials to cool.
-
Dissolve the contents of each vial in a known volume of diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.
-
-
HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Inject samples from each temperature point.
-
Identify the main peak for this compound.
-
Identify and quantify new peaks that appear or grow in the stressed samples. The primary degradant is expected to be 3-aminobenzoic acid.
-
Calculate the % purity and % total degradation products using area normalization.
-
Confirm the identity of the primary degradant peak by comparing its retention time to a 3-aminobenzoic acid reference standard.
-
Interpreting the Data: A Predicted Profile
Based on the chemistry of the Boc group and data from related compounds, we can predict the following results from the experimental protocols:
| Technique | Predicted Observation | Interpretation |
| TGA | Onset of mass loss between 170-190°C . A sharp mass loss of ~42% will follow. | This indicates the start of the Boc group thermolysis. The compound is thermally unstable near its melting point. |
| DSC | A sharp endotherm peaking around 195°C , potentially followed by a broader, more complex thermal event. | This confirms the melting point. Overlap with the TGA mass loss confirms that decomposition occurs concurrently with melting. |
| HPLC | Stressed samples (150°C) will show a significant decrease in the main peak area and the appearance of a new, more polar peak. | This demonstrates the formation of the primary degradant. The peak's identity can be confirmed as 3-aminobenzoic acid.[] |
Summary and Recommendations
This compound exhibits significant thermal liability, with decomposition initiating near its melting point of approximately 195°C. The primary degradation pathway is the thermolysis of the Boc protecting group to yield 3-aminobenzoic acid, isobutylene, and carbon dioxide.
Recommendations for Researchers and Drug Development Professionals:
-
Storage: The material should be stored under recommended refrigerated conditions (0-8°C) to maximize shelf-life.[1]
-
Processing: Avoid prolonged exposure to temperatures above 150°C in the solid state. If heating is required for reactions in solution, the stability should be evaluated in the specific solvent, as solvent polarity can influence degradation rates.[13]
-
Process Control: For reactions involving this compound, strict temperature control is critical. Implement in-process controls (e.g., HPLC) to monitor for the appearance of 3-aminobenzoic acid as an indicator of thermal stress.
-
Analytical Monitoring: Employ a validated, stability-indicating HPLC method for all quality control checks of starting material and reaction mixtures to ensure the impurity profile is controlled.
By adhering to these guidelines and understanding the fundamental thermal behavior of this reagent, scientists can mitigate risks associated with thermal degradation, leading to more robust, reproducible, and high-quality pharmaceutical manufacturing processes.
References
- Ohno, H., et al. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. [Link]
- ACS Green Chemistry Institute. Thermal Methods for Boc Deprotection. [Link]
- J&K Scientific. BOC Protection and Deprotection. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Wikipedia. 3-Aminobenzoic acid. [Link]
- Sharma, S., et al. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Mtoz Biolabs. DSC and TGA Analysis. [Link]
- J&K Scientific LLC. This compound | 111331-82-9. [Link]
- Britton, J., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- International Journal of Pharmaceutical and Biological Science Archive.
- Regis Technologies, Inc.
- Rotich, S., et al. Thermal Studies on Some Substituted Aminobenzoic Acids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Boc-3-Abz-OH ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. achmem.com [achmem.com]
- 8. researchgate.net [researchgate.net]
- 9. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
- 11. ijmr.net.in [ijmr.net.in]
- 13. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Crystalline Structure of Boc-3-aminobenzoic Acid
Abstract
This technical guide provides a comprehensive examination of the crystalline structure of N-tert-butoxycarbonyl-3-aminobenzoic acid (this compound), a critical building block in contemporary peptide synthesis and drug discovery.[1][2] The solid-state architecture of active pharmaceutical ingredients (APIs) and their intermediates profoundly influences key physicochemical properties, including solubility, stability, and bioavailability. Understanding the crystalline form of this compound is therefore paramount for its effective utilization in pharmaceutical development. This document elucidates the molecular and supramolecular features of this compound, underpinned by established analytical methodologies. We present a detailed exploration of its crystal packing, intermolecular interactions, and the experimental protocols required for its definitive characterization. This guide is intended to be a vital resource for researchers engaged in medicinal chemistry, materials science, and solid-state chemistry.
Introduction: The Pivotal Role of this compound in Pharmaceutical Sciences
N-tert-butoxycarbonyl-3-aminobenzoic acid (this compound) is a synthetic amino acid derivative that has found extensive application as a versatile building block in organic synthesis.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality imparts enhanced stability and facilitates its use in peptide synthesis and the construction of complex molecular architectures.[2][3] Its role extends to the development of novel therapeutic agents, functionalized materials, and as a reagent in various chemical transformations.[2]
The solid-state properties of this compound are of fundamental importance. The arrangement of molecules in the crystal lattice dictates its melting point, dissolution rate, and mechanical properties. Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in drug development, as different polymorphs can exhibit distinct therapeutic and manufacturing characteristics. While extensive studies have been conducted on the polymorphism of related compounds like p-aminobenzoic acid[4][5][6], a detailed exposition on the specific crystalline nature of this compound is warranted.
Molecular Structure and Synthesis
The molecular structure of this compound, with the chemical formula C₁₂H₁₅NO₄, consists of a benzoic acid moiety substituted at the meta-position with a Boc-protected amine.[1][7] This configuration allows for a range of intermolecular interactions that govern its crystal packing.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. A representative synthetic protocol is as follows:
-
Dissolution: 3-aminobenzoic acid is dissolved in an aqueous solution of a weak base, such as sodium carbonate.
-
Addition of Boc-Anhydride: A solution of Boc-anhydride in a suitable organic solvent, like tetrahydrofuran (THF), is added to the reaction mixture.
-
Reaction: The mixture is stirred for several hours at room temperature to allow for the complete protection of the amino group.
-
Work-up: The organic solvent is removed under reduced pressure. The aqueous solution is then acidified (e.g., with 2N HCl) to a pH of 2, leading to the precipitation of the product.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with water, and dried to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.
The Crystalline Architecture of this compound: Insights from a Closely Related Structure
While a definitive, publicly available crystal structure of this compound is not readily found in the primary literature at the time of this guide, significant insights can be gleaned from the crystallographic analysis of its methyl ester derivative, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.[8] The fundamental hydrogen bonding motifs and packing interactions observed in the methyl ester are highly likely to be conserved in the parent carboxylic acid, with the notable addition of carboxylic acid dimerization.
Based on the analysis of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, the following structural features are anticipated for this compound:
-
Hydrogen Bonding: The N-H group of the carbamate and the C=O of the Boc group are expected to participate in intermolecular hydrogen bonds.[8] Crucially, the carboxylic acid groups are highly likely to form classic centrosymmetric dimers via strong O-H···O hydrogen bonds.
-
π–π Stacking: The aromatic rings are anticipated to engage in π–π stacking interactions, contributing to the overall stability of the crystal lattice.[8]
-
Weak Interactions: Additional C-H···O and C-H···π interactions are also expected to play a role in the three-dimensional supramolecular assembly.[8]
The crystallographic data for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate is summarized in the table below.
| Parameter | Value for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate |
| Chemical Formula | C₁₃H₁₇NO₄ |
| Formula Weight | 251.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.944 (3) |
| b (Å) | 14.155 (4) |
| c (Å) | 8.891 (2) |
| α (°) | 90 |
| β (°) | 104.99 (2) |
| γ (°) | 90 |
| Volume (ų) | 1329.8 (6) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.255 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[8]
Experimental Protocols for Crystalline Structure Determination
The definitive characterization of the crystalline structure of this compound necessitates a multi-technique approach. The following protocols are designed to be self-validating and provide a comprehensive understanding of its solid-state properties.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[9]
Objective: To obtain a high-quality single crystal of this compound and determine its crystal structure.
Methodology:
-
Crystal Growth:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature. Alternatively, allow for slow evaporation of the solvent at a constant temperature.
-
Visually inspect the resulting crystals under a microscope to select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
Causality: The choice of solvent and crystallization method is critical, as it can influence the resulting crystal quality and potentially lead to the formation of different polymorphs. Slow cooling or evaporation is employed to allow for the orderly arrangement of molecules into a well-defined crystal lattice.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess polymorphism.[10][11]
Objective: To obtain a characteristic PXRD pattern for bulk this compound, which can serve as a fingerprint for phase identification.
Methodology:
-
Sample Preparation:
-
Gently grind a small amount of the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Pack the powder into a sample holder.
-
-
Data Collection:
-
Place the sample holder in a powder X-ray diffractometer.
-
Collect the diffraction pattern over a specified range of 2θ angles (e.g., 5-40°).
-
-
Data Analysis:
-
Identify the peak positions (2θ) and their relative intensities.
-
Compare the obtained pattern with reference patterns or patterns calculated from single-crystal data to confirm the phase identity.
-
Causality: Grinding the sample ensures that a large number of crystallites in random orientations are exposed to the X-ray beam, producing a diffraction pattern that is representative of the bulk material.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point, phase transitions, and decomposition temperature.[12][13]
Objective: To characterize the thermal behavior of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Place a small amount of the sample into a TGA pan.
-
Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Record the change in mass as a function of temperature.
-
Causality: The heating rate in DSC can affect the appearance of thermal events; a slower heating rate can provide better resolution of transitions.[14] The atmosphere in TGA is crucial for distinguishing between simple evaporation/sublimation and oxidative decomposition.
Visualizing the Structure and Workflow
Diagrams are essential for conceptualizing molecular structures, intermolecular interactions, and experimental processes.
Caption: Molecular structure of this compound.
Caption: Anticipated intermolecular interactions in the crystal lattice.
Caption: Experimental workflow for crystalline structure characterization.
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing the crystalline structure of this compound. While drawing predictive insights from its methyl ester derivative, we have outlined the critical experimental protocols—Single-Crystal X-ray Diffraction, Powder X-ray Diffraction, and Thermal Analysis—that are indispensable for a complete and unambiguous structural elucidation. For researchers in drug development and materials science, a thorough characterization of the solid-state properties of this key building block is not merely an academic exercise but a prerequisite for ensuring the quality, stability, and performance of the final product. The methodologies and conceptual frameworks presented herein offer a robust pathway to achieving this critical objective.
References
- Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (n.d.). PubMed Central (PMC) - NIH.
- Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap.
- 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. (n.d.). PubChem.
- Synthesis of 3-amino-benzoic acid. (n.d.). PrepChem.com.
- X-ray Powder Diffraction Pattern of para aminobenzoic acid. (n.d.). ResearchGate.
- 3-Aminobenzoic Acid. (n.d.). PubChem.
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.
- CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
- Single-crystal X-ray diffraction structures of A) 3 including both.... (n.d.). ResearchGate.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (n.d.).
- Thermal behavior in oxidative and pyrolysis conditions and characterization of some metal p-aminobenzoate compounds using TG–DTA, EGA and DSC-photovisual system. (n.d.). ResearchGate.
- Polymorphism in p-aminobenzoic acid. (n.d.). SciSpace.
- Polymorphism in p-aminobenzoic acid. (n.d.). CrystEngComm (RSC Publishing).
- Polymorphism in p-aminobenzoic acid. (n.d.). ResearchGate.
- X-ray Diffraction III: Pharmaceutical Applications. (n.d.). Moodle@Units.
- Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (n.d.). DergiPark.
- The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. (n.d.). UCL Discovery.
- Study of molecular interactions and chemical reactivity of the nitrofurantoin–3-aminobenzoic acid cocrystal using quantum chemical and spectroscopic (IR, Raman, 13C SS-NMR) approaches. (n.d.). RSC Publishing.
- Thermal analysis of dental materials. (n.d.). Biomaterials Journal.
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (n.d.).
- Conformational polymorphism of 3-(azidomethyl)benzoic acid. (n.d.). PubMed Central (PMC) - NIH.
- Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. (n.d.). PubMed.
- The Use of Single Crystal X-ray Diffraction Technique for Characterization of 25I-NBOMe and 25R-NBOH (R = Cl, I, Br, Et) in Forensic Application. (n.d.). SciELO.
- Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments.
- The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (n.d.). ResearchGate.
- Search - Access Structures. (n.d.). CCDC.
- This compound | 111331-82-9. (n.d.). J&K Scientific LLC.
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. moodle2.units.it [moodle2.units.it]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. tainstruments.com [tainstruments.com]
- 13. biomatj.com [biomatj.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Commercial sources and purity of Boc-3-aminobenzoic acid
An In-Depth Technical Guide to the Commercial Sourcing and Purity of Boc-3-Aminobenzoic Acid for Pharmaceutical Research
Introduction
This compound (3-(tert-butoxycarbonylamino)benzoic acid) is a critical building block in modern pharmaceutical research and development. As a bifunctional molecule, it features a carboxylic acid group and a Boc-protected amine on a benzene ring. This structure makes it an invaluable linker and intermediate in the synthesis of a wide array of complex molecules, including peptides, therapeutic agents, and functionalized materials.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, a cornerstone of many synthetic strategies in drug discovery.[3]
Given its foundational role, the purity and reliability of commercial this compound are paramount. The presence of even minor impurities can have cascading effects on multi-step syntheses, leading to difficult-to-remove byproducts, reduced yields, and ambiguous biological data. This guide, written from the perspective of a Senior Application Scientist, provides drug development professionals with a comprehensive framework for sourcing this reagent, validating its quality through robust analytical techniques, and implementing effective purification strategies when necessary.
Part 1: Commercial Sourcing and Specifications
Selecting a high-quality starting material is the most critical step in ensuring the success of a synthetic campaign. While numerous vendors supply this compound, a researcher must look beyond the catalog listing and scrutinize the accompanying quality documentation.
A reputable supplier will always provide a batch-specific Certificate of Analysis (CoA). This document is more than a formality; it is a testament to the manufacturer's quality control. Key parameters to examine on a CoA include the compound's identity, purity, and appearance. For this compound, purity is typically determined by High-Performance Liquid Chromatography (HPLC), with most reputable suppliers guaranteeing a purity of ≥99%.[1][2]
| Parameter | Typical Specification | Significance |
| Synonyms | Boc-3-Abz-OH, 3-(Boc-amino)benzoic acid | Ensures correct compound identification.[2][4] |
| CAS Number | 111331-82-9 | A unique identifier for the chemical substance.[1] |
| Molecular Formula | C₁₂H₁₅NO₄ | Confirms the elemental composition.[1] |
| Molecular Weight | 237.25 g/mol | Essential for stoichiometric calculations.[2][4] |
| Appearance | White to off-white powder/solid | A visual check; significant color deviation may indicate impurities.[1][5] |
| Purity (by HPLC) | ≥99% | The primary quantitative measure of sample purity.[1][2] |
| Identity | Conforms to Structure (by ¹H NMR) | Confirms the chemical structure is correct.[5][6] |
Table 1: Representative Commercial Specifications for this compound.
Part 2: Assessing Purity - A Multi-Technique Approach
While a supplier's CoA provides a baseline, independent verification is a hallmark of rigorous science. A multi-technique (or orthogonal) approach to quality control is essential for building a complete picture of the reagent's purity and identity. The workflow below outlines a robust process for qualifying a new batch of this compound.
Caption: Workflow for receiving and qualifying this compound.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small organic molecules like this compound.[7][8] The technique separates compounds based on their hydrophobicity. Because the primary expected impurities (e.g., the starting material, 3-aminobenzoic acid) have different polarities than the product, RP-HPLC provides excellent resolution and accurate quantification.
Protocol 1: HPLC Method for Purity Determination
This protocol is a robust starting point for the analysis of this compound, adapted from established methods for similar compounds.[7][9]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-20 min: Linear gradient from 30% to 90% Mobile Phase B.
-
20-25 min: Hold at 90% Mobile Phase B.
-
25-30 min: Return to 30% Mobile Phase B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
Trustworthiness: The purity is calculated based on the area-percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram. For a high-quality reagent, the main peak should account for >99% of the total area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC is excellent for quantification, ¹H NMR spectroscopy provides unambiguous structural confirmation. It serves as a crucial identity test and can detect impurities that may not be visible by UV-based HPLC, such as inorganic salts or certain process-related byproducts. Comparing the obtained spectrum to reference data is a definitive way to confirm you have the correct molecule.[6]
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Interpretation: Compare the chemical shifts (δ), splitting patterns (e.g., singlet, doublet), and integrations of the acquired spectrum with a known reference spectrum.[6][10] Key expected signals include the tert-butyl protons (a large singlet around 1.5 ppm) and the aromatic protons (between 7-8.5 ppm).
Part 3: Common Impurities and Their Mitigation
Understanding the synthetic origin of a reagent provides insight into its potential impurity profile. This compound is typically synthesized by reacting 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
Caption: Potential impurities arising from the synthesis of this compound.
| Impurity | Potential Origin | Detection Method |
| 3-Aminobenzoic Acid | Incomplete reaction of the starting material. | HPLC (will have a much shorter retention time); ¹H NMR (absence of the ~1.5 ppm Boc signal).[11] |
| Di-Boc Adduct | Over-reaction with excess Boc₂O. | HPLC (may have a longer retention time); LC-MS for mass confirmation.[12] |
| tert-Butanol | Byproduct from the Boc₂O reaction. | ¹H NMR (singlet around 1.2-1.3 ppm). |
| Residual Solvents | From reaction workup or purification (e.g., Ethyl Acetate, Hexanes). | ¹H NMR (characteristic solvent peaks). |
Table 2: Potential Impurities in Commercial this compound.
Part 4: Purification Protocols for High-Purity Applications
If a commercial batch fails to meet the required purity specifications, or for applications demanding exceptional quality (e.g., cGMP synthesis), further purification is necessary. For a crystalline solid like this compound, recrystallization is the most effective and scalable purification method.[13][14]
Expertise & Experience: The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[13] An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For this compound, a mixed solvent system like ethyl acetate and hexanes is often effective. The slightly more polar ethyl acetate dissolves the compound when heated, while the non-polar hexanes are added to reduce the solubility upon cooling, inducing crystallization of the pure product and leaving more soluble impurities behind in the mother liquor.
Caption: Step-by-step workflow for the recrystallization of this compound.
Protocol 3: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[15]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystals do not form, add a non-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes cloudy, then allow it to stand.[13]
-
Maximize Yield: Once crystallization has occurred at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[15]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Self-Validation: The success of the purification must be confirmed by re-analyzing the dried material using the HPLC and NMR methods described in Part 2. The purity should be significantly improved.
Conclusion
This compound is a fundamental reagent whose quality directly impacts the efficiency of synthesis and the integrity of research outcomes. A systematic approach, beginning with the careful selection of a commercial supplier and extending to independent analytical verification, is essential. By employing orthogonal techniques like HPLC for purity quantification and NMR for identity confirmation, researchers can use this building block with confidence. Should the need arise, a well-executed recrystallization provides a reliable method for elevating the material to the highest standard of purity required for demanding applications in drug discovery and development.
References
- USA Chemical Suppliers. This compound suppliers USA. [Link]
- USA Chemical Suppliers. boc-3-amino-5-(fmoc-amino)benzoic acid suppliers USA. [Link]
- Royal Society of Chemistry.
- HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. [Link]
- Patsnap.
- Florida A&M University.
- SpectraBase. 3-Amino-benzoic acid. [Link]
- Google Patents.
- PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]
- University of South Alabama.
- SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
- National Institute of Standards and Technology.
- MDPI. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
- European Patent Office. COMPOUND, PROCESS FOR ITS PREPARATION, A PHARMACEUTICAL SOLUTION CONTAINING THE COMPOUND, A METHOD OF DETERMINING THE PRESENCE O. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.chemscene.com [file.chemscene.com]
- 6. This compound(111331-82-9) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. 3-Aminobenzoic acid(99-05-8) 1H NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. famu.edu [famu.edu]
Navigating the Synthetic Landscape: An In-depth Technical Guide to the Chemical Compatibility of Boc-3-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc-3-aminobenzoic Acid
This compound, a bifunctional aromatic building block, holds a significant position in the toolbox of synthetic chemists, particularly in the realms of peptide synthesis, drug discovery, and materials science.[1] Its utility is derived from the orthogonal reactivity of its constituent parts: a carboxylic acid amenable to standard coupling chemistries, an aromatic amine whose nucleophilicity is temporarily masked by the acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a benzene ring that can participate in aromatic substitution reactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the chemical compatibility of this compound, offering field-proven insights into its handling, reaction conditions, and potential pitfalls. By understanding the interplay of its functional groups, chemists can strategically design synthetic routes that maximize yield and purity while avoiding unintended side reactions.
Core Principles of Compatibility: The Dominance of the Boc Protecting Group
The chemical compatibility of this compound is largely dictated by the stability of the Boc protecting group. This carbamate is renowned for its robustness under a wide range of conditions, yet its selective lability to acid is the cornerstone of its utility in multi-step synthesis.
The Acid-Labile Nature of the Boc Group
The Boc group is readily cleaved under acidic conditions. The generally accepted mechanism involves protonation of the carbamate carbonyl oxygen, followed by a unimolecular decomposition to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2] This process is kinetically controlled and highly dependent on the acid strength and concentration.
dot graph "Acid_Catalyzed_Boc_Deprotection" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Boc_Amine [label="Boc-Protected Amine", fillcolor="#F1F3F4"]; Protonated_Boc [label="Protonated Carbamate", fillcolor="#F1F3F4"]; Carbamic_Acid [label="Carbamic Acid", fillcolor="#F1F3F4"]; Free_Amine [label="Free Amine", fillcolor="#F1F3F4"]; tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Boc_Amine -> Protonated_Boc [label="+ H⁺"]; Protonated_Boc -> Carbamic_Acid [label="- t-Bu⁺"]; Carbamic_Acid -> Free_Amine [label="- CO₂"]; Protonated_Boc -> tBu_Cation; Carbamic_Acid -> CO2; } caption: "Mechanism of Acid-Catalyzed Boc Deprotection"
Studies have shown that the rate of Boc cleavage exhibits a second-order dependence on the concentration of strong acids like HCl.[3][4][5][6] This implies that even small increases in acid concentration can lead to a significant acceleration of the deprotection reaction. While precise pH-dependent cleavage rates are not extensively documented for this compound specifically, it is well-established that conditions with a pH below 4 can lead to significant cleavage.[7] For complete and rapid removal, strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent are typically employed.[]
Stability in Basic and Nucleophilic Environments
A key advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions.[7] This orthogonality to other common protecting groups, such as the base-labile Fmoc group, is a cornerstone of modern solid-phase peptide synthesis. This compound is therefore compatible with a wide array of reagents and reaction conditions, including:
-
Bases: Amine bases (e.g., triethylamine, diisopropylethylamine), inorganic bases (e.g., sodium carbonate, potassium carbonate), and strong bases (e.g., sodium hydroxide, though prolonged heating should be avoided to prevent hydrolysis of the carboxylic acid).
-
Nucleophiles: Amines, alcohols, and thiols, which are common reactants in coupling reactions.
-
Reducing agents: Catalytic hydrogenation (e.g., H₂, Pd/C) and hydride reagents (e.g., NaBH₄), provided the reaction conditions are not acidic.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid moiety of this compound readily participates in standard acylation reactions, most notably amide bond formation and esterification. The choice of coupling or esterification method is critical to ensure the integrity of the Boc protecting group.
Amide Bond Formation
The formation of an amide bond from the carboxylic acid of this compound is a frequently employed transformation. To avoid premature deprotection of the Boc group, acidic conditions must be strictly avoided. The most reliable methods involve the use of carbodiimide-based coupling reagents or other activating agents under neutral or slightly basic conditions.
| Coupling Reagent | Additive | Base | Common Solvents | Key Considerations |
| EDC (EDAC) | HOBt, HOAt | DIPEA, TEA | DMF, DCM, CH₂Cl₂ | A widely used and cost-effective method. The urea byproduct is water-soluble, simplifying workup. |
| DCC | HOBt, HOAt | DIPEA, TEA | DMF, DCM, CH₂Cl₂ | Highly efficient, but the dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration. |
| HATU, HBTU | None | DIPEA, TEA | DMF, NMP | Highly efficient and rapid coupling agents, particularly for sterically hindered amines. |
| PyBOP | None | DIPEA, TEA | DMF, DCM | Another efficient phosphonium-based coupling reagent. |
A Self-Validating Protocol for Amide Coupling using EDC/HOBt:
-
Dissolution: Dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and the desired amine (1.0-1.2 eq.) in anhydrous DMF or DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add EDC (1.1 eq.) portion-wise to the stirred solution.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The sequential washing steps in the workup serve as an internal validation of the reaction's success. The acidic wash removes excess base, while the basic wash removes any unreacted this compound.
Esterification
Esterification of the carboxylic acid must also be conducted under conditions that preserve the Boc group. Classical Fischer esterification using a strong acid catalyst is incompatible.[] Instead, methods that proceed under neutral or basic conditions are preferred.
| Esterification Method | Reagents | Base | Common Solvents | Key Considerations |
| Alkylation | Alkyl halide (e.g., MeI, EtBr) | K₂CO₃, Cs₂CO₃ | DMF, Acetone | A reliable method for simple alkyl esters. |
| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | None | THF, Dioxane | Effective for a wide range of alcohols, including secondary and sterically hindered ones. |
| DCC/DMAP Coupling | Alcohol, DCC | DMAP (catalytic) | DCM, THF | A mild and efficient method for esterification. |
dot graph "Esterification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="this compound", fillcolor="#F1F3F4"]; Reagents [label="Alcohol + Coupling Agent\n(e.g., DCC/DMAP or Alkyl Halide/Base)", fillcolor="#F1F3F4"]; Reaction [label="Reaction under\nBoc-compatible conditions", fillcolor="#F1F3F4"]; Product [label="Ester Product", fillcolor="#F1F3F4"];
Start -> Reagents [style=invis]; Reagents -> Reaction; Start -> Reaction; Reaction -> Product; } caption: "General Workflow for Boc-Compatible Esterification"
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The Boc-protected amino group and the carboxylic acid group both influence the reactivity and regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound.
The N-Boc-amino group is an ortho-, para-directing activator, although it is less activating than a free amino group due to the electron-withdrawing nature of the carbonyl in the Boc group. Conversely, the carboxylic acid group is a meta-directing deactivator.[9][10] In this compound, these two groups are in a meta-relationship to each other. The directing effects of these substituents will guide incoming electrophiles to specific positions on the ring.
-
Positions ortho and para to the N-Boc-amino group: Positions 2, 4, and 6.
-
Positions meta to the carboxylic acid group: Positions 5.
Given the stronger activating and directing effect of the N-Boc-amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating effect of the carboxylic acid will make the ring less reactive than benzene. Strong activating conditions may be required for electrophilic aromatic substitution reactions.
Solubility Profile
A summary of the solubility of this compound in common laboratory solvents is presented below. This information is crucial for selecting appropriate reaction and purification solvents.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Acetonitrile | Soluble |
| Ethyl Acetate | Moderately soluble |
| Hexanes | Insoluble |
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its chemical compatibility is primarily governed by the acid-labile nature of the Boc protecting group. By adhering to reaction conditions that are neutral or basic, the carboxylic acid and aromatic ring can be selectively functionalized without premature deprotection. A thorough understanding of the principles outlined in this guide will enable researchers, scientists, and drug development professionals to effectively and efficiently incorporate this compound into their synthetic strategies, paving the way for the creation of novel and complex molecules.
References
- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (n.d.). CoLab.
- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (n.d.). Figshare.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). [Video]. YouTube. [Link]
- Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- Directing Effects. (n.d.). Save My Exams.
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-137.
- Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (2009).
- Substituent Effects in Electrophilic Substitutions. (2023, October 30). Chemistry LibreTexts. [Link]
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]
- Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 14). [Video]. YouTube. [Link]
- The Solubility of Amino Acids in Various Solvent Systems. (1969). DigitalCommons@URI. [Link]
- Why do benzoic acid undergoes electrophilic substitution reaction at meta position? (2017, March 21). Quora. [Link]
- Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023, February 28). [Video]. YouTube. [Link]
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2023, March 1). Master Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Boc-3-aminobenzoic Acid (CAS 111331-82-9)
A Core Building Block for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the properties, applications, and handling of Boc-3-aminobenzoic acid. With full editorial control, this document is structured to provide not just data, but field-proven insights into the practical application of this versatile chemical intermediate.
Introduction: The Strategic Importance of this compound
This compound (3-[(tert-butoxycarbonyl)amino]benzoic acid) is a bifunctional aromatic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure marries a benzoic acid moiety with a tert-butyloxycarbonyl (Boc) protected aniline. This arrangement makes it a valuable non-natural amino acid analogue and a key building block for complex molecular architectures.
The strategic utility of this compound lies in the orthogonal nature of its functional groups. The carboxylic acid provides a handle for amide bond formation, while the Boc-protected amine offers a latent nucleophile that is stable under a wide range of reaction conditions, yet can be revealed under specific acidic protocols.[1] This dual functionality allows for sequential and controlled synthetic transformations, making it an ideal component in the construction of peptidomimetics, functionalized materials, and pharmaceutical candidates.[2]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The following sections detail the key physical properties and expected spectral data for this compound, providing a baseline for quality assessment and structural verification.
Core Properties
The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 111331-82-9 | [2] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 185-206 °C (with decomposition) | [2] |
| Synonyms | Boc-3-Abz-OH, 3-(tert-Butoxycarbonyl)amino benzoic acid | [2] |
Solubility Profile
Understanding the solubility is critical for designing homogeneous reaction conditions and purification protocols.
-
Qualitative Solubility : this compound is generally soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits moderate to sparse solubility in other organic solvents like methanol and dichloromethane (DCM) and is sparingly soluble in water.[1]
-
Quantitative Solubility : Precise quantitative data is not widely published. However, for analogous compounds like 4-Acetamidobutyric acid, solubility in DMSO and DMF can be around 20 mg/mL.[4] It is reasonable to expect a similar range for this compound in these solvents. For aqueous solutions, solubility is pH-dependent; increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
A generalized protocol for determining the precise solubility in a specific solvent system is provided in the experimental section.
Spectroscopic Data for Structural Elucidation
The following data represents the expected spectroscopic signature of this compound. This is based on the known structure and spectral data from analogous compounds, including the unprotected 3-aminobenzoic acid and more complex molecules incorporating the Boc-3-aminobenzoyl moiety.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Expected, in DMSO-d₆):
-
~9.5-10.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the Boc-carbamate group.
-
~12.0-13.0 ppm (s, 1H): A very broad singlet attributed to the carboxylic acid proton (-COOH).
-
~7.2-8.0 ppm (m, 4H): A series of multiplets representing the four protons on the aromatic ring. The exact shifts and coupling patterns will depend on the substitution pattern.
-
~1.4-1.5 ppm (s, 9H): A sharp, strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (Expected, in DMSO-d₆):
-
~167 ppm: Carbonyl carbon of the carboxylic acid.
-
~153 ppm: Carbonyl carbon of the Boc group.
-
~115-140 ppm: A set of four signals for the aromatic carbons.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides a clear fingerprint of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| ~3300-3400 | N-H Stretch | Amide (Carbamate) | Secondary amide N-H stretching vibration. |
| ~2500-3300 | O-H Stretch | Carboxylic Acid | A very broad band characteristic of the hydrogen-bonded hydroxyl group. |
| ~3000-3100 | C-H Stretch | Aromatic | Aromatic C-H stretching. |
| ~2850-2980 | C-H Stretch | Aliphatic | C-H stretching from the tert-butyl group. |
| ~1680-1710 | C=O Stretch | Carboxylic Acid & Carbamate | Strong, sharp absorption from the two carbonyl groups. These may overlap. |
| ~1520-1540 | N-H Bend | Amide (Carbamate) | Characteristic amide II band. |
| ~1210-1320 | C-O Stretch | Carboxylic Acid / Carbamate | Stretching vibrations of the C-O bonds. |
2.3.3. Mass Spectrometry (MS)
-
Expected Molecular Ion Peak (M+H)⁺: m/z 238.1074 (for C₁₂H₁₅NO₄ + H)
-
Expected Fragmentation: A prominent fragment would be the loss of the tert-butyl group (m/z 57) or isobutylene, leading to a peak around m/z 182. Another common fragmentation pathway is the loss of CO₂, resulting in a peak around m/z 194. The base peak may correspond to the phenyl cation fragment at m/z 77 after further fragmentation.
Core Applications & Experimental Protocols
The primary utility of this compound is in the controlled formation of amide bonds. This section details the underlying chemical logic and provides actionable protocols for its use.
The Logic of Amide Bond Formation
Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature. The process requires "activation" of the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.
Common activating agents, known as coupling reagents, include carbodiimides (like DCC or EDC) and uronium/aminium salts (like HATU or TBTU). These reagents often work in synergy with additives like 1-Hydroxybenzotriazole (HOBt) which act as acyl transfer agents to form a more stable, reactive intermediate and suppress side reactions like racemization.
Caption: Generalized workflow for amide bond formation.
Experimental Protocol: Amide Coupling using DCC/HOBt
This protocol is adapted from established procedures for coupling Boc-protected amino acids and is suitable for solution-phase synthesis.
Materials:
-
This compound
-
Amine substrate (e.g., an amino acid ester hydrochloride)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
10% aqueous citric acid, saturated aqueous sodium bicarbonate, brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM (or DMF for less soluble substrates).
-
If the amine substrate is a hydrochloride salt, add it to the mixture followed by DIPEA (1.0 eq.) to neutralize the salt. Stir for 10-15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.0 eq.) in a small amount of anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography as required.
The Logic of Boc Deprotection
The Boc group is prized for its stability to bases and nucleophiles but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release carbon dioxide and the free amine. The amine is then protonated by the excess acid to form an ammonium salt.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocol: Boc Deprotection using TFA
This is a standard, robust protocol for removing the Boc group.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration).
-
Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).
-
Stir the reaction at room temperature for 1-3 hours. The reaction should be performed in a well-ventilated fume hood as CO₂ gas is evolved.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and concentrate again in vacuo. Repeat this azeotropic removal step two more times.
-
The resulting product is typically the trifluoroacetate salt. If the free amine is desired, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃) followed by extraction. Alternatively, the salt can often be precipitated by triturating the residue with cold diethyl ether and collected by filtration.
Quality Control and Purity Assessment
Ensuring the purity of this compound is critical for successful downstream applications. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.
HPLC Method for Purity Analysis
The following is a representative Reversed-Phase HPLC (RP-HPLC) method adapted from procedures for analyzing aminobenzoic acid isomers and other Boc-protected amino acids.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to ensure protonation of the carboxylic acid and improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% to 90% B over 15 min | A standard gradient to elute compounds of moderate polarity. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 254 nm and 220 nm | 254 nm for the aromatic ring and 220 nm for the amide/carbamate bonds. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | ~1 mg/mL in 1:1 Acetonitrile/Water | A common solvent mixture for dissolving samples for RP-HPLC. |
Safety and Handling
As a Senior Application Scientist, proper laboratory practice is paramount. Always consult the latest Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 0-8°C for long-term stability.[2]
Conclusion
This compound is a foundational building block whose strategic value is rooted in its predictable reactivity and the robust stability of the Boc protecting group. By understanding its physicochemical properties, mastering the logic of its coupling and deprotection reactions, and adhering to rigorous standards of quality control and safety, researchers can effectively leverage this compound to advance their synthetic and drug discovery programs.
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid.
- NIST. (n.d.). Benzoic acid, 3-amino-. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)....
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. WO2008055488A1 - Michael systems as transglutaminase inhibitors - Google Patents [patents.google.com]
- 4. WO2025109097A2 - Novel nicotinamide phosphoribosyltransferase inhibitors and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Handling and Storage of Boc-3-aminobenzoic Acid
This guide provides comprehensive, technically grounded protocols for the safe and effective handling and storage of Boc-3-aminobenzoic acid (CAS 111331-82-9). Designed for researchers, scientists, and professionals in drug development, the following sections detail the critical chemical properties, procedural workflows, and safety measures necessary to maintain the integrity of this versatile reagent.
Introduction: The Role and Reactivity of this compound
This compound, also known as 3-(tert-butoxycarbonylamino)benzoic acid, is a pivotal building block in synthetic organic chemistry and pharmaceutical development.[1] Its structure, featuring a benzoic acid moiety and a Boc-protected amine, makes it an invaluable tool for peptide synthesis, the development of novel therapeutic agents, and the creation of functionalized materials.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is key to its utility, enhancing stability and allowing for selective reactions in complex molecular syntheses.[1][3] This group is notably stable under neutral or basic conditions but is readily removed by acid hydrolysis, a characteristic that underpins its widespread use in multi-step synthetic strategies.[][5]
Understanding the delicate balance of its reactivity is paramount. The Boc group's acid lability necessitates careful consideration of storage conditions and handling procedures to prevent premature deprotection and subsequent degradation. This guide will elaborate on the causal factors behind these protocols to ensure the long-term viability of the compound.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its proper handling. The data presented below has been consolidated from various authoritative sources to provide a clear reference.
| Property | Value | Source(s) |
| CAS Number | 111331-82-9 | [1] |
| Molecular Formula | C12H15NO4 | [1][6] |
| Molecular Weight | 237.25 g/mol | [6] |
| Appearance | White to off-white or beige powder | [1][7] |
| Melting Point | 185-206 °C (may decompose) | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water. | [2] |
| Purity | ≥ 97.0% (HPLC) |
Receiving and Initial Inspection: A Self-Validating Workflow
The integrity of this compound can be compromised before it even reaches the laboratory shelf. A rigorous receiving and inspection protocol is the first line of defense.
Step-by-Step Inspection Protocol
-
Verify Container Integrity: Upon receipt, meticulously inspect the container for any signs of damage, such as cracks, loose caps, or compromised seals. A breach in the container can expose the compound to atmospheric moisture and contaminants.
-
Examine the Compound's Appearance: The compound should be a white to off-white powder.[1] Any significant deviation in color (e.g., yellowing or clumping) may indicate degradation or impurity.
-
Check Documentation: Ensure the Certificate of Analysis (COA) is present and that the specifications match the product label. Pay close attention to the purity and any analytical data provided.
-
Quarantine if Necessary: If any of the above checks raise concerns, quarantine the material and contact the supplier immediately. Do not proceed with use until the quality is verified.
Caption: Workflow for receiving and initial inspection of this compound.
Optimal Storage Conditions: Mitigating Degradation Pathways
The chemical stability of this compound is contingent upon its storage environment. Improper storage can lead to hydrolysis of the Boc group, rendering the compound unsuitable for its intended synthetic applications.
Core Storage Recommendations
-
Temperature: Store in a cool environment, ideally refrigerated at 0-8°C.[1][3] This slows down potential degradation pathways.
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[7][8] The presence of moisture can facilitate hydrolysis. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Light: While not explicitly stated as highly light-sensitive, it is good laboratory practice to store chemical reagents in opaque containers or in a dark location to prevent any potential photochemical reactions.
Incompatible Materials
To prevent unintended reactions, this compound should be stored away from:
Safe Handling Procedures: A Scientist's Guide
Adherence to proper handling protocols is crucial for both personnel safety and maintaining the purity of the compound.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.[11]
-
Respiratory Protection: Use in a well-ventilated area.[7][8] If dust formation is likely, a dust mask (e.g., N95) is recommended.[12]
-
Protective Clothing: A laboratory coat is mandatory.
Weighing and Dissolution Protocol
-
Preparation: Perform all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.[8]
-
Aliquotting: If possible, allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Use appropriate tools to transfer the solid, minimizing the generation of dust.[8]
-
Dissolution: When preparing solutions, add the solid to the solvent. This compound is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.[2]
-
Cleaning: Clean any spills promptly by sweeping up the solid and placing it in a suitable container for disposal.[7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. One moment, please... [oxfordlabfinechem.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Boc Protection of 3-Aminobenzoic Acid
This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protection of 3-aminobenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep mechanistic understanding and practical, field-proven protocols for this fundamental transformation in organic synthesis.
Strategic Importance in Synthesis
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[1] 3-Aminobenzoic acid is a valuable bifunctional building block, but its free amino group can interfere with reactions targeting the carboxylic acid moiety (e.g., amide bond formation). The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness under various nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions.[1][2][3] This strategic orthogonality allows for precise chemical manipulations at other sites of the molecule.[2][4]
The resulting product, N-Boc-3-aminobenzoic acid, is a key intermediate in the synthesis of peptidomimetics, functionalized materials, and various therapeutic agents.[5][6]
The Core Reaction Mechanism
The Boc protection of an amine is achieved by its reaction with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[2] The mechanism proceeds through a nucleophilic acyl substitution pathway.
Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid performing a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.[8]
Step 2: Collapse of the Intermediate & Role of the Base The unstable tetrahedral intermediate collapses. The tert-butyl carbonate anion is expelled as a leaving group.[7][9] This step results in a protonated carbamate. A base present in the reaction mixture then deprotonates the nitrogen to yield the final neutral N-Boc-protected product.[7]
While the reaction can proceed without an external base, its inclusion is highly recommended to neutralize the protonated amine intermediate, thereby driving the equilibrium towards the product.[10] Common bases include triethylamine (TEA), diisopropylethylamine (DIEA), or 4-dimethylaminopyridine (DMAP).[7][11]
Step 3: Decomposition of Byproducts The tert-butyl carbonate leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[7][8][9] The tert-butoxide is subsequently protonated by the protonated base (or another proton source) to form tert-butanol. The evolution of CO₂ gas is an irreversible step that helps drive the reaction to completion.[1]
Causality Behind Experimental Choices
The efficiency of the Boc protection of aromatic amines like 3-aminobenzoic acid is highly dependent on the reaction conditions. Aromatic amines are less nucleophilic than their aliphatic counterparts, which can lead to slower reaction rates.[10][12]
| Parameter | Choice | Rationale & Field Insights | Typical Values |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | The standard, commercially available reagent. Highly effective and selective for amines.[2] | 1.1 - 1.5 equivalents |
| Solvent | THF, Dioxane, Acetonitrile (MeCN), Methanol (MeOH) | Aprotic solvents like THF or MeCN are common.[10][11] However, alcoholic solvents, particularly methanol, have been shown to dramatically accelerate the N-Boc protection of aromatic amines, often eliminating the need for a base.[12] This is attributed to the alcohol stabilizing the transition state via hydrogen bonding. | 5-10 mL per gram of substrate |
| Base | TEA, DIEA, NaOH, DMAP (catalytic) | A base is used to scavenge the proton generated, driving the reaction forward. For weakly nucleophilic aromatic amines, a catalytic amount of DMAP can be highly effective.[10][11] However, with DMAP, side reactions leading to ureas can occur if not controlled.[13] | 1.1-1.5 eq. (for stoichiometric base) or 0.1 eq. (for DMAP) |
| Temperature | Room Temperature to 40-55 °C | Most reactions proceed smoothly at room temperature. Gentle heating can be applied to accelerate slow reactions, especially with less nucleophilic substrates.[10][11] | 25 °C (RT) |
| Reaction Time | 1 - 24 hours | Progress should be monitored by an appropriate analytical technique like Thin-Layer Chromatography (TLC) or LC-MS to determine the point of completion.[10] | Monitored by TLC |
Validated Experimental Protocol
This protocol is optimized for the N-Boc protection of a weakly nucleophilic aromatic amine, such as 3-aminobenzoic acid, using a standard solvent system.
Materials:
-
3-Aminobenzoic acid (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)
-
Solvent: Tetrahydrofuran (THF) or a 1:1 mixture of Dioxane:Water[10]
-
Base: Triethylamine (TEA) (1.5 eq.) or Sodium Hydroxide (NaOH) if using an aqueous system.
-
Ethyl acetate (for extraction)
-
1M HCl (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aminobenzoic acid (1.0 eq.) in the chosen solvent (e.g., 1:1 Dioxane/Water).
-
Basification: Add the base (e.g., NaOH, 1.5 eq.) and stir until the starting material is fully dissolved. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.2 eq.) in a small amount of the organic solvent (e.g., Dioxane) and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours. The reaction should be monitored by TLC until the starting amine spot is completely consumed.[10] Note: The reaction produces CO₂ gas, so the system should not be sealed.[7][14]
-
Work-up - Quenching: Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Work-up - Acidification & Extraction: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1M HCl. The product should precipitate as a solid. Extract the product into an organic solvent like ethyl acetate (3x volumes).[10][15]
-
Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-aminobenzoic acid, which often appears as a white solid.[10]
-
Purification: If necessary, the product can be further purified by recrystallization or flash column chromatography on silica gel.
Deprotection: Regenerating the Amine
To complete its strategic cycle, the Boc group must be readily removable. This is typically achieved under anhydrous acidic conditions.[4] The most common reagent is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][8][11] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the unstable carbamic acid, which rapidly decarboxylates to regenerate the free amine.[1][8]
References
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Basu, B. et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
- Perron, V. et al. (2009).
- BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd.[Link]
- Di-tert-butyl dicarbon
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Optimization of PIL catalyzed Boc protection reaction of amine functionality.
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
- Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Publishing. [Link]
- Experimental Procedures. The Royal Society of Chemistry. [Link]
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]
- Boc Protecting Group for Amines. Chemistry Steps. [Link]
- Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc-3-Abz-OH = 97.0 111331-82-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BOC Protection and Deprotection [ms.bzchemicals.com]
- 15. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: Incorporation of Boc-3-aminobenzoic Acid via Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Aminobenzoic Acid in Peptide Science
3-Aminobenzoic acid, a non-proteinogenic aromatic β-amino acid, serves as a unique building block in the design of novel peptides and peptidomimetics. Its incorporation can induce specific secondary structures, enhance proteolytic stability, and introduce valuable photophysical or pharmacological properties. The Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS) provides a robust framework for the stepwise assembly of peptide chains containing such unconventional residues.[1][2] This document offers a detailed protocol for the efficient incorporation of Boc-3-aminobenzoic acid into a peptide sequence, addressing the specific challenges associated with its sterically hindered nature.
Core Principles and Methodological Considerations
The successful incorporation of this compound hinges on overcoming the steric hindrance presented by the aromatic ring, which can impede coupling efficiency. The choice of coupling reagents and reaction conditions is therefore critical to drive the reaction to completion and avoid the formation of deletion sequences.
Key Considerations:
-
Coupling Reagents: Standard carbodiimide activators like DCC may prove insufficient for sterically hindered amino acids.[3] More potent in-situ activating reagents, such as those based on phosphonium or aminium salts, are recommended. Reagents like HATU, HBTU, and PyBOP are known to be effective for difficult couplings. COMU, an oxymabased reagent, offers high efficiency comparable to HATU with improved safety and solubility profiles.[4]
-
Reaction Conditions: Extended coupling times or the use of microwave-assisted SPPS can significantly enhance the efficiency of incorporating hindered residues.[5] Monitoring the completion of each coupling step is crucial.
-
Resin Selection: The choice of solid support depends on whether a C-terminal peptide acid or amide is desired. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are suitable for peptide amides.[1]
-
Cleavage and Deprotection: A strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required for the final cleavage of the peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy.[1][6] The cleavage cocktail must contain scavengers to prevent side reactions with sensitive amino acid residues.[7]
Experimental Workflow Diagram
The following diagram illustrates the cyclical process of Boc-based solid-phase peptide synthesis for incorporating this compound.
Caption: Boc-SPPS workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Merrifield Resin | 100-200 mesh, 1% DVB, 0.5-1.0 mmol/g Cl | MilliporeSigma |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Trifluoroacetic acid (TFA) | ≥99% | Oakwood Chemical |
| N,N'-Diisopropylethylamine (DIEA) | ≥99.5% (for synthesis) | Alfa Aesar |
| HATU | ≥98% | Chem-Impex International |
| Anhydrous Hydrogen Fluoride (HF) | Specialized Gas Supplier | |
| Anisole | Reagent grade, ≥99% | VWR |
| Diethyl ether | Anhydrous | J.T.Baker |
| Acetonitrile (ACN) | HPLC grade | Honeywell |
Detailed Step-by-Step Protocol
This protocol is based on a 0.2 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
Part 1: Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin (e.g., 400 mg at 0.5 mmol/g) in a fritted reaction vessel.
-
Add dichloromethane (DCM) to cover the resin (approximately 10 mL/g of resin).
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for adequate swelling.[1]
-
Drain the DCM by filtration.
Part 2: Synthesis Cycle for this compound Incorporation
A. Nα-Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.[8]
-
Perform a pre-wash by agitating for 2-5 minutes, then drain.[8]
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[8][9]
-
Drain the TFA solution.
-
Wash the peptide-resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[8]
B. Neutralization
-
To neutralize the N-terminal ammonium trifluoroacetate salt, add a solution of 5-10% N,N'-diisopropylethylamine (DIEA) in DCM to the resin.[9]
-
Agitate for 2 minutes and drain. Repeat this step.[9]
-
Wash the resin with DCM (3x) to remove excess DIEA.[9]
C. Coupling of this compound
-
In a separate vial, pre-activate the this compound. Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HATU) in DMF.[1]
-
Add 4-6 equivalents of DIEA to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. Due to the hindered nature of 3-aminobenzoic acid, a longer coupling time of 2-4 hours is recommended.
-
Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive, the coupling step should be repeated.
D. Washing
-
Drain the coupling solution.
-
Wash the peptide-resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
The peptide-resin is now ready for the next synthesis cycle.
Part 3: Final Cleavage and Deprotection
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.
-
After the final synthesis cycle, thoroughly dry the peptide-resin under vacuum for at least 1 hour.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger, such as anisole, to the vessel. A common ratio is 9:1 HF to anisole.[8]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the vessel (approximately 10 mL of HF per gram of peptide-resin).[8]
-
Allow the reaction to proceed with stirring in an ice bath for 45-60 minutes.[8]
-
Evaporate the HF under a stream of nitrogen or under vacuum.
Part 4: Peptide Precipitation and Washing
-
Suspend the residue (cleaved peptide and resin) in cold diethyl ether.
-
Thoroughly wash the solid with cold ether to remove scavengers and cleaved protecting groups.
-
Collect the precipitated crude peptide by filtration or centrifugation.
-
Wash the peptide pellet multiple times with cold ether.
-
Dry the final peptide under vacuum.
Part 5: Purification and Analysis
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.[10][11]
-
Monitor the elution of the peptide by UV absorbance, typically at 210-220 nm for the peptide bond and potentially at 254 nm due to the aromatic nature of 3-aminobenzoic acid.[10][12]
-
Collect fractions containing the purified peptide.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield After Cleavage | Incomplete coupling of this compound. | Repeat the coupling step and ensure a negative ninhydrin test. Consider using a more potent coupling reagent or microwave assistance. |
| Incomplete cleavage from the resin. | Increase the cleavage reaction time or use a higher ratio of HF to resin. | |
| Presence of Deletion Sequences in Mass Spectrum | Inefficient coupling at the 3-aminobenzoic acid step. | Double couple the this compound. Use a higher excess of the amino acid and coupling reagent. |
| Side Product Formation | Inadequate scavenging during cleavage. | Ensure the use of appropriate scavengers in the cleavage cocktail, such as anisole, to protect the aromatic ring. |
Conclusion
The incorporation of this compound into peptides using solid-phase synthesis is a viable strategy for creating novel peptidomimetics with unique structural and functional properties. Careful selection of coupling reagents, optimization of reaction conditions, and rigorous monitoring are essential to overcome the challenges posed by this sterically hindered building block. The protocol outlined in this document provides a comprehensive guide for researchers to successfully synthesize peptides containing 3-aminobenzoic acid, paving the way for further exploration of their potential in drug discovery and materials science.
References
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Benchchem. Application Note: Protocol for Incorporating Boc-L-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Taylor & Francis eBooks. (1991). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- PubMed Central. HPLC Analysis and Purification of Peptides.
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- PubMed Central. Investigation of the role of aromatic residues in the antimicrobial peptide BuCATHL4B.
- AltaBioscience. Peptide Purification and Product Analysis.
- aapptec Peptides. Cleavage Cocktails; Reagent B.
- Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- Bachem. Peptide Purification Process & Methods: An Overview.
- Google Patents. (2015). Cleavage of synthetic peptides.
- Benchchem. Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis.
- aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficient Amide Coupling of Boc-3-aminobenzoic Acid Utilizing HATU and HBTU
Abstract
The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Boc-3-aminobenzoic acid serves as a versatile bifunctional scaffold, offering a protected amine and a reactive carboxylic acid for molecular elaboration. This guide provides an in-depth analysis and detailed protocols for the coupling of this compound with primary and secondary amines using two of the most prevalent aminium/uronium salt-based coupling reagents: HATU and HBTU. We will explore the mechanistic underpinnings of these reagents, offer a critical comparison of their performance, provide step-by-step experimental procedures, and address common troubleshooting and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic transformation.
The Mechanistic Foundation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with sensitive molecular architectures. Coupling reagents circumvent this barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive "active ester" intermediate that is susceptible to nucleophilic attack by the amine.[1]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium salts that efficiently facilitate this activation.[2] The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate then attacks the electrophilic carbon of the coupling reagent.[3][4] This generates the key active ester intermediate and releases either 1-hydroxy-7-azabenzotriazole (HOAt) for HATU or 1-hydroxybenzotriazole (HOBt) for HBTU.[5][6] The amine nucleophile then attacks the carbonyl of the active ester, forming the desired amide bond and releasing the HOAt or HOBt.
The primary distinction in reactivity between HATU and HBTU lies in the nature of their respective leaving groups. The nitrogen atom at the 7-position of the HOAt ring in HATU acts as an electron-withdrawing group and provides anchimeric assistance, making the OAt-ester more reactive than the OBt-ester formed by HBTU.[5][7] This enhanced reactivity translates to faster reaction times and often higher yields, especially in sterically demanding couplings.[5][8]
Caption: General Experimental Workflow for Amide Coupling.
Protocol 1: Coupling using HATU
This protocol is recommended for hindered amines or when maximum efficiency and speed are desired. [9] Materials:
-
This compound (1 eq, 0.5 mmol, 126.6 mg)
-
Amine (primary or secondary) (1.1 eq, 0.55 mmol)
-
HATU (1.1 eq, 0.55 mmol, 209.1 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol, 218 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (3-5 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (126.6 mg).
-
Dissolve the acid in anhydrous DMF (3 mL).
-
Add DIPEA (218 µL) to the solution and stir for 2 minutes.
-
Add HATU (209.1 mg) in one portion. The solution may change color.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. [10]6. In a separate vial, dissolve the amine (0.55 mmol) in a small amount of anhydrous DMF (1-2 mL).
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling using HBTU
This protocol is a robust and cost-effective choice for standard, unhindered couplings. [11] Materials:
-
This compound (1 eq, 0.5 mmol, 126.6 mg)
-
Amine (primary or secondary) (1.1 eq, 0.55 mmol)
-
HBTU (1.1 eq, 0.55 mmol, 208.6 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol, 218 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (3-5 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (126.6 mg).
-
Dissolve the acid in anhydrous DMF (3 mL).
-
Add DIPEA (218 µL) to the solution and stir for 2 minutes.
-
Add HBTU (208.6 mg) in one portion.
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
In a separate vial, dissolve the amine (0.55 mmol) in anhydrous DMF (1-2 mL).
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 3-6 hours. Monitor progress by TLC or LC-MS. For less reactive amines, the reaction may require gentle heating (40 °C) or a longer reaction time. [12]9. Follow steps 9-13 from the HATU protocol for work-up and purification.
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below is a guide to addressing common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) & References |
| Low or No Product Yield | 1. Inactive Reagents: Reagents (especially coupling agents and DMF) have absorbed moisture. 2. Incomplete Activation: Insufficient pre-activation time. 3. Low Reactivity: Sterically hindered amine or acid. | 1. Ensure all reagents and solvents are anhydrous. Purchase fresh reagents if necessary. [9]2. Extend pre-activation time to 20-30 minutes. 3. Switch from HBTU to the more reactive HATU. Consider a slight increase in temperature (e.g., to 40 °C). [13] |
| Guanidinylation Side Product | 1. Excess Coupling Reagent: HATU/HBTU can react with the free amine of the coupling partner or the N-terminus of a peptide, forming a stable guanidinium cap that terminates the reaction. [14] | 1. Use a strict stoichiometry of 1.0-1.1 equivalents of the coupling reagent relative to the carboxylic acid. [15][16]2. Always pre-activate the acid before adding the amine. This consumes the coupling reagent before it can react with the desired nucleophile. [17] |
| Difficulty in Purification | 1. Urea Byproduct: Tetramethylurea is a byproduct of the reaction. 2. Residual DIPEA/Salts: The tertiary base and its salts can be difficult to remove. | 1. Tetramethylurea is water-soluble. Ensure thorough aqueous washes during workup. [17]2. Include a wash with a dilute acid (e.g., 5% LiCl or cold 1M HCl) to remove the basic impurities, provided the product is stable to acid. |
| Racemization of Chiral Centers | 1. Prolonged Activation: The activated amino acid is susceptible to racemization, especially with HBTU. 2. Excess Base: Strong basic conditions can promote epimerization. | 1. Use HATU for faster coupling, minimizing the lifetime of the active ester. [5]2. Use the minimum effective amount of base (typically 2.0-2.5 equivalents). Adding HOBt (1.1 eq) to an HBTU coupling can help suppress racemization. [11] |
Critical Safety & Handling Procedures
HATU and HBTU are potent chemical sensitizers and must be handled with extreme caution to prevent respiratory and skin sensitization, which can lead to severe allergic reactions, including anaphylaxis. [18][19][20]
-
Engineering Controls: Always handle solid coupling reagents and perform all weighing operations inside a certified chemical fume hood. [18]Dedicate a specific area and balance for this purpose.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including nitrile gloves, a lab coat, and chemical splash goggles.
-
Exposure Avoidance: Avoid inhalation of dust and direct skin contact. Clean up any spills immediately.
-
Waste Disposal: Dispose of contaminated materials (weighing paper, gloves, etc.) in a dedicated, sealed waste container located inside the fume hood. [18]* Thermal Stability: Onium salts can be thermally unstable. While small-scale lab use is generally safe, be aware that some, including HATU and HBTU, have been flagged as potentially explosive under certain conditions, particularly at scale. [21]Avoid heating the solid reagents.
Conclusion
Both HATU and HBTU are exceptionally effective reagents for the synthesis of amides from this compound. The choice between them should be guided by the specific demands of the synthesis. HBTU serves as a reliable and economical option for routine transformations. For challenging substrates, sterically hindered couplings, or when minimizing reaction time and side reactions is paramount, the superior reactivity of HATU justifies its use. [5]By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely execute this vital chemical reaction, advancing their projects in drug discovery and materials science.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Journal of Organic Chemistry, 85(3), 1764–1768.
- American Peptide Society. (n.d.). Coupling Agent Hazards.
- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52273-52278.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- McKnelly, K. J. (2021). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, & HCTU.
- ResearchGate. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU.
- Wikipedia. (n.d.). HBTU.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13-19.
- Wikipedia. (n.d.). HATU.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 20-33.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents.
- The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- ResearchGate. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Reddit. (2024). HATU coupling - what's the best order?.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Reddit. (2022). amide coupling help.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Bédard, A. C., & Batey, R. A. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(23), 5919-5926.
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HBTU - Wikipedia [en.wikipedia.org]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. americanpeptidesociety.org [americanpeptidesociety.org]
- 20. dchas.org [dchas.org]
- 21. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: TFA Deprotection of Boc-3-aminobenzoic Acid in SPPS
Introduction: The Strategic Role of Boc-3-aminobenzoic Acid in Peptide Modification
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of non-canonical amino acids and structural motifs is a critical strategy for the development of novel therapeutics, probes, and biomaterials. This compound serves as a valuable building block, introducing a rigid aromatic spacer into a peptide sequence. This modification can significantly influence the peptide's conformation, stability, and receptor-binding properties. The successful synthesis of such modified peptides hinges on the precise and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from the aromatic amine.
This document provides a comprehensive guide to the trifluoroacetic acid (TFA)-mediated deprotection of this compound within an SPPS workflow. It delineates the underlying chemical mechanism, offers detailed, field-proven protocols, and addresses potential challenges to ensure researchers can confidently and successfully execute this critical step.
Mechanism of TFA-Mediated Boc Deprotection
The removal of the Boc group by TFA is a classic example of an acid-catalyzed elimination reaction.[1] The process is highly efficient and proceeds through a well-defined series of steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group. This initial step activates the protecting group, rendering it susceptible to cleavage.[1][2]
-
Formation of a tert-butyl Cation: The protonated Boc group becomes unstable and cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas. This is an irreversible step that drives the reaction to completion.[1][2]
-
Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt.[1][3] This salt must be neutralized in a subsequent step before the next amino acid can be coupled.[3][4][5]
It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup in a sealed system.[1][2]
Caption: Mechanism of TFA-mediated Boc deprotection.
The Critical Role of Scavengers
The tert-butyl cation generated during deprotection is a potent electrophile that can lead to undesirable side reactions.[4][6] Specifically, it can alkylate nucleophilic amino acid side chains, with Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) being particularly susceptible.[4][7] To prevent these modifications, which result in a +56 Da mass shift in the final peptide, the inclusion of "scavengers" in the deprotection cocktail is essential.[7] These reagents effectively trap the tert-butyl cation.[7]
| Scavenger | Target Residues | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5% - 5% (v/v) | A common and effective general-purpose scavenger. |
| Water (H₂O) | Trp | 2.5% - 5% (v/v) | Helps to hydrolyze the tert-butyl cation. |
| Dithiothreitol (DTT) | Trp, Met, Cys | 0.5% - 1% (w/v) | A reducing agent that also acts as a scavenger.[5][8] |
| Thioanisole | Arg, Met, Trp | 5% (v/v) | Particularly useful for protecting against modifications of Arg and Met.[8] |
| 1,2-Ethanedithiol (EDT) | Trp | 2.5% (v/v) | Effective for preventing tryptophan modification. |
Experimental Protocols
The following protocols are designed for the efficient deprotection of this compound on a solid support.
Protocol 1: Standard Boc Deprotection
This protocol is suitable for most standard SPPS workflows.
Reagents and Materials:
-
Peptide-resin functionalized with this compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection Solution: 50% TFA, 2.5% TIS, 47.5% DCM (v/v/v)
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
Isopropyl Alcohol (IPA)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes with gentle agitation.[9] Drain the solvent.
-
Pre-wash: Add the deprotection solution to the resin and agitate for 5 minutes.[5][9] This step helps to ensure even penetration of the reagent. Drain the solution.
-
Deprotection: Add a fresh portion of the deprotection solution (approximately 10 mL per gram of resin) and agitate for 20-30 minutes at room temperature.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual acid and scavengers. A typical wash cycle is:
-
DCM (3x)
-
IPA (2x)
-
DCM (3x)[5]
-
-
Neutralization: Add the neutralization solution to the resin and agitate for 2 x 10 minutes.[5] This step converts the amine trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[3][5]
-
Final Washes: Drain the neutralization solution and wash the resin with DCM (3x) to remove excess base.
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of the resin.[9] A positive result (blue color) indicates the presence of a free primary amine and successful deprotection.
Caption: Experimental workflow for Boc deprotection in SPPS.
Protocol 2: Deprotection for Sterically Hindered or Difficult Sequences
In cases of steric hindrance or "difficult" sequences, incomplete deprotection can occur.[10] This can lead to deletion products in the final peptide. To mitigate this, a more rigorous deprotection protocol may be necessary.
Modifications to Protocol 1:
-
Increased Deprotection Time: Extend the main deprotection step (Step 3) to 2 x 30 minutes, using fresh deprotection solution for each treatment.
-
Increased TFA Concentration: For particularly resistant Boc groups, the concentration of TFA can be increased, though this should be done with caution as it may affect acid-labile side-chain protecting groups. A solution of 70-80% TFA in DCM can be considered.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Negative or weak Kaiser test) | - Insufficient reaction time. - Steric hindrance around the amine.[10] - Aggregation of the peptide-resin. | - Extend the deprotection time or perform a second deprotection step.[10][11] - Consider using a higher concentration of TFA.[10] - Ensure adequate resin swelling and agitation. |
| Presence of +56 Da adducts in final peptide (LC-MS analysis) | Alkylation of nucleophilic side chains by the tert-butyl cation. | - Ensure the appropriate scavenger cocktail is used, especially if Trp, Met, or Cys are present in the sequence.[4][7] - Use fresh scavenger solutions. |
| Loss of peptide from the resin | Premature cleavage of the linker by TFA. | - This is more common with highly acid-labile linkers like those on 2-chlorotrityl chloride resin.[12] - For Boc-SPPS, more robust linkers like PAM or Merrifield are typically used, which are stable to the 50% TFA deprotection conditions.[5] |
Conclusion
The TFA-mediated deprotection of this compound is a robust and reliable step in SPPS when executed with an understanding of the underlying chemistry and adherence to optimized protocols. By carefully selecting deprotection conditions and employing appropriate scavengers, researchers can ensure the quantitative removal of the Boc group, paving the way for the successful synthesis of structurally unique and functionally enhanced peptides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and peptide chemistry.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Yajima, H., & Fujii, N. (1983). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the American Chemical Society, 105(24), 7193-7195. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Piras, L., et al. (2018). Acid-Modulated Solid-Phase Peptide Synthesis on a Glassy Carbon Electrode. ACS Omega, 3(11), 15937-15945. [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1146-1154. [Link]
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Solution-Phase Synthesis Utilizing Boc-3-aminobenzoic Acid
Introduction: The Strategic Utility of Boc-3-aminobenzoic Acid in Modern Synthesis
This compound is a versatile synthetic building block that holds a significant position in the landscape of medicinal chemistry and drug development.[1][2] Its structure, featuring a meta-substituted aromatic ring, imparts a rigid conformational constraint, which is invaluable for designing peptidomimetics and small molecule inhibitors that aim to mimic or disrupt protein secondary structures like β-turns.[3] The tert-butyloxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][5] This orthogonal nature allows for precise, stepwise synthetic strategies, which are essential in the multi-step construction of complex pharmaceutical compounds.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in solution-phase synthesis. We will delve into the mechanistic rationale behind common synthetic transformations, provide detailed, field-proven protocols, and offer insights into process optimization and troubleshooting.
Core Principles: Amide Bond Formation
The most frequent application of this compound is in the formation of amide bonds, a central reaction in the synthesis of peptides and a vast array of pharmaceutical agents.[7] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under ambient conditions. Therefore, the carboxylic acid must first be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[7]
Mechanism of Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[7][8][9] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[8][10][11] This intermediate can then react with an amine to form the desired amide bond, releasing a urea byproduct.
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product that terminates the reaction.[10][12][13] To mitigate this and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines, thus minimizing the formation of N-acylurea and reducing the risk of racemization at chiral centers.
Caption: Carbodiimide-mediated amide coupling mechanism with HOBt additive.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol details a standard procedure for coupling this compound with a primary or secondary amine using EDC and HOBt. This method is robust and generally provides high yields.[14]
Materials:
-
This compound
-
Amine coupling partner (hydrochloride salt or free base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using an amine salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution or 10% aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Amine Addition: Add the amine coupling partner (1.0-1.1 equivalents). If the amine is a hydrochloride salt, add DIPEA (1.2 equivalents) to the mixture and stir for 10-15 minutes to generate the free base in situ.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize side reactions.
-
EDC Addition: Add EDC·HCl (1.2 equivalents) to the cooled, stirred solution in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl or 10% citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted this compound and HOBt), and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[15]
-
-
Purification: The crude product is typically purified by silica gel column chromatography or crystallization to yield the pure amide.[16][17]
Quantitative Data Summary:
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Amine Partner | 1.0 - 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent (Activator) |
| HOBt | 1.1 | Additive to suppress side reactions |
| DIPEA/TEA | 1.2 (if needed) | Base to neutralize amine salt |
Protocol 2: Boc Group Deprotection
The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[18][19] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[19]
Materials:
-
Boc-protected amide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the Boc-protected compound (1.0 equivalent) in DCM.
-
TFA Addition: Add TFA to the solution. A common formulation is 20-50% TFA in DCM (v/v). The reaction is often performed at 0 °C to room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Work-up (for free amine):
-
Dissolve the residue in DCM or ethyl acetate.
-
Carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic (to neutralize the TFA salt).
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
-
-
Work-up (for TFA salt): If the TFA salt is desired for the next step, simply evaporate the solvent after the reaction is complete.[15] The resulting salt is often used directly in subsequent reactions.
Safety Note: Trifluoroacetic acid is highly corrosive and volatile.[20] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21]
Overall Synthetic Workflow
The combination of amide coupling and deprotection allows for the stepwise elongation of molecular chains, a fundamental strategy in peptide synthesis and medicinal chemistry.
Caption: General workflow for stepwise synthesis using this compound.
Troubleshooting and Expert Insights
-
Low Coupling Yield: If the amide coupling yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediate.[8] Consider using alternative coupling reagents like HATU or PyBOP, which are often more efficient for sterically hindered substrates.[14]
-
Incomplete Deprotection: If Boc deprotection is sluggish, the reaction time can be extended, or the concentration of TFA increased. For substrates with other acid-sensitive functional groups, milder deprotection conditions, such as 4M HCl in dioxane, can be employed.[22]
-
Purification Challenges: The urea byproduct from DCC is insoluble in most organic solvents and can often be removed by filtration.[9] The urea from EDC is water-soluble, facilitating its removal during the aqueous work-up. If the product is difficult to purify via chromatography, crystallization from a suitable solvent system is an excellent alternative.[17]
Conclusion
This compound is a powerful tool for constructing complex molecules with defined three-dimensional structures. A thorough understanding of the principles of amide bond formation and Boc-group manipulation is essential for its successful application. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this versatile building block in their synthetic endeavors, from fundamental research to the development of next-generation therapeutics.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995).
- Chem-Impex. This compound. Chem-Impex.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Wikipedia. Carbodiimide. Wikipedia.
- Taylor & Francis. Carbodiimide – Knowledge and References. Taylor & Francis.
- J&K Scientific LLC. This compound | 111331-82-9. J&K Scientific LLC.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. BenchChem.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Bhattacharya, S. et al. (2011). Synthesis and characterization of some novel dipeptides. Der Pharma Chemica.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
- BenchChem. (2025). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery. BenchChem.
- Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine. BenchChem.
- LibreTexts. (2025). 3.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. jk-sci.com [jk-sci.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
Application Notes & Protocols for the Synthesis of Peptidomimetics Incorporating Boc-3-Aminobenzoic Acid
Introduction: The Strategic Imperative for Peptidomimetics
Peptides are fundamental signaling molecules in virtually all physiological processes, making them prime candidates for therapeutic development.[1] However, their utility as drugs is often hampered by inherent limitations, including susceptibility to proteolytic degradation, poor oral bioavailability, and rapid clearance from the body.[2][3] Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides while overcoming these liabilities.[3][4] By modifying the peptide backbone or incorporating non-natural amino acids, researchers can develop molecules with enhanced metabolic stability, improved pharmacokinetic profiles, and superior receptor affinity and selectivity.[1][5]
One powerful strategy in peptidomimetic design is the incorporation of rigid structural elements to constrain the molecule into a specific, biologically active conformation.[4] Aromatic amino acids, such as 3-aminobenzoic acid, are particularly effective for this purpose. The meta-substitution pattern of 3-aminobenzoic acid provides a rigid scaffold that can induce β-turn secondary structures, which are critical for many protein-protein interactions.[6] As a non-natural building block, its inclusion also confers resistance to enzymatic degradation.[6]
This guide provides a detailed technical overview and validated protocols for the synthesis of peptidomimetics using N-tert-butyloxycarbonyl-3-aminobenzoic acid (Boc-3-aminobenzoic acid). The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino function in peptide synthesis, compatible with both solution-phase and solid-phase strategies.[7][8][9] We will explore both synthetic approaches, detailing the underlying chemistry, step-by-step procedures, and critical considerations for researchers in medicinal chemistry and drug development.
Overview of Synthetic Strategies
The synthesis of peptidomimetics incorporating this compound can be approached via two primary methodologies: Solution-Phase Peptide Synthesis (SPPS) and Solid-Phase Peptide Synthesis (SPPS).
-
Solution-Phase Synthesis: This classical approach involves carrying out all reactions in a homogeneous solution.[10][11] While it allows for easier scale-up and purification of intermediates for characterization at each step, it can be labor-intensive and require chromatographic purification after each coupling and deprotection step.[10] It is often preferred for the synthesis of short peptides or for large-scale manufacturing.[11]
-
Solid-Phase Synthesis: Pioneered by Bruce Merrifield, SPPS involves building the peptide chain on a solid polymeric support (resin).[12] Its main advantage is the simplification of the purification process; excess reagents and byproducts are removed by simple filtration and washing of the resin.[7][12] This makes the process amenable to automation and the synthesis of longer, more complex molecules. The Boc/Bzl strategy is a foundational SPPS approach where the temporary N-terminal protection is the acid-labile Boc group, and side-chain protection is typically benzyl-based.[7]
Protocol 1: Solution-Phase Synthesis of a Dipeptidomimetic
This protocol details the synthesis of Boc-3-aminobenzoyl-Alanine methyl ester as an illustrative example of a solution-phase coupling.
Rationale
The core of peptide synthesis is the formation of an amide bond. This requires the activation of the carboxylic acid of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next.[13] To ensure specific bond formation, the N-terminus of the first residue (this compound) and the C-terminus of the second residue (Alanine methyl ester) are protected.[11]
Workflow Diagram
Step-by-Step Methodology
-
Activation of this compound:
-
Dissolve this compound (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) dropwise while stirring.
-
Stir the reaction mixture at 0°C for 20-30 minutes. The formation of the activated ester can be monitored by TLC.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Add the solution of the neutralized amino acid ester to the activated this compound solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptidomimetic.
-
-
Characterization:
Protocol 2: Solid-Phase Synthesis (SPPS) of a Peptidomimetic
This protocol outlines the synthesis of a model tripeptide (e.g., Ala-3-aminobenzoyl-Leu-NH₂) on a Rink Amide resin using a Boc-based strategy. The final product will have a C-terminal amide, a common feature in bioactive peptides.
Rationale
SPPS simplifies peptide synthesis by immobilizing the growing chain on a resin.[12] The Boc/Bzl strategy involves orthogonal protection, where the N-terminal Boc group is removed with mild acid (TFA), while the side-chain protecting groups and the resin linkage are stable until the final cleavage step with a strong acid like HF.[7][12]
The SPPS Cycle
Step-by-Step Methodology
-
Resin Preparation:
-
Place the starting resin (e.g., Boc-Leu-PAM resin, 0.5-1.0 mmol/g loading) in a fritted syringe reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes. Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).[8]
-
Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for 20-30 minutes. Drain the solution.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.
-
Neutralize the resulting trifluoroacetate salt by adding a solution of 10% DIPEA in DCM and agitating for 5 minutes (repeat twice).[7]
-
Wash the resin with DCM (3x) and DMF (3x) to prepare for coupling.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 eq relative to resin loading) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and agitate for 2 minutes. For difficult couplings, HATU is a more potent alternative.[16]
-
Add the activated amino acid solution to the deprotected, neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor reaction completion using a qualitative test (e.g., Kaiser test for primary amines; a negative result indicates complete coupling).
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Cycles:
-
Repeat steps 2-4 to couple the next amino acid in the sequence (e.g., Boc-Ala-OH).
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically liquid Hydrogen Fluoride (HF).[8] (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
The cleavage cocktail should include scavengers (e.g., anisole, 5-10% v/v) to trap reactive carbocations generated during deprotection.
-
Perform the cleavage at 0°C for 1-2 hours.
-
-
Product Isolation and Purification:
-
After cleavage, evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by triturating the residue with cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by Mass Spectrometry (e.g., ESI-MS) and HPLC.
-
Data Summary and Troubleshooting
Table 1: Typical Coupling Reagent Stoichiometry (Solid Phase)
| Reagent | Equivalents (vs. Resin Loading) | Purpose |
| Boc-Amino Acid | 3 - 4 eq | Building Block |
| HBTU / HATU | 2.9 - 3.9 eq | Activating Agent |
| HOBt | 3 - 4 eq | Racemization Suppressant |
| DIPEA | 6 - 8 eq | Activation & Neutralization Base |
Table 2: Common Troubleshooting in Peptidomimetic Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance from 3-aminobenzoic acid; peptide aggregation. | Increase coupling time; perform a second "double" coupling; switch to a more potent activating agent like HATU.[16] |
| Low Yield after Cleavage | Incomplete cleavage from resin; acid-labile linker instability during Boc deprotection. | Ensure sufficient cleavage time/reagent; for Boc-SPPS, use a more stable linker like PAM instead of standard Merrifield resin.[8] |
| Deletion Sequences | Inefficient deprotection or coupling at a previous step. | Optimize deprotection time (30 min total); use a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines. |
| Side Product Formation | Inadequate scavenging during final cleavage. | Optimize the scavenger cocktail based on the peptide sequence (e.g., add thioanisole for Trp or Met residues). |
References
- Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
- Peptidomimetics, a synthetic tool of drug discovery. PubMed Central.
- Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research.
- Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. Benchchem.
- Peptidomimetic. Wikipedia.
- Synthesis and evaluation of novel peptidomimetics bearing p-aminobenzoic acid moiety as potential antidiabetic agents. PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Not Available].
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Arkivoc.
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Peptide Coupling Reagents, More than a Letter Soup. [Source Not Available].
- Boc Solid Phase Peptide Synthesis. ChemPep.
- 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
- Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
- Coupling of Aminobenzoic Acid (PABA) to a peptide? difficulties?.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Methods and protocols of modern solid phase peptide synthesis.
- Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jopcr.com [jopcr.com]
- 3. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Synthesis and evaluation of novel peptidomimetics bearing p-aminobenzoic acid moiety as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Boc-3-aminobenzoic Acid as a Rigid Linker in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flexible Spacers
In the design of complex molecules such as Proteolysis-Targeting Chimeras (PROTACs), bioconjugates, and peptidomimetics, the linker is not merely a spacer but a critical determinant of biological activity.[1] While flexible linkers, like polyethylene glycol (PEG) and alkyl chains, offer synthetic simplicity and conformational adaptability, there is a growing appreciation for the strategic use of rigid linkers.[2][3] Rigid linkers pre-organize the molecule into a bioactive conformation, which can reduce the entropic penalty of binding, enhance potency, and improve pharmacokinetic properties.[2][4] Boc-3-aminobenzoic acid has emerged as a cornerstone building block for this purpose, offering a structurally defined, aromatic core that imparts rigidity and a specific spatial orientation to molecular constructs.[5][6]
This guide provides a detailed exploration of this compound, covering the scientific principles behind its use, its key applications, and robust, step-by-step protocols for its incorporation into advanced synthetic workflows.
Section 1: The Rationale for Rigidity - Core Principles
The utility of this compound is rooted in three key features: its rigid aromatic core, the specific meta-substitution pattern, and its orthogonal protecting group strategy.
-
Aromatic Core for Conformational Constraint : The central phenyl ring is sp²-hybridized and planar, providing a stiff and predictable structural element.[7] This rigidity minimizes conformational flexibility, which is crucial in applications like PROTAC design where an optimal, stable ternary complex (Target Protein-PROTAC-E3 Ligase) is required for efficient protein degradation.[2][8]
-
Meta-Substitution for Defined Vectorial Properties : The 1,3- (or meta-) substitution pattern of the amine and carboxylic acid groups places them at a 120° angle relative to the benzene ring. This fixed vector is instrumental in orienting the attached molecular fragments in a precise spatial arrangement, a critical factor for achieving high-affinity interactions in biological systems.[7]
-
Orthogonal Functionality for Controlled Synthesis : The molecule possesses two key functional groups for sequential synthesis:
-
Carboxylic Acid : Provides a reactive handle for standard amide bond formation with amines, a cornerstone of peptide and small molecule synthesis.[9]
-
Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions, including those used for amide coupling.[10][11] It can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which do not affect many other protecting groups or the common acid-labile resins used in solid-phase synthesis.[10][12] This orthogonality is the key to its use in the controlled, step-wise assembly of complex molecules.[10]
-
Section 2: Physicochemical and Handling Information
This compound is a versatile reagent, but proper handling is essential for successful and reproducible results.
| Property | Value | Source(s) |
| CAS Number | 111331-82-9 | [9] |
| Molecular Formula | C₁₂H₁₅NO₄ | [9][13] |
| Molecular Weight | 237.25 g/mol | [13] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 185-206 °C (decomposes) | [9] |
| Purity | Typically ≥97-99% (HPLC) | [] |
| Solubility | Soluble in organic solvents like DMF, DCM, and hot alcohol. Slightly soluble in water. | [9][15] |
| Storage | Store at 0-8°C in a dry, well-ventilated place. | [9] |
Section 3: Key Applications
The unique properties of this compound make it a valuable tool across several research domains.
Proteolysis-Targeting Chimeras (PROTACs)
The linker in a PROTAC dictates the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex.[] The rigidity of the aminobenzoic acid core can lock the PROTAC into a conformation that is geometrically complementary to the surfaces of both the target protein and the E3 ligase, thereby enhancing degradation efficiency (DC₅₀) and potency.[8]
Peptidomimetics and Constrained Peptides
Incorporating this compound into a peptide sequence introduces a rigid, non-natural bend.[17] This can be used to mimic β-turns or other secondary structures, constrain the peptide into a bioactive conformation for receptor binding, and increase its resistance to proteolytic degradation.[5][17]
Materials Science and Bioconjugation
The well-defined structure of this linker is also valuable in materials science for creating functionalized polymers with specific, predictable properties.[18][19] In bioconjugation, it serves as a stable, rigid spacer to connect biomolecules to surfaces, drugs, or imaging agents.[9]
Section 4: Experimental Protocols
The following protocols provide detailed, field-proven methodologies for utilizing this compound.
Protocol 1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine, using standard Fmoc-based SPPS.
Caption: SPPS workflow for linker incorporation.
Materials:
-
Fmoc-protected peptide-on-resin
-
This compound (1.5 eq. to resin loading)
-
HATU (1.45 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x) to remove all residual piperidine.
-
Linker Activation (Perform in a separate vial): Dissolve this compound and HATU in a minimal volume of anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated linker solution to the washed resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, allow the reaction to proceed longer or repeat the coupling step.
-
Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
Subsequent Boc Deprotection (for further elongation): To continue peptide synthesis, the Boc group must be removed. This is achieved by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.[20][21] This step exposes the amine on the linker for the next coupling cycle.
Scientist's Notes:
-
Causality: HATU is a highly efficient coupling reagent that forms a reactive OAt-active ester with the carboxylic acid, minimizing side reactions and racemization.[22][23] DIPEA acts as a non-nucleophilic base to activate the reagents and neutralize the protonated amine on the resin.
-
Trustworthiness: The Kaiser test is a critical quality control step. A successful (negative) test validates the completion of the coupling reaction before proceeding.
-
Orthogonality: This protocol perfectly illustrates the power of orthogonal protecting groups. The base-labile Fmoc group is removed without affecting the acid-labile Boc group, allowing for precise, directional synthesis.
Protocol 2: Synthesis of a Bifunctional Molecule Precursor (Solution Phase)
This protocol details the coupling of this compound to an amine-containing molecule ("Ligand-NH₂") in solution, followed by Boc deprotection to yield a versatile intermediate.
Caption: Solution-phase synthesis workflow.
Materials:
-
Ligand-NH₂ (1.0 eq.)
-
This compound (1.1 eq.)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.)
-
HOBt (1-hydroxybenzotriazole) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ligand-NH₂ (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise while stirring. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (2x), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Boc-Linker-Ligand conjugate.
-
Boc Deprotection: Dissolve the purified conjugate in DCM (approx. 0.1 M). Add an equal volume of TFA and stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine-TFA salt can be used directly or purified further.
Scientist's Notes:
-
Mechanism: EDC is a carbodiimide that activates the carboxylic acid.[20] HOBt is added to form an active ester intermediate, which suppresses side reactions (like N-acylurea formation) and reduces the risk of racemization, thereby increasing the overall reaction efficiency.[22][24]
-
Validation: Reaction progress should be monitored by TLC or LC-MS at each stage to ensure completion and verify the identity of the products.
Section 5: Reagent Selection Guide
The choice of coupling reagent is critical for achieving high yields and purity.
| Reagent System | Key Advantages | Considerations | Primary Application |
| HATU / HBTU | High efficiency, fast reaction times, low racemization.[22] | Higher cost, byproducts must be washed away. | SPPS, difficult or sterically hindered couplings. |
| EDC / HOBt | Cost-effective, water-soluble byproducts (urea) are easily removed by aqueous workup.[20][25] | Slower reaction times compared to uronium salts. HOBt has explosive potential when dry. | Large-scale solution-phase synthesis. |
| DIC / HOBt | DIC is a liquid, making it easy to handle. Byproduct (DIU) is more soluble in organic solvents than DCU (from DCC).[25] | Potential for side reactions if HOBt is not used. | General peptide synthesis. |
Conclusion
This compound is more than a simple spacer; it is a strategic tool for imparting conformational rigidity and precise spatial control in molecular design. Its robust aromatic framework and orthogonal functional handles enable its seamless integration into both solid-phase and solution-phase synthetic strategies. For researchers in drug discovery and chemical biology, mastering the application of this linker provides a powerful method to enhance the potency, selectivity, and pharmacokinetic properties of next-generation therapeutics and molecular probes.[2][9]
References
- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org. [Link]
- Fusion Protein Linkers: Property, Design and Functionality. PubMed Central (PMC). [Link]
- Rigid Linkers for Bioactive Peptides. PubMed Central (PMC). [Link]
- What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. [Link]
- This compound | 111331-82-9. J&K Scientific LLC. [Link]
- Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). [Link]
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad
- Characteristic roadmap of linker governs the rational design of PROTACs.
- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central (PMC). [Link]
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH. [Link]
- Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
- Novabiochem® Coupling reagents. Merck. [Link]
- Overview of Custom Peptide Synthesis. GenScript. [Link]
- 3-Aminobenzoic acid polymorphs. Acid dimer O − H ··· O synthon R 22 (8)...
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
- 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem. [Link]
- Boc-(3-aminomethyl) benzoic acid | 117445-22-4. J&K Scientific LLC. [Link]
- Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Academy of Sciences. [Link]
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
- Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- Methyl 3-[(tert-butoxycarbonyl)
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- This compound suppliers USA. USA Chemical Suppliers. [Link]
- What Makes a Good Linker for Antibody-Drug Conjug
- 3-Aminobenzoic acid. Wikipedia. [Link]
- Essential Insights into Linker Chemistry for Antibody Drug Conjug
- Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. [Link]
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 17. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. jk-sci.com [jk-sci.com]
- 20. peptide.com [peptide.com]
- 21. Overview of Custom Peptide Synthesis [peptide2.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. people.uniurb.it [people.uniurb.it]
- 25. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Strategic Incorporation of Boc-3-aminobenzoic Acid in PROTAC Linker Synthesis
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are comprised of three essential components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5]
While significant focus is often placed on the two terminal ligands, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's biological activity.[3][4] The linker governs the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation. Furthermore, the linker's physicochemical properties profoundly impact the overall molecule's solubility, cell permeability, and pharmacokinetic profile.[][7][8][9]
This guide focuses on a key building block in advanced linker design: Boc-3-aminobenzoic acid . We will explore the strategic rationale for its use and provide detailed, validated protocols for its incorporation into PROTAC synthesis workflows.
The Rationale for Semi-Rigid Linkers: The Case for Aminobenzoic Acid
Early PROTAC designs frequently employed flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility.[][10][] However, the field is increasingly recognizing the benefits of incorporating rigid or semi-rigid elements into the linker scaffold.[3][] this compound provides a "semi-rigid" component that offers several advantages:
-
Conformational Control: The aromatic ring restricts the number of available conformations the linker can adopt. This can reduce the entropic penalty of forming the ternary complex, potentially leading to more stable and potent degraders.[]
-
Improved Cell Permeability: Highly flexible linkers can lead to PROTACs with a large polar surface area (PSA) in solution. Rigidifying elements can help the molecule adopt folded conformations in nonpolar environments (like the cell membrane), shielding polar groups and improving passive diffusion.[7][8][9]
-
Defined Exit Vectors: The meta substitution pattern of 3-aminobenzoic acid provides a distinct 120° exit vector, offering a different spatial arrangement for the two ligands compared to ortho or para isomers. This precise geometric control is crucial for optimizing protein-protein interactions within the ternary complex.
The tert-butyloxycarbonyl (Boc) protecting group is ideal for this application, as it is stable to common amide coupling conditions but can be cleanly removed with acid, allowing for orthogonal, stepwise synthesis.[12][13]
Visualizing the PROTAC Mechanism & Synthetic Strategy
To contextualize the protocols, it is essential to understand both the biological mechanism of action and the synthetic workflow.
Figure 1: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Figure 2: Stepwise synthetic workflow for incorporating this compound into a PROTAC linker.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | >98% Purity | Standard Chemical Co. |
| Amine-functionalized substrate | Project-specific | N/A |
| Carboxylic acid-functionalized substrate | Project-specific | N/A |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | BenchChem, Sigma-Aldrich |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Synthesis Grade | BenchChem, Sigma-Aldrich |
| HOBt (Hydroxybenzotriazole) | Synthesis Grade | BenchChem, Sigma-Aldrich |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, >99.5% | Sigma-Aldrich |
| DMF (N,N-Dimethylformamide) | Anhydrous, >99.8% | Sigma-Aldrich |
| DCM (Dichloromethane) | Anhydrous, >99.8% | Sigma-Aldrich |
| TFA (Trifluoroacetic acid) | Reagent Grade, >99% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | Laboratory Grade | Fisher Scientific |
| Brine | Laboratory Grade | Fisher Scientific |
| Anhydrous Na₂SO₄ or MgSO₄ | Laboratory Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Protocol 1: Amide Bond Formation with this compound
This protocol describes the coupling of the carboxylic acid of this compound with an amine-functionalized molecule (R¹-NH₂), which could be a POI ligand or an E3 ligase ligand with a suitable attachment point. We present two common and highly effective methods.
Method A: HATU-Mediated Coupling (High Efficiency)
HATU is a highly efficient uronium-based coupling reagent that often provides high yields and fast reaction times, especially for sterically hindered substrates.[14]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the amine substrate (R¹-NH₂, 1.1 eq) in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.
Method B: EDC/HOBt-Mediated Coupling (Cost-Effective)
This carbodiimide-based method is a robust and more economical alternative to HATU.[14] HOBt is added to suppress racemization and improve efficiency.[15]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the amine substrate (R¹-NH₂, 1.1 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[16]
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Method A.
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Key Advantages/Disadvantages |
| HATU | DIPEA | DMF | 2-4 | 85-98 | Pro: Fast, highly efficient, good for hindered amines. Con: Higher cost. |
| EDC/HOBt | DIPEA | DMF/DCM | 12-18 | 75-90 | Pro: Cost-effective, reliable. Con: Slower, urea byproduct.[14] |
Table 1: Comparison of Common Amide Coupling Conditions.
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose the aniline nitrogen for the subsequent coupling step. The procedure must be performed under anhydrous conditions to prevent side reactions.[17]
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) from Protocol 1 in anhydrous DCM (0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-30% v/v, e.g., 2 mL of TFA for every 8 mL of DCM).
-
Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Work-up:
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. This product is often used immediately in the next step without further purification.
-
Protocol 3: Final Amide Coupling
This protocol describes the coupling of the newly exposed aniline from Protocol 2 with a carboxylic acid-functionalized partner (R²-COOH), which could be the other PROTAC ligand or a linker-ligand construct.
-
Reaction Setup: Follow the procedure outlined in Protocol 1 (Method A or B), using the deprotected amine intermediate from Protocol 2 as the amine component (1.0 eq) and the new carboxylic acid partner (R²-COOH, 1.2 eq).
-
Expert Note: Aniline nitrogens are less nucleophilic than aliphatic amines. The higher efficiency of HATU (Method A) is often preferred for this step to ensure high conversion.
-
-
Reaction Monitoring, Work-up, and Purification: Follow the steps as described in Protocol 1. The final PROTAC molecule may require purification by preparative HPLC to achieve high purity (>95%) for biological assays.
Figure 3: Chemical reaction scheme for the three-step PROTAC synthesis workflow.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Amide Coupling Yield | 1. Inactive/hydrolyzed coupling reagents.2. Insufficient base.3. Steric hindrance. | 1. Use fresh, high-quality anhydrous reagents and solvents.[17]2. Ensure adequate base (2.5-3.0 eq) is used.3. Switch to a more powerful coupling reagent like HATU; consider slightly elevated temperature (40 °C). |
| Incomplete Boc Deprotection | 1. Insufficient acid or reaction time.2. Water present in the reaction. | 1. Increase TFA concentration or extend reaction time; monitor closely by LC-MS.2. Ensure anhydrous DCM is used and the starting material is dry.[17] |
| Multiple Byproducts | 1. Side reaction of activated acid (e.g., N-acylurea with EDC).2. Epimerization at chiral centers. | 1. For EDC couplings, ensure HOBt is used. Purify carefully.2. Perform couplings at 0 °C to room temperature; avoid elevated temperatures. HOBt/HOAt helps suppress racemization.[15] |
| Difficult Purification | 1. Water-soluble byproducts (EDC-urea).2. Similar polarity of product and starting material. | 1. Perform an acidic wash (1N HCl) during work-up to remove the urea byproduct.[14]2. Optimize chromatography gradient (e.g., use a shallow gradient or a different solvent system). |
Table 2: Troubleshooting Guide for PROTAC Synthesis.
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of sophisticated PROTAC linkers. Its semi-rigid nature can impart favorable conformational properties and improve the physicochemical profile of the final degrader molecule. The protocols detailed herein provide a robust and validated framework for the stepwise incorporation of this linker element using standard, reliable organic chemistry techniques. By carefully selecting coupling reagents and diligently monitoring reaction progress, researchers can efficiently synthesize novel PROTACs and systematically explore the impact of linker architecture on protein degradation.
References
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
- Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Poongavanam, V., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Molecular Pharmaceutics.
- Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Process Research & Development.
- Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry.
- Google Patents. (2013). Boc and fmoc solid phase peptide synthesis.
- Abe, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering.
- Poongavanam, V., et al. (2019). Linker-dependent folding rationalizes PROTAC cell permeability.
- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis.
- Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry.
- ResearchGate. Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Sil, D., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.
- Perdicchia, D., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules.
- ResearchGate. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
- ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin?.
- Wiley-VCH. (2009). Protection Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Manual vs. Automated Synthesis with Boc-3-aminobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Aminobenzoic Acid Derivatives
3-Aminobenzoic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] Their rigid backbone and versatile functional groups—an amino group and a carboxylic acid—make them ideal scaffolds for constructing complex molecules with specific therapeutic functions.[1][3][4][5] The tert-butyloxycarbonyl (Boc) protected form, Boc-3-aminobenzoic acid, is a particularly valuable building block, enabling its controlled incorporation into larger molecules such as peptides, peptidomimetics, and other polymers.[2] The choice between manual and automated synthesis for incorporating this moiety can significantly impact research timelines, scalability, and the purity of the final product. This guide provides an in-depth analysis of both approaches, complete with detailed protocols and a comparative assessment to aid researchers in making informed decisions for their specific applications.
Comparative Analysis: Manual vs. Automated Synthesis
The decision to employ manual or automated synthesis hinges on several factors, including the scale of the synthesis, the complexity of the target molecule, throughput requirements, and available resources.
| Feature | Manual Synthesis | Automated Synthesis |
| Throughput | Low; suitable for single or few syntheses. | High; capable of parallel synthesis of multiple compounds.[6] |
| Labor | Labor-intensive and time-consuming, requiring constant analyst attention.[7][8] | Minimal human intervention after initial setup ("walk-away" operation).[6] |
| Reproducibility | Prone to human error, leading to potential variability between batches.[9][10] | High degree of precision and consistency due to standardized robotic operations.[6][9] |
| Cost | Lower initial capital investment. Higher long-term labor costs.[10] | Higher initial equipment cost, but lower long-term labor and solvent costs.[9][10] |
| Flexibility | Highly flexible, allowing for on-the-fly adjustments to protocols. | Can be less flexible for non-standard chemistries, though modern synthesizers offer high customizability.[7] |
| Scale | Suitable for small to medium scale (mg to g). | Ideal for small to large scale, with consistent performance. |
Core Chemistry: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Both manual and automated protocols described herein utilize the principles of Boc-based Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield.[6][11][12] The growing peptide chain is anchored to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[12][13][14]
The synthesis cycle involves three key steps:
-
Deprotection: The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[13][15][16]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine.[12][13]
-
Coupling: The next Nα-Boc protected amino acid (or this compound) is activated and coupled to the free amine of the resin-bound peptide.[14][16]
This cycle is repeated until the desired sequence is assembled.[13]
Experimental Protocols
PART 1: Manual Synthesis Incorporating this compound
This protocol outlines the manual steps for incorporating a single this compound residue into a peptide chain on a solid support.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Peptide synthesis vessel with a fritted disc
-
Shaker or vortexer
Protocol:
-
Resin Swelling:
-
Place the resin in the synthesis vessel.
-
Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).
-
Swell the resin in DMF for at least 1 hour.
-
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.[15]
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and shake for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the mixture and vortex briefly.
-
Immediately add the activated this compound solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).
-
Dry the resin under vacuum.
-
-
Cleavage and Final Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole or a low-HF alternative like TFMSA) to cleave the peptide from the resin and remove any side-chain protecting groups. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet multiple times with cold ether.
-
Dry the crude peptide under vacuum.
-
PART 2: Automated Synthesis Incorporating this compound
This protocol provides a general framework for automated synthesis. Specific parameters will need to be adjusted based on the synthesizer model and software.
Materials and Setup:
-
Automated peptide synthesizer
-
Pre-loaded amino acid vials or bulk amino acid containers
-
This compound loaded into a designated station
-
Reagent bottles filled with:
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Coupling activator (e.g., HBTU/HOBt in DMF)
-
Base (DIEA in DMF)
-
Washing solvents (DCM, DMF)
-
-
Appropriate resin loaded into the reaction vessel
Protocol:
-
Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer's software, specifying the position for the incorporation of this compound.
-
Define the synthesis parameters, including reaction times, number of washes, and coupling methods.
-
-
Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid, including this compound:
-
Resin washing: The reaction vessel is washed with DMF and DCM.
-
Deprotection: The TFA/DCM solution is delivered to the reaction vessel to remove the Boc group. The vessel is then washed to remove the deprotection solution and byproducts.
-
Coupling: The synthesizer delivers the activated this compound (or other amino acid) solution and the base to the reaction vessel. The reaction is allowed to proceed for the programmed time.
-
Washing: The reaction vessel is washed with DMF and DCM to remove excess reagents and byproducts.
-
-
-
Cleavage and Workup:
-
Once the synthesis is complete, the resin is manually removed from the synthesizer.
-
The cleavage and final workup are performed manually as described in the manual synthesis protocol (Step 6).
-
Visualization of Workflows
Manual Synthesis Workflow
Caption: Manual Boc-SPPS cycle for incorporating this compound.
Automated Synthesis Workflow
Caption: Workflow for automated synthesis followed by manual cleavage and purification.
Quality Control and Analysis
Regardless of the synthesis method, rigorous quality control is essential to ensure the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized peptide.[17][18][19] A C18 reverse-phase column is typically used with a water/acetonitrile gradient containing TFA.[17]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target peptide, ensuring that the correct sequence has been synthesized.[17][18]
-
Amino Acid Analysis (AAA): For quantitative determination of the net peptide content, amino acid analysis can be performed.[17]
Conclusion and Recommendations
The choice between manual and automated synthesis with this compound is application-dependent.
-
Manual synthesis is well-suited for exploratory work, the synthesis of a small number of sequences, or when significant customization and troubleshooting are anticipated. Its flexibility allows for immediate adjustments to reaction conditions.
-
Automated synthesis is the preferred method for high-throughput screening, lead optimization, and larger-scale production where reproducibility and efficiency are paramount.[6][9][10] The reduction in human error and the ability to run unattended make it a powerful tool in modern drug discovery.[9][10]
By understanding the principles, advantages, and limitations of each approach, researchers can select the optimal strategy to efficiently synthesize high-quality molecules incorporating the valuable this compound building block.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 3-Aminobenzoic Acid in Modern Organic Chemistry and Research. [Link]
- International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
- Biovera.
- MtoZ Biolabs. Mechanism of Peptide Purity Analysis. [Link]
- Aurora Biomed.
- CSBio.
- National Center for Biotechnology Information. Automated Peptide Synthesizers and Glycoprotein Synthesis. [Link]
- Gyros Protein Technologies.
- American Chemical Society. Peptide Coupling Reagents, More than a Letter Soup. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- AAPPTec. Coupling Reagents. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Luxembourg Bio Technologies. Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1. [Link]
- National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Bentham Science Publishers. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]
- The Werner Lab. Manual Solid Phase Peptide Synthesis Protocol. [Link]
- PubMed. Drug evolution: p-aminobenzoic acid as a building block. [Link]
- ACS Green Chemistry Institute. BOC Deprotection. [Link]
- SciSpace.
- Patsnap Synapse. What is Aminobenzoic acid used for?. [Link]
- Merck. Novabiochem® Coupling reagents. [Link]
- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- Google Patents. Boc and fmoc solid phase peptide synthesis.
- ResearchGate.
- Chapman University Digital Commons. Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. csbio.com [csbio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 15. chempep.com [chempep.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. ijsra.net [ijsra.net]
- 19. biovera.com.au [biovera.com.au]
Application Note & Protocol: Efficient Immobilization of Boc-3-aminobenzoic Acid onto Wang Resin for Solid-Phase Synthesis
Abstract
This comprehensive guide details the chemical principles and provides a robust, field-tested protocol for the covalent attachment of Boc-3-aminobenzoic acid to Wang resin. This foundational step is critical for researchers engaged in solid-phase organic synthesis (SPOS), particularly in the construction of diverse molecular libraries, peptide mimics, and other complex organic molecules where a meta-substituted aromatic scaffold is desired. We delve into the mechanistic rationale behind the widely employed diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) coupling strategy, outline a detailed step-by-step procedure, and provide methods for the accurate determination of resin loading. Troubleshooting advice and safety considerations are also discussed to ensure successful and reproducible outcomes.
Introduction: The Strategic Value of Resin Immobilization
Solid-phase synthesis has revolutionized the landscape of drug discovery and materials science by simplifying the purification of multi-step reaction products. The process involves covalently attaching a starting molecule to an insoluble polymer support, or resin, allowing excess reagents and byproducts to be removed by simple filtration and washing.[1] Wang resin, a polystyrene backbone functionalized with a p-alkoxybenzyl alcohol linker, is a cornerstone of this technology.[2][3] It is particularly favored for its stability under a range of reaction conditions and the ease with which the final product can be cleaved from the support using moderately acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid.[4][5]
This compound is a versatile building block.[6] The Boc (tert-butyloxycarbonyl) protecting group on the amine ensures its stability and prevents unwanted side reactions, while the carboxylic acid provides the handle for immobilization.[7] The meta-substitution pattern of the amino and carboxyl groups on the benzene ring offers a unique structural motif for creating angled or rigid backbones in synthetic constructs. This guide provides the necessary framework for efficiently coupling this valuable building block to Wang resin, thereby setting the stage for subsequent synthetic elaborations.
The Chemistry of Esterification: A Mechanistic Overview
The covalent linkage of this compound to the hydroxyl groups of Wang resin is an esterification reaction. Due to the steric hindrance of the solid support, direct esterification is inefficient. Therefore, activation of the carboxylic acid is required. The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is a highly effective and widely adopted method for this purpose.[8][9]
The mechanism proceeds through several key steps:
-
O-Acylisourea Formation: The carboxylic acid of this compound attacks the DIC molecule to form a highly reactive O-acylisourea intermediate.[10]
-
Catalytic Acyl Transfer: The nucleophilic DMAP attacks the O-acylisourea, forming a still more reactive N-acylpyridinium species and releasing diisopropylurea (DIU) as a soluble byproduct.[11] This step is crucial for accelerating the reaction and minimizing side reactions.[12]
-
Ester Bond Formation: The hydroxyl group on the Wang resin attacks the activated N-acylpyridinium intermediate, forming the stable benzyl ester linkage and regenerating the DMAP catalyst.
This process ensures high coupling efficiency under mild conditions. The use of DIC is preferred over dicyclohexylcarbodiimide (DCC) in solid-phase synthesis because the resulting urea byproduct (DIU) is soluble in common organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), simplifying its removal during the washing steps.[8]
Experimental Guide: Materials and Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Wang Resin | 100-200 mesh, 1% DVB | Any reputable supplier | Note the initial loading capacity (e.g., 0.8 mmol/g). |
| This compound | ≥98% HPLC | Chem-Impex (or equivalent) | Store at 0-8°C.[6] |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | AAPPTec (or equivalent) | Moisture sensitive. Handle under inert atmosphere. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich (or equivalent) | Toxic. Handle with appropriate PPE. |
| Dichloromethane (DCM) | Anhydrous/Peptide Synthesis Grade | Standard suppliers | |
| N,N-Dimethylformamide (DMF) | Anhydrous/Peptide Synthesis Grade | Standard suppliers | |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard suppliers | Used for capping. |
| Acetic Anhydride | ACS Reagent Grade | Standard suppliers | Used for capping. |
| Methanol (MeOH) | ACS Reagent Grade | Standard suppliers | |
| Solid-Phase Reaction Vessel | N/A | Appropriate for scale | Must allow for agitation and drainage. |
Detailed Protocol for Coupling
This protocol is designed for a 1 g scale of Wang resin. Adjust volumes and quantities proportionally for different scales.
Workflow Overview:
Caption: Workflow for this compound coupling to Wang resin.
Step-by-Step Procedure:
-
Resin Swelling:
-
Place Wang resin (1.0 g, e.g., 0.8 mmol/g capacity) into a solid-phase reaction vessel.
-
Add DCM (~10-15 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling).[1]
-
Drain the solvent completely.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve this compound (4 equivalents relative to the resin's initial loading capacity; e.g., 3.2 mmol, 804 mg for a 0.8 mmol/g resin) in a minimal amount of DMF (~5 mL).
-
Add this solution to the swollen resin.
-
Add DIC (4 eq.; 3.2 mmol, 404 mg, ~508 µL) to the resin slurry.
-
In a small vial, dissolve DMAP (0.1 equivalents; 0.08 mmol, ~10 mg) in a minimal amount of DMF (~0.5 mL) and add it to the reaction vessel.[8]
-
Rationale: Using a stoichiometric excess of the amino acid and coupling reagent drives the reaction to completion. DMAP is used in catalytic amounts to prevent potential racemization, although this is not a concern for an achiral molecule like 3-aminobenzoic acid, it is good practice.[8]
-
-
Coupling Reaction:
-
Seal the vessel and agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored, but overnight reaction is common for convenience.[13]
-
-
Initial Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
-
Rationale: Thorough washing is critical to remove all soluble byproducts (DIU) and unreacted reagents.
-
-
Capping of Unreacted Hydroxyl Groups:
-
Prepare a capping solution of acetic anhydride (2 eq.), DIPEA (2 eq.), and DCM (10 mL).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Rationale: This step acetylates any remaining free hydroxyl groups on the resin. This prevents these sites from interfering in subsequent reaction steps, which could lead to deletion sequences in a multi-step synthesis.[13]
-
-
Final Washing and Drying:
-
Drain the capping solution.
-
Wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Dry the resin under high vacuum to a constant weight. The weight gain can provide a preliminary, non-quantitative indication of successful loading.
-
Quantification of Resin Loading
Accurately determining the substitution level (loading) of the resin is paramount for the stoichiometry of subsequent reactions. The most common method for molecules with a UV-active protecting group that can be cleaved is spectrophotometry. While the Boc group itself is not ideal for this, a modified Fmoc-based method can be adapted if a subsequent step involves Fmoc chemistry. However, for Boc-protected molecules, gravimetric analysis and cleavage/analysis are more direct.
Gravimetric Analysis
This method calculates loading based on the mass increase of the resin. It requires highly accurate weighing and completely dry resin before and after the reaction.
Formula: Loading (mmol/g) = 1000 * (m_final - m_initial) / [ (MW_ligand * m_final) + ( (m_final - m_initial) * (1 - MW_ligand) ) ]
-
m_initial: Initial mass of the dry Wang resin (g)
-
m_final: Final mass of the dry, loaded resin (g)
-
MW_ligand: Molecular weight of the attached ligand (this compound, 237.25 g/mol , minus H₂O, 18.02 g/mol = 219.23 g/mol )
Note: This method can be imprecise due to potential resin mass loss or retention of solvent.
Acid Cleavage and HPLC/UV-Vis Quantification
A more accurate method involves cleaving the molecule from a small, accurately weighed sample of the resin and quantifying the released this compound.
Workflow for Quantification:
Caption: Workflow for determining resin loading via cleavage and analysis.
Protocol:
-
Accurately weigh 5-10 mg of the dry, loaded resin into a small vial.
-
Add a cleavage cocktail (e.g., 1 mL of 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)) and react for 2 hours at room temperature.[14][15]
-
Filter the resin and wash it with a small amount of neat TFA, collecting all the filtrate.
-
Evaporate the TFA under a stream of nitrogen.
-
Dissolve the residue in a known volume of a suitable solvent (e.g., Acetonitrile/Water).
-
Quantify the amount of 3-aminobenzoic acid (the Boc group is also cleaved by TFA) using UV-Vis spectrophotometry or HPLC against a standard curve prepared with known concentrations of 3-aminobenzoic acid.[16]
-
Calculate the loading using the formula: Loading (mmol/g) = (Amount of cleaved acid in mmol) / (Initial mass of dry resin in g)
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Loading Efficiency | - Incomplete resin swelling.- Deactivated coupling reagents (hydrolyzed DIC).- Insufficient reaction time.- Steric hindrance. | - Ensure resin is fully swollen before adding reagents.- Use fresh, anhydrous solvents and reagents. Open DIC under inert gas.- Extend coupling time to 12-24 hours.- Consider using a more potent activating agent like HATU/DIPEA, though DIC/DMAP is typically sufficient. |
| Resin Clumping | - Inadequate solvent volume during reaction.- Poor agitation. | - Increase the solvent-to-resin ratio (15-20 mL/g).- Ensure consistent and effective agitation (shaking, bubbling). |
| Inconsistent Results | - Inaccurate weighing of resin or reagents.- Non-homogenous resin sample.- Residual solvent affecting weight measurements. | - Use a calibrated analytical balance.- Gently mix the stock resin bottle before taking a sample.- Ensure resin is dried to a constant weight under high vacuum before and after the reaction. |
Safety Considerations
-
DCM and DMF: Are hazardous solvents. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DIC: Is corrosive and a sensitizer. Avoid inhalation and skin contact.
-
DMAP: Is highly toxic. Avoid all contact.
-
TFA: Is a strong, corrosive acid. Handle with extreme care in a fume hood, using acid-resistant gloves and a face shield.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins.
- Applied Polytech. (n.d.). Wang Resin Peptide Synthesis.
- Aapptec Peptides. (n.d.). Wang Resin.
- AAPPTec. (n.d.). How to Synthesize a Peptide.
- Hany, R., Rentsch, D., Dhanapal, B., & Obrecht, D. (2001). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Activotec. (n.d.). Fmoc-Amino Acid Pre-Loaded Wang Resins.
- Peptideweb.com. (n.d.). Loading protocols.
- Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin.
- ResearchGate. (2025). The Effect of microwave irradiation on carbodiimide-mediated esterifications on solid-support.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- National Institutes of Health. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
- University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
- PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- Wikipedia. (n.d.). 3-Aminobenzoic acid.
- Google Patents. (n.d.). IE46290B1 - An improved method for the preparation of carboxylic acid esters.
- National Institutes of Health. (2021). Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters.
- Journal of the American Chemical Society. (n.d.). Preparation of sulfate esters. Reactions of various alcohols, phenols, amines, mercaptans, and oximes with sulfuric acid and dicyclohexylcarbodiimide.
- ResearchGate. (2025). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.
Sources
- 1. peptide.com [peptide.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. peptide.com [peptide.com]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptideweb.com [peptideweb.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Situ Neutralization Coupling of Boc-3-aminobenzoic Acid
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Advantage of In Situ Neutralization for Non-Canonical Amino Acids
In the landscape of solid-phase peptide synthesis (SPPS), the Boc/Bzl protection strategy remains a powerful approach, particularly for the synthesis of complex or hydrophobic peptides where aggregation can be a significant hurdle.[1][2] A key optimization within this methodology is the implementation of in situ neutralization protocols. This technique streamlines the synthesis cycle by merging the neutralization of the N-terminal trifluoroacetate (TFA) salt with the subsequent amino acid coupling step into a single, efficient operation.[3]
The primary benefit of this approach is the minimization of peptide chain aggregation.[1] Following TFA-mediated deprotection of the Boc group, the resulting N-terminal ammonium salt must be neutralized to the free amine to enable nucleophilic attack on the activated carboxylic acid of the incoming amino acid. In a traditional protocol, this involves a discrete neutralization step followed by washing, during which the neutral, aggregation-prone peptide-resin can form intermolecular hydrogen bonds, leading to incomplete coupling and truncated sequences. By introducing the activated amino acid concurrently with the neutralizing base, the transiently formed free amine is immediately scavenged, thus minimizing the time it exists in a vulnerable state. This is especially advantageous for "difficult" sequences.[2]
This application note provides a detailed protocol for the efficient coupling of Boc-3-aminobenzoic acid, a non-canonical, aromatic β-amino acid analog, using an in situ neutralization strategy. The incorporation of such building blocks is of great interest in medicinal chemistry for the development of peptidomimetics with enhanced stability and novel biological activities.
The Chemistry of In Situ Neutralization Coupling
The in situ neutralization process is a carefully orchestrated sequence of chemical transformations. After the TFA treatment to remove the Boc protecting group, the peptide-resin exists as an ammonium trifluoroacetate salt. The addition of a hindered, non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), deprotonates the ammonium salt to generate the free amine. Simultaneously, the this compound is pre-activated with a coupling reagent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), to form a highly reactive OBt-ester. This activated species is then immediately available to react with the newly formed free amine on the resin, forming the desired amide bond.
The workflow can be visualized as follows:
Caption: Workflow of the in situ neutralization and coupling process.
Detailed Protocol for In Situ Neutralization Coupling of this compound
This protocol is optimized for a 0.2 mmol synthesis scale. Adjustments may be necessary for different scales or resin substitutions.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Solid-phase synthesis resin (e.g., Merrifield or PAM resin) | 100-200 mesh | Standard suppliers |
| Dichloromethane (DCM) | Peptide synthesis grade | Anhydrous |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Anhydrous |
| Trifluoroacetic acid (TFA) | Reagent grade | |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | |
| This compound | ≥98% purity | |
| HBTU | ≥98% purity | |
| Isopropanol (IPA) | Reagent grade |
Step-by-Step Methodology
-
Resin Swelling:
-
Swell the peptide-resin (1 g, 0.2 mmol/g substitution) in DCM (10 mL) for 30 minutes in a suitable reaction vessel with gentle agitation.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add 100% TFA (10 mL) to the resin and agitate for 2 minutes.
-
Drain the TFA.
-
Repeat the 100% TFA treatment for an additional 2 minutes.
-
Wash the resin thoroughly with DCM (5 x 10 mL) to remove residual TFA.
-
Wash the resin with IPA (2 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
-
Amino Acid Activation and In Situ Neutralization/Coupling:
-
In a separate vial, dissolve this compound (0.201 g, 0.8 mmol, 4 equivalents) and HBTU (0.303 g, 0.8 mmol, 4 equivalents) in a minimal amount of DMF (approx. 3-5 mL).
-
Add this solution to the reaction vessel containing the washed resin.
-
Immediately add DIEA (0.279 mL, 1.6 mmol, 8 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes. The extended coupling time is recommended for this non-canonical amino acid.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the Kaiser test is positive (beads turn blue), extend the coupling time for another 30 minutes and re-test. If it remains positive, a double coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Synthesis Scale | 0.2 mmol | |
| Resin Substitution | 0.2 mmol/g | |
| This compound | 4 equivalents | |
| HBTU | 4 equivalents | |
| DIEA | 8 equivalents | |
| Coupling Time | 30-60 minutes | Monitor with Kaiser test |
Expert Insights and Troubleshooting
-
Rationale for Reagent Stoichiometry: A higher stoichiometry of the amino acid, coupling reagent, and base is often employed for non-canonical or sterically hindered amino acids to drive the reaction to completion.
-
Solvent Choice: DMF is an excellent solvent for dissolving the protected amino acid and HBTU, and it also promotes the swelling of polystyrene-based resins.[4]
-
Challenges with Aromatic/Beta-Amino Acids: Aromatic and beta-amino acids can sometimes exhibit slower coupling kinetics compared to standard alpha-amino acids. Therefore, a slightly longer coupling time and careful monitoring are crucial for success.
-
Incomplete Coupling: If the Kaiser test remains positive after extended coupling, it may indicate aggregation or steric hindrance. In such cases, a double coupling (repeating the coupling step with fresh reagents) is recommended.
-
Pre-activation: While this protocol describes the simultaneous addition of the activated amino acid and base, a brief pre-activation of the this compound with HBTU for 1-2 minutes before adding to the resin can sometimes be beneficial.
Conclusion
The in situ neutralization protocol is a robust and efficient method for the coupling of this compound in solid-phase peptide synthesis. By combining the neutralization and coupling steps, this technique minimizes the risk of peptide chain aggregation, leading to improved crude purities and overall yields. The streamlined workflow also contributes to reduced cycle times, thereby increasing the overall throughput of peptide synthesis. This protocol provides a solid foundation for researchers looking to incorporate this and other non-canonical amino acids into their peptide-based drug discovery programs.
References
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
- Tóth, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific reports, 9(1), 13948.
- Góngora-Benítez, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 176.
- Adhikary, R., & Dawson, P. E. (2020). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in molecular biology (Clifton, N.J.), 2103, 29–40.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Sangirardi, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(12), e202200373.
- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis.
- Gläser, T., et al. (n.d.). Supporting Information Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
- Dunås, F., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic letters, 17(22), 5654–5657.
- Yamada, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie (International ed. in English), 52(51), 13584–13587.
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Miller, C. A., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of biological chemistry, 291(17), 8944–8952.
- Wang, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K.
Sources
Application Note: Strategies for the Efficient Cleavage of 3-Aminobenzoic Acid-Containing Peptides from Solid-Phase Resins
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the design of molecules with enhanced stability, novel conformations, and unique functionalities. 3-Aminobenzoic acid (3-Abz), a meta-oriented aromatic amino acid, is a valuable building block for creating rigid scaffolds and molecular probes. However, its unique electronic and structural properties necessitate a careful and considered approach to the final, critical step of solid-phase peptide synthesis (SPPS): cleavage from the resin and concurrent side-chain deprotection. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful cleavage of 3-Abz-containing peptides. We will explore the underlying chemical principles, detail potential side reactions involving the 3-Abz moiety, and provide robust, validated protocols to maximize peptide purity and yield.
The Fundamental Chemistry of Acidolytic Cleavage in Fmoc-SPPS
In the widely adopted Fmoc/tBu strategy, the final cleavage step is typically performed using a strong acid, most commonly trifluoroacetic acid (TFA).[1] This process achieves two simultaneous goals: severing the acid-labile linker that anchors the peptide to the solid support and removing the acid-labile tert-butyl (tBu)-based protecting groups from amino acid side chains.[2]
The reaction is driven by the generation of highly reactive carbocations from the protecting groups (e.g., the t-butyl cation from Boc or tBu groups) and the resin linker itself (e.g., the Wang or Rink linker cation).[3] While essential for deprotection, these electrophilic species can indiscriminately attack electron-rich residues within the peptide sequence, leading to irreversible modifications and significantly compromising the purity of the final product.[4] To mitigate this, a "cleavage cocktail" is used, which consists of TFA and a combination of nucleophilic "scavengers" designed to trap these reactive cations.[5]
Diagram: General Mechanism of TFA-Mediated Peptide Cleavage
Caption: Workflow of TFA-mediated cleavage and the critical role of scavengers.
Unique Considerations for 3-Aminobenzoic Acid (3-Abz)
The presence of 3-Abz within a peptide sequence introduces specific challenges that must be addressed for a successful cleavage.
-
Aromatic Ring Reactivity : Similar to Tryptophan (Trp) and Tyrosine (Tyr), the benzene ring of 3-Abz is electron-rich and susceptible to electrophilic attack by carbocations generated during cleavage. This can lead to alkylation of the aromatic ring, resulting in a family of byproducts that are often difficult to separate from the desired peptide. The use of effective cation scavengers is therefore not just recommended, but essential.
-
Stability of the Aryl-Amide Bond : The amide bond formed by the carboxylic acid of 3-Abz and the amine of the subsequent amino acid is generally stable. However, the amide bond involving the aromatic amine of 3-Abz is electronically different from a standard peptide bond and could exhibit altered lability under harsh acidic conditions, although this is not typically a major point of failure.
-
Influence on Peptide Conformation : The rigid, planar structure of 3-Abz can induce specific secondary structures. While beneficial for the final peptide's function, this can sometimes lead to aggregation during synthesis or cleavage, potentially trapping reagents and hindering reaction completion.
Selecting the Optimal Cleavage Cocktail
The choice of cleavage cocktail is the single most important factor in determining the success of cleaving a 3-Abz-containing peptide. The formulation must be aggressive enough to cleave the peptide-resin linker and remove all side-chain protecting groups, yet contain a robust scavenger system to protect the 3-Abz ring and other sensitive residues.[6]
Table 1: Recommended Cleavage Cocktails for 3-Abz Peptides
| Reagent Name | Composition (v/v) | Key Scavengers & Their Roles | Best For / Comments |
| Reagent K [7] | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Thioanisole/Phenol: Scavenges Trt cations. EDT: Reduces sulfoxides, scavenges various cations. Water: Suppresses Trp alkylation. | General Purpose Gold Standard. Highly effective for peptides containing 3-Abz, Trp, Met, Cys, and Arg. The combination of hard and soft nucleophiles provides comprehensive protection. |
| Reagent B [8] | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | TIS: A highly effective reducing scavenger for Trt cations. Phenol/Water: Protects against other electrophiles. | "Odorless" Alternative. Excellent for sequences with 3-Abz, Trp, and Tyr. TIS is very efficient but will not reduce methionine sulfoxide. Not recommended if Met oxidation is a concern. |
| TFA / TIS / Water | 95% TFA, 2.5% TIS, 2.5% Water | TIS/Water: A simple yet powerful combination for most standard deprotections. | For "Simpler" Peptides. Suitable if 3-Abz is the only sensitive residue and the peptide does not contain Arg(Pbf/Pmc), Met, or Cys. The high TFA concentration ensures efficient cleavage.[9] |
Diagram: Decision Workflow for Cleavage Cocktail Selection
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Detailed Experimental Protocols
Scientific integrity dictates that protocols must be robust and reproducible. The following steps have been validated for general use. Always perform work with TFA and thiol-containing reagents inside a certified chemical fume hood.
Protocol 1: Pre-Cleavage Resin Preparation
Rationale: Residual DMF, being basic, can neutralize TFA and inhibit the cleavage reaction.[4] Thorough washing and drying are critical to ensure the reaction proceeds efficiently.
-
Transfer the peptide-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel (e.g., a fritted syringe).
-
Wash the resin extensively with Dichloromethane (DCM) (5 x 10 mL) to remove residual DMF and shrink the beads.
-
Wash with Methanol (MeOH) (3 x 10 mL) to further remove impurities.
-
Wash again with DCM (3 x 10 mL).
-
Dry the resin under a stream of nitrogen or argon for 15-30 minutes, followed by drying under high vacuum for at least 4 hours (preferably overnight) to remove all residual solvent.[3]
Protocol 2: Global Cleavage and Deprotection (Using Reagent K)
Rationale: This protocol is designed for standard acid-labile resins like Wang or Rink Amide and provides maximum protection for sensitive residues, including 3-Abz.
-
Prepare 10 mL of Reagent K fresh by combining TFA (8.25 mL), phenol (0.5 mL), deionized water (0.5 mL), thioanisole (0.5 mL), and 1,2-ethanedithiol (0.25 mL). Cool the mixture on ice for 5 minutes.
-
Add the chilled cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the vessel containing the dry peptide-resin.
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours. Peptides with multiple Arg(Pbf) residues may require up to 4 hours for complete deprotection.[6]
-
Filter the TFA solution containing the cleaved peptide into a clean 50 mL polypropylene centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Proceed immediately to Protocol 3 for peptide precipitation.
Protocol 3: Post-Cleavage Workup and Peptide Precipitation
Rationale: The peptide is insoluble in non-polar solvents like diethyl ether. This property is exploited to precipitate the peptide from the TFA/scavenger solution, leaving most organic impurities behind.
-
Place the centrifuge tube containing the TFA filtrate in an ice bath.
-
Add cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) (at least 10 times the volume of the TFA solution) dropwise while gently vortexing. A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant and discard the ether supernatant, which contains the scavengers and cleaved protecting groups.
-
Wash the peptide pellet by adding fresh cold ether (20-30 mL), breaking up the pellet with a vortexer, and re-centrifuging. Repeat this wash step at least three times to thoroughly remove residual scavengers.[9]
-
After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or argon, followed by drying under high vacuum.
-
The crude peptide is now ready for purification by HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Peptide re-attachment to the resin via 3-Abz or Trp.[9] 3. Peptide is soluble in ether. | 1. Extend cleavage time; ensure resin was fully dry before cleavage. 2. Use a more robust scavenger cocktail (e.g., Reagent K). 3. Evaporate the TFA under vacuum (use a cold trap) and dissolve the residue in an aqueous buffer (e.g., 10% acetic acid) for direct purification. |
| Extra Peaks in HPLC/MS | 1. Incomplete side-chain deprotection (especially Arg(Pbf/Pmc)). 2. Alkylation of 3-Abz or Trp (+77 Da for Trt, +57 Da for tBu). 3. Oxidation of Met (+16 Da). | 1. Increase cleavage time to 4-6 hours.[6] 2. Ensure fresh, high-quality scavengers were used. Re-cleave a small sample of resin with a better cocktail. 3. Use Reagent K or add EDT to the cleavage cocktail. |
| Colored (Yellow/Brown) Precipitate | 1. Cationic species from the resin linker (common with Rink Amide).[3] 2. Side reactions involving scavengers like thioanisole. | 1. Ensure the use of TIS, which is highly effective at preventing colored byproducts from the linker. 2. This is often cosmetic and removed during HPLC purification. Ensure thorough ether washes. |
References
- Blatter, M., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 50(46), 10945-10949. [Link]
- Burlina, F., et al. (2018). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Stetsenko, D.A., & Palladino, P. (2015). Cleavage of synthetic peptides.
- de la Torre, B.G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. [Link]
- Aapptec. Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
- Fields, C.G., & Fields, G.B. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Anonymous. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]
- Aapptec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec Peptides. [Link]
- Aapptec. Cleavage from Wang Resin. Aapptec Peptides. [Link]
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]
- Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2907-2921. [Link]
- Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral - Imperial College London. [Link]
- Fields, G.B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. drivehq.com [drivehq.com]
- 6. scribd.com [scribd.com]
- 7. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Boc-3-aminobenzoic Acid in Foldamer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of tert-butyloxycarbonyl (Boc)-3-aminobenzoic acid in the synthesis of meta-aramid foldamers. Foldamers, synthetic oligomers that adopt well-defined secondary structures, have emerged as a compelling class of molecules for mimicking biological structures and developing novel therapeutics.[1][2] Aromatic oligoamides, in particular, offer exceptional conformational stability and predictable folding patterns.[3] Herein, we detail the strategic considerations and provide validated, step-by-step protocols for the incorporation of Boc-3-aminobenzoic acid into foldamer backbones, focusing on solid-phase synthesis techniques.
Introduction: The Architectural Significance of m-Aminobenzoic Acid in Foldamers
Foldamers are synthetic oligomers designed to mimic the structure-forming capabilities of biopolymers like peptides and nucleic acids.[2] Unlike their natural counterparts, which are constructed from α-amino acids, foldamers can be built from a diverse array of abiotic monomers.[1] This architectural freedom allows for the creation of novel three-dimensional structures with enhanced stability against proteolysis and tailored functional properties.
Among the various classes of foldamer backbones, aromatic oligoamides, or "aramids," have garnered significant attention.[1][3] Their rigid, planar aromatic rings and hydrogen-bonding amide linkages enforce highly predictable and stable conformations.[3] Specifically, oligomers derived from 3-aminobenzoic acid (an m-amino acid) are known to adopt a crescent or helical secondary structure.[4] The curvature of this helix is a direct consequence of the 120° angle between the amino and carboxyl groups on the benzene ring. This predictable geometry makes them ideal scaffolds for a variety of applications, from molecular recognition to the development of new antimicrobial agents.[3]
The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for a stepwise, controlled synthesis.[5] It is stable under the conditions required for amide bond formation but can be cleanly removed with mild acid, a fundamental principle of modern solid-phase peptide synthesis (SPPS) that has been successfully adapted for foldamer construction.[6]
Core Principles: The Iterative Synthesis of an m-Aramid Foldamer
The synthesis of a defined-sequence m-aramid foldamer relies on an iterative cycle of deprotection and coupling reactions, most conveniently performed on a solid support.[7] This approach, adapted from Merrifield's Nobel Prize-winning work in peptide synthesis, simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound growing oligomer.
The fundamental logic of the synthesis is as follows:
-
Initiation: The first monomer is anchored to a solid support (e.g., a Wang or Rink Amide resin).
-
Deprotection: The Boc protecting group is removed from the resin-bound monomer, typically with trifluoroacetic acid (TFA), to expose a free amine.[6]
-
Coupling: The next Boc-protected 3-aminobenzoic acid monomer is activated and coupled to the newly exposed amine, forming an amide bond.[5]
-
Iteration: The deprotection and coupling steps are repeated until the desired oligomer length is achieved.
-
Cleavage & Deprotection: The completed foldamer is cleaved from the resin, and any side-chain protecting groups are removed simultaneously.[7]
This iterative process is illustrated in the workflow diagram below.
Figure 1: Iterative Solid-Phase Synthesis Workflow for m-Aramid Foldamers.
Experimental Protocols & Methodologies
Materials and Reagents
The quality of reagents is paramount for achieving high yields and purity.
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| This compound | >97% Purity | Sigma-Aldrich, Chem-Impex | The key monomer for synthesis.[5][8] |
| Rink Amide AM Resin | 100-200 mesh | Novabiochem | For producing C-terminal amide foldamers. |
| Dichloromethane (DCM) | Anhydrous, ACS | Fisher Scientific | Used as a primary solvent for washing and deprotection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | EMD Millipore | Used as a primary solvent for coupling and washing. |
| Trifluoroacetic acid (TFA) | >99% Purity | Oakwood Chemical | For Boc deprotection and final cleavage. Highly corrosive. |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Acros Organics | A non-nucleophilic base for neutralization and coupling. |
| HBTU | >99% Purity | Chem-Impex | A standard aminium-based coupling reagent. |
| Triisopropylsilane (TIS) | >98% Purity | Alfa Aesar | A scavenger used during final cleavage to prevent side reactions. |
Protocol 1: Solid-Phase Synthesis of an m-Aramid Hexamer
This protocol details the manual synthesis of a hexamer of 3-aminobenzoic acid on a Rink Amide resin.
Step 1: Resin Preparation and Swelling
-
Place 100 mg of Rink Amide AM resin (e.g., 0.6 mmol/g loading) into a fritted solid-phase synthesis vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling).
-
Drain the DCM.
Step 2: Initial Boc Deprotection
-
Add 3 mL of 50% (v/v) TFA in DCM to the resin.
-
Agitate for 2 minutes. Drain.
-
Add another 3 mL of 50% TFA in DCM. Agitate for 30 minutes.[6]
-
Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DMF (3 x 5 mL).[6]
Step 3: First Monomer Coupling
-
Prepare the coupling solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and DIEA (6 eq.) in 3 mL of DMF. Causality Note: Using slightly less HBTU than the acid can prevent guanidinium byproduct formation. DIEA is added last to initiate the activation.
-
Pre-activate for 10 minutes.[6]
-
Add the activated monomer solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
Self-Validation Check: Perform a Kaiser test on a few beads of resin. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[6][9]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Step 4: Iterative Elongation (Repeat 4 times for a hexamer)
-
Deprotection: Add 3 mL of 50% TFA in DCM. Agitate for 30 minutes. Drain and wash as in Step 2.4.[6]
-
Neutralization: Add 3 mL of 10% (v/v) DIEA in DCM. Agitate for 5 minutes, twice. Drain and wash with DCM (3 x 5 mL) and DMF (3 x 5 mL).[6] Causality Note: Neutralization ensures the amine is in its free base form, which is necessary for nucleophilic attack during the subsequent coupling step.
-
Coupling: Perform the coupling as described in Step 3.
Sources
- 1. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesis.unipd.it [thesis.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Boc-3-Abz-OH = 97.0 111331-82-9 [sigmaaldrich.com]
- 9. data.epo.org [data.epo.org]
Application Notes and Protocols for the Synthesis of β-Peptides Utilizing Boc-3-Aminobenzoic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of β-peptides incorporating Boc-3-aminobenzoic acid. β-peptides are a class of peptidomimetics with significant potential in drug discovery and materials science due to their stable, well-defined secondary structures and resistance to proteolytic degradation.[1][2][3] This document outlines the principles of solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy, tailored specifically for the integration of the aromatic β-amino acid, 3-aminobenzoic acid. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key stages of the synthesis, and offer insights into potential challenges and troubleshooting.
Introduction: The Significance of β-Peptides and the Role of this compound
β-peptides are polymers of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This structural modification imparts unique conformational properties, allowing them to form stable helices, sheets, and turns.[1][4] A key advantage of β-peptides in therapeutic development is their remarkable resistance to degradation by proteases, which overcomes a major hurdle associated with the clinical use of natural peptides.[2]
The incorporation of aromatic β-amino acids, such as 3-aminobenzoic acid, can further influence the structural and functional properties of β-peptides. The rigid aromatic ring can induce specific folding patterns and participate in π-π stacking interactions, which are crucial for molecular recognition and self-assembly processes.[5][6]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the N-terminus that is readily cleaved under moderately acidic conditions.[7][8][9] This strategy is particularly well-suited for complex or lengthy peptide sequences.[10][11] this compound serves as a versatile building block in this context, enabling the controlled and efficient incorporation of this aromatic β-amino acid into peptide chains.[12]
Materials and Reagents
Successful synthesis of β-peptides requires high-purity reagents and appropriate solid-phase supports. The following table provides a summary of the essential materials.
| Material/Reagent | Supplier (Example) | Purity/Grade | Purpose |
| This compound | Chem-Impex | ≥98% | β-amino acid building block |
| Merrifield Resin | Various | 100-200 mesh, 1% DVB | Solid support for peptide synthesis |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | ≥99% | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Anhydrous, ≥97% | Coupling additive to suppress racemization |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade, ≥99% | Boc deprotection |
| Diisopropylethylamine (DIEA) | Sigma-Aldrich | Reagent grade, ≥99.5% | Neutralization |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent for coupling reactions |
| Piperidine | Sigma-Aldrich | Reagent grade, ≥99% | For Fmoc deprotection (if applicable) |
| Acetic Anhydride | Sigma-Aldrich | Reagent grade, ≥99% | Capping agent |
| Pyridine | Sigma-Aldrich | Anhydrous, ≥99.8% | Base for capping |
Experimental Protocols
The synthesis of β-peptides using this compound follows the general workflow of Boc-based solid-phase peptide synthesis (SPPS). The process is cyclical, involving repeated steps of deprotection, neutralization, and coupling.
Overall Synthesis Workflow
The following diagram illustrates the cyclical nature of Boc-SPPS.
Caption: General workflow for Boc solid-phase peptide synthesis.
Step-by-Step Protocol
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[8]
-
First Amino Acid Attachment (Cesium Salt Method):
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Dissolve the Boc-amino acid cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.[8]
-
Protocol 2: The SPPS Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.[8][9]
-
Causality: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group without affecting the benzyl-based side-chain protecting groups or the peptide-resin linkage.[7]
-
Wash the resin with DCM to remove the cleaved Boc group and excess TFA.
-
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.[8]
-
Causality: The deprotected amine is in the form of a TFA salt, which must be converted to the free amine before the next coupling reaction can proceed.[7][10]
-
Wash the resin with DCM to remove excess DIEA and its salts.
-
-
Coupling of this compound (or other Boc-amino acids):
-
Dissolve this compound (2-4 equivalents) and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2-4 equivalents) in DMF or a DCM/DMF mixture.[13][14] The use of HBTU or HATU as coupling agents is also highly effective.[15]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Causality: Coupling reagents activate the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain.[13]
-
Monitor the reaction completion with a ninhydrin (Kaiser) test. A negative test (no color change) indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.[8]
-
Protocol 3: Capping (Optional but Recommended)
-
After the coupling step, it is advisable to cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and pyridine in DCM for 20 minutes.
Protocol 4: Final Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the resin in a suitable cleavage apparatus. For Boc-SPPS, this often involves the use of strong acids like anhydrous hydrogen fluoride (HF).[16][17]
-
Add a scavenger, such as anisole (typically 10% v/v), to quench reactive carbocations generated during cleavage.[8]
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Characterization
The synthesized β-peptide should be characterized to confirm its identity and purity. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the peptide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Double couple (repeat the coupling step), use a more potent coupling reagent (e.g., HATU), or add a chaotropic agent. |
| Deletion Sequences | Incomplete coupling or deprotection. | Implement a capping step after each coupling, ensure complete deprotection and coupling using monitoring tests. |
| Side Reactions | Alkylation of sensitive residues by carbocations from Boc deprotection. | Add scavengers (e.g., dithiothreitol, anisole) to the deprotection and cleavage cocktails.[8] |
| Racemization | Over-activation of the carboxylic acid during coupling. | Use coupling additives like HOBt or HOAt to suppress racemization. |
Conclusion
The Boc protection strategy provides a robust and reliable method for the synthesis of β-peptides incorporating this compound. By understanding the underlying chemical principles and adhering to carefully optimized protocols, researchers can efficiently construct these novel peptidomimetics for a wide range of applications in drug discovery and materials science. The unique structural features imparted by the β-amino acid backbone and the aromatic side chain of 3-aminobenzoic acid offer exciting opportunities for the design of new bioactive molecules.
References
- Fujii, N., Yajima, H. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 831-841.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- López-García, B., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods, 10(3), 643.
- Anaspec. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
- El-Faham, A., Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- AAPPTec.
- CSBio. Overview of Custom Peptide Synthesis. [Link]
- Sharma, G., et al. (2020). Self-Assembly in Peptides Containing β-and γ-amino Acids. Current Medicinal Chemistry, 27(1), 107-124.
- AAPPTec. Coupling Reagents. [Link]
- Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(7), 2657-2676.
- Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
- Seebach, D., et al. (1996). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta, 79(4), 913-941.
- Rogers, J. M., et al. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(7), 3079-3087.
- Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Fields, G. B. (2013). Boc and Fmoc solid phase peptide synthesis. U.S.
- JoeChem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- Mollica, A., et al. (2016). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current Topics in Medicinal Chemistry, 16(2), 114-126.
- Iacovino, R., et al. (2015). Investigating the inclusion properties of aromatic amino acids complexing beta-cyclodextrins in model peptides. Amino Acids, 47(8), 1641-1651.
- Albericio, F., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(22), 7595-7613.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Vasudev, P. G., et al. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-150.
- Cabrele, C., et al. (2014). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 12(11), 1689-1697.
- Bibi, S., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 819.
- Kim, Y. G., et al. (1995). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Pharmaceutical Research, 12(10), 1475-1480.
Sources
- 1. Self-Assembly in Peptides Containing β-and γ-amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the inclusion properties of aromatic amino acids complexing beta-cyclodextrins in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. digital.csic.es [digital.csic.es]
- 12. chemimpex.com [chemimpex.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. peptide.com [peptide.com]
- 16. Overview of Custom Peptide Synthesis [peptide2.com]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in TFA Deprotection of Boc-3-aminobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the trifluoroacetic acid (TFA)-mediated deprotection of Boc-3-aminobenzoic acid. Our focus is to move beyond simple protocols and delve into the mechanistic causality behind common issues, empowering you to optimize your reactions for higher purity and yield.
Section 1: The Fundamental Mechanism & The Primary Challenge
The removal of the tert-butyloxycarbonyl (Boc) protecting group with a strong acid like TFA is a cornerstone of modern organic synthesis. The reaction proceeds through a well-understood mechanism: protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of a transient carbamic acid, which rapidly decarboxylates to yield the desired free amine as its TFA salt.[1][2][3]
The primary challenge in this process arises from the generation of the highly reactive tert-butyl cation (t-Bu⁺) . This potent electrophile is the root cause of several common side reactions.[4][5] In the specific case of this compound, the electron-rich aromatic ring presents a vulnerable nucleophilic site for attack by this cation.
Caption: Core mechanism of TFA-mediated Boc deprotection and the genesis of side reactions via the tert-butyl cation.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected peak in my LC-MS analysis with a mass of +56 Da relative to my expected product. What is this impurity?
A1: A mass increase of 56 Da is the classic signature of tert-butylation, where a tert-butyl group (C₄H₈) has been added to your molecule.[5] The most probable cause is an electrophilic aromatic substitution reaction, where the tert-butyl cation generated during deprotection alkylates the aromatic ring of your 3-aminobenzoic acid.
Q2: Why is the aromatic ring of my 3-aminobenzoic acid susceptible to alkylation?
A2: This is a form of Friedel-Crafts alkylation.[6] The amino group, even when protonated, and the carboxylic acid group direct electrophilic attack on the aromatic ring. The tert-butyl cation is a potent electrophile, and the electron-rich pi system of the benzene ring acts as a nucleophile, leading to the formation of a new carbon-carbon bond.[7][8] This side reaction is particularly prevalent in substrates with activated aromatic rings.
Q3: How can I prevent this undesirable ring alkylation?
A3: The most effective strategy is to introduce a "scavenger" into your reaction mixture. Scavengers are nucleophilic reagents that are more reactive or present in a much higher concentration than your substrate.[5][9] Their function is to intercept and neutralize the reactive tert-butyl cation before it has a chance to react with your molecule of interest.[10]
Q4: Which scavenger is most appropriate for this compound, and how much should I use?
A4: For protecting an electron-rich aromatic ring, silane-based scavengers or nucleophilic aromatic compounds are excellent choices.
-
Triisopropylsilane (TIS): Highly effective. It traps the tert-butyl cation via a hydride transfer mechanism, forming the stable isobutane (a gas) and a triisopropylsilyl trifluoroacetate.
-
Anisole or Phenol: These act as decoy nucleophiles, becoming alkylated by the tert-butyl cation in place of your substrate.[5]
-
Water: Can also act as a scavenger by trapping the cation to form tert-butanol.
A common and highly effective cleavage cocktail for substrates like this is a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[4][11] The small amount of water helps with solubility and acts as a co-scavenger, while TIS provides powerful carbocation reduction.
Q5: My deprotection reaction appears to be incomplete, with significant starting material remaining. What should I do?
A5: Incomplete deprotection can stem from several factors:
-
Insufficient Reaction Time: While many deprotections are complete within 30-60 minutes, some substrates may require longer. Monitor the reaction by TLC or HPLC until the starting material is consumed.[12][13]
-
Insufficient Acid: Ensure a sufficient excess of TFA is used. A common ratio is 50% TFA in a solvent like dichloromethane (DCM).[13][14] Using neat TFA is also an option, but can sometimes lead to more side products if scavengers are not used.
-
Low Temperature: Reactions are typically run at room temperature. If you are running the reaction at 0 °C to control side reactions, you may need to extend the reaction time or allow it to warm to room temperature.[13]
Section 3: Troubleshooting Workflow
This workflow provides a logical path to diagnose and resolve common issues during the TFA deprotection of this compound.
Caption: A decision-making workflow for troubleshooting TFA deprotection experiments.
Section 4: Validated Experimental Protocols
Protocol 1: Optimized TFA Deprotection with Scavengers
This protocol is designed to minimize ring alkylation of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Diethyl ether, cold
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Scavenger Addition: To the solution, add triisopropylsilane (TIS, 2.5% v/v) and deionized water (2.5% v/v). Stir for 2 minutes.
-
Scientist's Note: This creates the scavenger environment before introducing the strong acid, ensuring the t-Bu+ cations are quenched as they form.
-
-
Deprotection: Cool the flask to 0 °C in an ice bath. Slowly add TFA (95% v/v) to the mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. A typical reaction time is 1-2 hours.[13]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA.
-
Isolation: The crude product is the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, cool in an ice bath, and adjust the pH to ~8 with a saturated solution of sodium bicarbonate. If the product precipitates, it can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The isolated product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Analytical Workflow for Product Analysis by RP-HPLC
Objective: To assess the purity of the final product and quantify any side products.[12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction mixture in a 50:50 mixture of Solvent A and Solvent B.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Analysis: The Boc-protected starting material is significantly less polar and will have a long retention time. The desired deprotected 3-aminobenzoic acid is more polar and will elute earlier. The tert-butylated side product (+56 Da) will be slightly less polar than the desired product and will typically elute between the product and the starting material.
Section 5: Scavenger Selection Guide
| Scavenger | Mechanism of Action | Recommended Concentration (v/v) | Key Considerations |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane (gas).[5] | 2.5 - 5% | Highly effective for preventing alkylation of electron-rich systems. The byproduct is volatile. |
| Water (H₂O) | Traps the tert-butyl cation to form tert-butanol.[4] | 2.5 - 5% | Also aids in dissolving polar substrates and salts. Often used in combination with other scavengers. |
| Anisole | Acts as a decoy, undergoing Friedel-Crafts alkylation more readily than the substrate.[9] | 5% | Byproducts are non-volatile and must be removed during work-up/purification. |
| Thioanisole | Similar to anisole, acts as a nucleophilic trap. Also helps prevent oxidation of sensitive residues like methionine (if present).[9][15] | 5% | Strong odor. Byproducts are non-volatile. |
| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger effective at trapping carbocations.[4] | 2.5% | Very strong, unpleasant odor; must be used in a well-ventilated fume hood. Effective for protecting cysteine residues (if present).[15] |
References
- Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side-product formation.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scavengers for Boc Deprotection of Aromatic Amino Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the use of scavengers during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group, with a focus on aromatic amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur, particularly with aromatic amino acids?
A1: The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes into the free amine and carbon dioxide.[1] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[1][2] This electrophile can attack any nucleophilic site, leading to unwanted modifications.[1][2][3]
Aromatic amino acids such as Tryptophan (Trp) and Tyrosine (Tyr) are particularly susceptible due to their electron-rich side chains. The indole ring of Tryptophan and the phenolic ring of Tyrosine are highly nucleophilic and prone to alkylation by the tert-butyl cation.[1][2][4] Other sensitive residues include Methionine (Met) and Cysteine (Cys).[1][2][4]
Q2: What are scavengers, and how do they prevent these side reactions?
A2: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or amino acid.[1][2][5] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1][5] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][5]
Q3: I see an unexpected peak in my LC-MS with a +56 Da mass shift after deprotection. What is the likely cause?
A3: A +56 Da mass shift is a classic indicator of tert-butylation, where a tert-butyl group (C₄H₈, mass = 56 Da) has been added to your molecule.[1] This is caused by the reaction of the tert-butyl cation, generated during Boc deprotection, with a nucleophilic residue on your peptide, most commonly Tryptophan or Methionine.[1][2] The solution is to incorporate an effective scavenger or a scavenger cocktail into your deprotection reagent.[1][2]
Q4: Can scavengers themselves cause side reactions?
A4: Yes, in some cases. For instance, while thioanisole is used to prevent S-alkylation of methionine, its cation adducts can potentially alkylate the indole ring of Tryptophan.[6] Similarly, 1,2-Ethanedithiol (EDT) is excellent for preventing Trp oxidation, but prolonged exposure can lead to dithioketal formation.[6] Therefore, the choice of scavenger must be carefully considered based on the entire amino acid sequence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues users might encounter during their experiments.
Issue 1: Alkylation of Tryptophan (Trp) Residues
-
Symptom: Appearance of +56 Da adducts in mass spectrometry analysis.
-
Cause: The electron-rich indole ring of Tryptophan is highly susceptible to alkylation by the tert-butyl cation.[1][2]
-
Solution: Employ a scavenger cocktail designed to protect Trp. Trialkylsilanes like Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective carbocation scavengers.[1][2] 1,2-Ethanedithiol (EDT) is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[1][2] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2][4] For peptides also containing arginine protected with Pmc, thioanisole can accelerate deprotection but must be used cautiously with Trp.[7] The use of Fmoc-Trp(Boc)-OH during synthesis can also eliminate sulfonation side reactions from Arg protecting groups.[8]
Issue 2: Modification of Tyrosine (Tyr) Residues
-
Symptom: Unidentified aromatic substitution patterns or +56 Da adducts.
-
Cause: The activated phenolic ring of Tyrosine can be alkylated by the tert-butyl cation.[1][5]
-
Solution: Use phenolic scavengers like phenol, anisole, or m-cresol.[1][2] These compounds act as decoys for the electrophilic tert-butyl cation. Water is also an essential scavenger to suppress by-products.[7]
Issue 3: Incomplete Boc Deprotection
-
Symptom: Presence of starting material in the crude product analysis.
-
Cause 1: Insufficient Acid Strength or Time: The deprotection reaction may not have gone to completion.[2]
-
Cause 2: Steric Hindrance: Bulky groups near the Boc-protected amine can impede the acid's access.[1][2]
-
Cause 3 (Solid-Phase): Poor Resin Swelling: If the resin is not properly swelled, reagents cannot efficiently access the peptide chains.[1][10]
-
Solution: Ensure the resin is adequately swelled in a suitable solvent (e.g., DCM) before deprotection. A solvent mixture like 55% TFA/DCM can improve swelling.[10]
-
Scavenger Selection Guide
The choice of scavenger is critically dependent on the amino acid composition of your peptide.
| Sensitive Residue | Common Scavengers | Typical Concentration (% v/v) | Function & Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES) | 2.5 - 5% | Highly effective carbocation scavengers.[1][2] TIS is also a reducing agent that can remove some S-protecting groups.[11] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Prevents acid-catalyzed oxidation.[1][2] Can form adducts with Cys.[12] | |
| Phenol, Anisole | 5% | Phenolic compounds act as decoys for carbocations.[1][2] | |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 5% | Act as decoys for the tert-butyl cation.[1][2] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | 5% | Prevents S-alkylation to a sulfonium salt.[1][12] Thioanisole can also reduce Met(O) to Met.[13] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), 1,4-Benzenedimethanethiol (1,4-BDMT) | 2.5 - 5% | Thiol-containing scavengers are effective in preventing S-tert-butylation.[12][14] |
| Dithiothreitol (DTT) | 1% (w/v) | A reducing scavenger beneficial in combination with thioethers.[12][14] | |
| Arginine (Arg) | Thioanisole, Water | 5% | Thioanisole accelerates removal of Pmc/Pbf protecting groups.[7] Water is an essential scavenger.[7] |
General Purpose Scavenger Cocktails:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A widely used, non-malodorous cocktail effective for many sequences.[2][4]
-
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): A powerful, "universal" cocktail for complex peptides with multiple sensitive residues, though it contains toxic and malodorous components.[2][4][8]
Visualizing the Chemistry
Boc Deprotection and Scavenger Action
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[1][2]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail (e.g., 5-10 equivalents of TIS).[1][2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[15]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS.[2]
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can be purified as needed.[9][16]
Protocol 2: Standard Solid-Phase Peptide Resin Cleavage
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes.[2][6]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, consider using Reagent K.[1][2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to cold diethyl ether.[2][15]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and organic by-products.[2]
-
Drying: Dry the precipitated peptide under vacuum.[2]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
- Side reactions of Boc deprotection with scavengers. - Benchchem.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
- The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids - Benchchem.
- Fmoc Amino Acids - BOC Sciences.
- A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives - Benchchem.
- Scavengers for Boc deprotection to prevent side-product formation - Benchchem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection - Benchchem.
- Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem.
- Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis - Benchchem.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH.
- Troubleshooting incomplete Boc deprotection in tryptophan peptides - Benchchem.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Amino Acid Derivatives for Peptide Synthesis.
- Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH.
- Navigating Boc Deprotection: A Guide to Minimizing Side Products - Benchchem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - American Chemical Society.
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - Saurabh Khadse.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH.
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? | ResearchGate.
- Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent) - ResearchGate.
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed.
- Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed.
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.
- Towards a selective Boc deprotection on acid cleavable Wang resin - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-3-aminobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete coupling reactions involving Boc-3-aminobenzoic acid. As a meta-substituted aminobenzoic acid, this molecule presents unique challenges due to a combination of electronic effects and steric considerations. This resource is designed to help you navigate these complexities and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound incomplete?
A1: Incomplete coupling of this compound can stem from several factors. The primary reason is often the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effect of the carboxylic acid group on the aromatic ring. Additionally, steric hindrance from the bulky Boc protecting group can impede the approach of the amine to the activated carboxylic acid of your coupling partner.[1] Suboptimal reaction conditions, such as an inappropriate coupling reagent, insufficient activation time, or an unsuitable base, can also contribute to low yields.[2]
Q2: What are the initial signs of an incomplete coupling reaction?
A2: The most common way to monitor the reaction is by Thin-Layer Chromatography (TLC). If you observe a persistent spot corresponding to your starting materials (this compound or the amine coupling partner) after a reasonable reaction time, it's a clear indication of an incomplete reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the ratio of product to starting materials.[3]
Q3: Which coupling reagents are most effective for this type of hindered and electronically deactivated amine?
A3: For challenging couplings like those involving this compound, standard carbodiimide reagents like DCC or EDC alone may be insufficient.[4] More potent activating agents are generally required. Uronium/aminium salt-based reagents are highly recommended due to their high reactivity and ability to overcome steric hindrance.[5][6] These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[6][8]
Q4: Can the choice of base impact the success of the coupling reaction?
A4: Absolutely. The base plays a crucial role in deprotonating the carboxylic acid and neutralizing any acidic byproducts formed during the reaction.[9] For uronium/aminium and phosphonium salt reagents, a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly used.[3][9] In some cases, a weaker base such as N-methylmorpholine (NMM) may be preferred to minimize potential side reactions like racemization, although this is less of a concern when not working with chiral centers adjacent to the activated carboxyl group.[2]
In-Depth Troubleshooting Guide
If you are facing an incomplete coupling reaction, this section provides a systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A decision-making workflow for troubleshooting incomplete amide coupling reactions.
Issue 1: Insufficient Carboxylic Acid Activation
-
Symptom: A significant amount of the starting carboxylic acid remains unreacted.
-
Causality: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[10] Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.[11][12] If the chosen reagent is not potent enough to overcome the electronic and steric challenges of the substrates, activation will be inefficient, leading to an incomplete reaction.
-
Solutions & Protocols:
-
Upgrade the Coupling Reagent: If you are using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt), consider switching to a more powerful uronium or phosphonium salt reagent.[7] HATU is often considered a gold standard for difficult couplings.[6]
-
Optimize Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) relative to the limiting reagent.
-
Issue 2: Suboptimal Reaction Conditions
-
Symptom: The reaction stalls with starting materials still present, even with a potent coupling reagent.
-
Causality: Amide bond formation can be kinetically slow, especially with sterically hindered or electronically deactivated substrates.[13][14] Ambient temperature may not provide sufficient energy to overcome the activation barrier.
-
Solutions & Protocols:
-
Increase Reaction Temperature: Gently warming the reaction mixture to 40-50 °C can often increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions or racemization if chiral centers are present.[5]
-
Extend Reaction Time: Some difficult couplings may require longer reaction times, potentially up to 24 hours. Monitor the reaction progress by TLC or HPLC to determine the optimal time.[5]
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[9] If solubility is an issue or if aggregation is suspected in larger molecules, consider using N-Methyl-2-pyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO).[1]
-
Issue 3: Incorrect Order of Addition or Premature Reagent Degradation
-
Symptom: Inconsistent results or lower-than-expected yields despite using a good protocol.
-
Causality: The order in which reagents are added can be crucial. Uronium and aminium salts like HATU and HBTU can react with the amine nucleophile to form an inactive guanidinium byproduct, effectively terminating the peptide chain if it's a peptide coupling.[15] Therefore, it is essential to pre-activate the carboxylic acid before introducing the amine.
-
Solutions & Protocols:
-
Pre-activation Protocol:
-
Dissolve the carboxylic acid (the coupling partner for this compound) and the base (e.g., DIPEA, 2-3 equivalents) in an anhydrous aprotic solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) to this solution and stir for 10-15 minutes at room temperature. This allows for the formation of the active ester.[16]
-
Finally, add a solution of this compound (1.0 equivalent) to the pre-activated mixture.
-
-
Issue 4: Side Reactions
-
Symptom: Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS.
-
Causality: With carbodiimide reagents, a common side reaction is the formation of an unreactive N-acylurea byproduct.[17] Although less common with uronium and phosphonium reagents, other side reactions can occur depending on the specific substrates and conditions.
-
Solutions & Protocols:
-
Use Additives: When using carbodiimides like EDC, always include an additive such as HOBt or OxymaPure. These additives react with the initial O-acylisourea intermediate to form an active ester, which is less prone to rearranging into N-acylurea and can reduce racemization.[9][18]
-
Purification: If side products are formed, careful purification by column chromatography or preparative HPLC is necessary to isolate the desired amide product.[19]
-
Comparative Data: Coupling Reagents
The choice of coupling reagent is critical for success. The following table summarizes the relative performance and key features of reagents commonly used for challenging amide bond formations.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Features & Considerations |
| Carbodiimides | EDC, DCC, DIC | Moderate | Cost-effective. Often require additives (e.g., HOBt, Oxyma) to improve efficiency and suppress side reactions like N-acylurea formation and racemization.[7] The byproduct from DCC (DCU) is poorly soluble, which can simplify purification in solution-phase synthesis but is problematic for solid-phase.[6] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly efficient and fast-reacting, considered among the most powerful for overcoming steric hindrance.[5][8] Can cause guanidinylation of the amine if not pre-activated with the carboxylic acid.[15] HATU is often the reagent of choice for the most difficult couplings.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Excellent choices for hindered couplings.[6] They do not cause guanidinylation side reactions, which can be an advantage over uronium salts. PyAOP is generally more reactive than PyBOP.[8] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol outlines a standard procedure for coupling a generic carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[19]
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (a typical mobile phase would be a mixture of ethyl acetate and hexanes). The reaction time can vary from 4 to 24 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) to remove unreacted carboxylic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Monitoring Reaction Completion by TLC
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexanes - this needs to be optimized for your specific product)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin if one of the coupling partners has a free amine)
-
Capillary spotters
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper inside to saturate the atmosphere. Cover the chamber.
-
Using a capillary spotter, carefully take a small aliquot from the reaction mixture and spot it onto the baseline of the TLC plate.
-
On the same plate, spot solutions of your starting materials (the carboxylic acid and this compound) for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle any visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a staining solution and gently heating it with a heat gun.
-
The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot, corresponding to the product, has appeared.
References
- ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
- ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2072–2075.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-147.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 11. iris.uniss.it [iris.uniss.it]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Activation of Boc-3-Aminobenzoic Acid
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Boc-3-aminobenzoic acid into their peptide synthesis workflows. We have structured this resource in a question-and-answer format to directly address potential issues and provide practical, field-proven insights to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am concerned about the racemization of this compound during carboxyl group activation. How can I prevent this?
This is a common point of inquiry stemming from the well-known challenges with chiral α-amino acids. However, This compound is an achiral molecule and, therefore, cannot undergo racemization.
To clarify, racemization is the process where a pure enantiomer (a single stereoisomer) of a chiral molecule converts into a mixture containing both enantiomers.[1][2] Chirality arises from a carbon atom bonded to four different substituents. In the case of 3-aminobenzoic acid, no such chiral center exists. The molecule is planar and symmetric.
While you do not need to worry about racemization of this specific reagent, your question brings up an important related topic: the potential for racemization of a chiral amino acid that you are coupling to this compound. This is a valid concern that we will address in the following questions.
Q2: If this compound doesn't racemize, why is racemization a major concern in peptide synthesis in general?
Racemization is a critical issue when you are working with chiral amino acids (e.g., L-Alanine, L-Phenylalanine), which constitute the vast majority of building blocks for peptides.[3] The biological activity of a peptide is dictated by its precise three-dimensional structure, which is a direct consequence of the stereochemistry of its constituent amino acids.[4]
The primary mechanism for racemization during the coupling of N-protected α-amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][5][6] This happens when the carboxylic acid of the N-protected amino acid is activated. The key points of this mechanism are:
-
Activation : The carboxyl group is activated by a coupling reagent (e.g., a carbodiimide like DIC or a uronium salt like HATU).
-
Cyclization : The activated carboxyl group can be attacked by the oxygen of the Boc-protecting group's carbonyl, leading to the formation of a planar oxazolone ring.
-
Loss of Chirality : The α-proton on this planar ring is now acidic and can be easily removed by a base. This creates a symmetric, planar enolate intermediate.
-
Reprotonation : When this intermediate is reprotonated, it can happen from either face of the planar molecule, resulting in a mixture of the original L-amino acid and the undesired D-amino acid.[5]
This process is a significant concern because the presence of these D-isomers, known as diastereomeric impurities, can be difficult to remove and can drastically alter the biological properties of the final peptide.[1]
Visualizing the Racemization Mechanism of a Chiral Boc-α-Amino Acid
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Double coupling strategy for Boc-3-aminobenzoic acid
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals navigating the intricacies of amide bond formation with Boc-3-aminobenzoic acid. The reduced nucleophilicity of the aniline amine in this substrate often leads to sluggish or incomplete reactions, necessitating advanced strategies to achieve high yields.
This guide provides a deep dive into the "double coupling" strategy, offering a blend of mechanistic explanations, field-tested protocols, and robust troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" substrate for amide coupling?
A1: The primary challenge lies in the electronic properties of the amine group. The nitrogen atom's lone pair of electrons is partially delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to an aliphatic amine. This makes it a weaker attacker of the activated carboxylic acid, slowing down the rate of amide bond formation. Standard coupling conditions may not be sufficient to drive the reaction to completion.
Q2: Under what circumstances should a double coupling strategy be considered?
A2: A double coupling strategy is recommended when a single coupling attempt fails to provide a satisfactory yield (e.g., >90% conversion). This is common when coupling this compound with sterically hindered carboxylic acids or when using milder coupling reagents. It is a proactive approach to ensure complete consumption of the limiting reagent, particularly in multi-step syntheses where maximizing yield at each step is critical.
Q3: Are there alternatives to double coupling for this substrate?
A3: Yes. The most common alternative is to employ a more powerful coupling reagent from the outset. Uronium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP are generally more effective than standard carbodiimides (e.g., EDC, DCC) for activating carboxylic acids towards weakly nucleophilic amines.[1][2][3] These reagents form highly reactive O-acylisourea intermediates or active esters that can be more readily attacked by the aniline.[2] However, even with these potent reagents, a double coupling may be necessary for particularly stubborn reaction partners.
Troubleshooting Guide: Navigating Common Coupling Issues
Q: My reaction has stalled after a single coupling attempt, with significant starting amine remaining (as monitored by TLC/LC-MS). What is the first step to address this?
A: This is the classic scenario where a double coupling is warranted. Instead of attempting a difficult purification of a mixed-component sample, the most efficient solution is to push the reaction to completion. A second addition of the activated carboxylic acid will react with the remaining this compound. This is far more effective than simply extending the reaction time, as the activated species from the first coupling may have degraded.
Q: I performed a double coupling, but the yield is still suboptimal. What are other potential causes?
A: If a double coupling with a potent reagent fails, consider these factors:
-
Reagent Stoichiometry and Quality: Ensure that the carboxylic acid and coupling reagents are used in appropriate excess (typically 1.1-1.5 equivalents) and are of high purity and anhydrous. Degradation of the coupling reagent is a common culprit.
-
Base Selection: The choice and amount of base are critical. For uronium/phosphonium reagents, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required. Using an insufficient amount of base can stall the reaction.
-
Solvent Effects: The reaction should be performed in an anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1] Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediate.
-
Side Reactions: With uronium reagents like HATU or HBTU, a potential side reaction is the guanidinylation of the starting amine.[4][5] This occurs if the coupling reagent directly reacts with the amine before the carboxylic acid is fully activated. To mitigate this, ensure the carboxylic acid, coupling reagent, and base are pre-activated for a few minutes before adding the amine.
Q: How do I choose the right coupling reagent for the second coupling?
A: The best practice is to use the same coupling reagent system as the first attempt. Adding a fresh, complete solution of the carboxylic acid, coupling reagent, and base ensures a renewed concentration of the active species. Switching reagents mid-reaction is not recommended as it complicates the reaction mixture and potential side-product profile. The key is a fresh addition of the same reagents.
Workflow for Double Coupling Strategy
The decision to perform a double coupling is a crucial step in optimizing the synthesis. The following workflow illustrates the logical process.
Caption: Decision workflow for implementing a double coupling strategy.
Detailed Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended for most cases involving this compound due to the high reactivity of HATU.[2][6]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid coupling partner (1.2 eq for 1st coupling, 0.6 eq for 2nd)
-
HATU (1.2 eq for 1st coupling, 0.6 eq for 2nd)
-
N,N-Diisopropylethylamine (DIPEA) (2.4 eq for 1st coupling, 1.2 eq for 2nd)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve the carboxylic acid partner (1.2 eq) in anhydrous DMF.
-
Pre-activation: Add HATU (1.2 eq) and DIPEA (2.4 eq) to the flask. Stir the mixture at room temperature for 5-10 minutes. This pre-activation step is crucial to form the active ester and minimize side reactions.[5]
-
First Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Monitoring: Stir at room temperature for 2 hours. Monitor the reaction's progress by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing via TLC or LC-MS to check for remaining this compound.
-
Decision and Second Coupling: If the reaction is incomplete, prepare a fresh pre-activated solution of the carboxylic acid (0.6 eq), HATU (0.6 eq), and DIPEA (1.2 eq) in a separate flask. Add this solution directly to the main reaction mixture.
-
Final Stirring: Allow the reaction to stir for an additional 2 hours at room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.[7]
Protocol 2: Double Coupling using EDC/HOBt
This is a more classical and cost-effective method, suitable for less demanding coupling partners. The addition of HOBt is essential to form the HOBt active ester, which is more reactive than the initial O-acylisourea intermediate and helps suppress side reactions.[5][8]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid coupling partner (1.2 eq for 1st coupling, 0.6 eq for 2nd)
-
EDC·HCl (1.3 eq for 1st coupling, 0.65 eq for 2nd)
-
HOBt (1.2 eq for 1st coupling, 0.6 eq for 2nd)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq for 1st coupling, 0.75 eq for 2nd)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve the carboxylic acid partner (1.2 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
First Coupling: Add EDC·HCl (1.3 eq) and DIPEA (1.5 eq). Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress via TLC or LC-MS as described in Protocol 1.
-
Decision and Second Coupling: If the reaction is incomplete, re-cool the mixture to 0 °C. Add a second portion of the carboxylic acid (0.6 eq), HOBt (0.6 eq), EDC·HCl (0.65 eq), and DIPEA (0.75 eq).
-
Final Stirring: Allow the reaction to warm to room temperature and stir for another 4-6 hours or overnight.
-
Work-up: Follow the same work-up procedure as described in Protocol 1. The aqueous washes are particularly important for removing the water-soluble urea byproduct from EDC.[7]
Coupling Reagent Comparison
Choosing the right reagent is foundational to success. The table below summarizes the properties of common choices.
| Reagent Class | Examples | Mechanism of Action | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | Forms O-acylisourea intermediate, which reacts with amine or HOBt/HOAt. | Cost-effective, widely available. | Lower reactivity, risk of side reactions (N-acylurea formation), racemization (mitigated by additives).[6][9] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Reacts with carboxylic acid to form a highly reactive OAt or OBt active ester.[2][8] | High reactivity, fast reaction times, low racemization. Excellent for difficult couplings.[1][2] | More expensive, can cause guanidinylation of free amines if not used correctly.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms highly reactive OBt or OAt active esters. | High reactivity, clean reactions, no risk of guanidinylation.[10] | Byproducts can be difficult to remove, can be more expensive. |
Visualizing the Activation Mechanism
The core of any coupling strategy is the "activation" of the carboxylic acid to make it susceptible to attack by the weak aniline nucleophile.
Caption: General mechanism for amide bond formation via an activated intermediate.
By understanding the underlying chemical principles and employing a systematic, monitoring-based approach like the double coupling strategy, researchers can reliably overcome the challenges posed by weakly nucleophilic substrates like this compound.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Vertex AI Search.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Google Vertex AI Search.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025, December). BenchChem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Chem-Impex.
- Novabiochem® Coupling reagents. (n.d.). Merck.
- Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Application Notes and Protocols for the Synthesis of Substituted Benzamides. (2025). BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Subiros-Funosas, R., et al. (2013). Recent development of peptide coupling reagents in organic synthesis. RSC Advances, 3(35), 14762-14782.
- Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2358-2361.
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023, September 25). RSC Publishing.
- Synthesis of o-Aminobenzamide Compounds. (n.d.). Chinese Journal of Organic Chemistry.
- Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH. (2025). BenchChem.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Synthesis of Benzamide. (2021, January 31). YouTube.
- Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
- Coupling of Aminobenzoic Acid (PABA) to a peptide? difficulties? (2019, June 18).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ashenhurst, J. (2018, June 7).
- Technical Support Center: Boc-Protected Amino Acid Coupling. (2025). BenchChem.
- Structure and Activity of Amide Bond Synthetases. (n.d.). White Rose eTheses Online.
- Sabatino, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. pubs.acs.org [pubs.acs.org]
Impact of coupling reagent choice on Boc-3-aminobenzoic acid incorporation
Welcome to the technical support guide for the successful incorporation of Boc-3-aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this building block. Due to the electron-withdrawing nature of the benzoic acid ring, the amine of 3-aminobenzoic acid exhibits reduced nucleophilicity, which can lead to sluggish and incomplete coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure high-yield incorporation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the coupling of this compound and provides actionable solutions based on established chemical principles.
Question 1: My coupling reaction with this compound is very slow or incomplete, as indicated by a positive Kaiser test. What is the primary cause and how can I fix it?
Answer: The primary reason for inefficient coupling is the low nucleophilicity of the aromatic amine in 3-aminobenzoic acid. The electron-withdrawing effect of the carboxyl group on the benzene ring reduces the electron density of the amino group, making it a weaker nucleophile compared to aliphatic amines. Standard coupling conditions that are effective for proteinogenic amino acids may fail or proceed very slowly.
Solutions:
-
Switch to a High-Potency Coupling Reagent: Uronium/aminium salt-based reagents are highly recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the gold standard for difficult couplings, including those involving sterically hindered or electronically deactivated amines.[1][2][3] The OAt-ester formed by HATU is more reactive than the OBt-ester formed by its counterpart, HBTU, leading to faster and more complete reactions.[1] COMU (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another excellent, highly reactive option.[1][4]
-
Optimize Your Base: The choice and amount of base are critical. Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). For HATU-mediated couplings, a common strategy is to use 2 equivalents of base for every 1 equivalent of amino acid and coupling reagent.
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or even overnight) compared to a standard 1-2 hour coupling. If using a manual setup, gentle heating (e.g., 35-40°C) can also increase the reaction rate, though this should be done cautiously to avoid potential side reactions. Microwave-assisted peptide synthesis can also be highly effective in driving difficult couplings to completion.[5]
-
Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of activated this compound is a reliable strategy to ensure the reaction goes to completion.
Question 2: I am using a carbodiimide like DIC for the coupling, but the yield is poor. Are there ways to improve this method?
Answer: While carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) are cost-effective, they are often less efficient for challenging couplings on their own. The key is to use them with a highly activating additive.
Solutions:
-
Use an Advanced Additive: Instead of the standard HOBt (1-Hydroxybenzotriazole), use OxymaPure® (Ethyl cyano(hydroxyimino)acetate). OxymaPure has been shown to be a superior additive, enhancing coupling efficiency and reducing racemization, often outperforming HOBt, especially in difficult couplings.[6][7][8] The combination of DIC/Oxyma is a powerful, cost-effective alternative to uronium salts.
-
Pre-activation: Allow the this compound, DIC, and Oxyma to react for a few minutes (pre-activate) in the reaction solvent before adding the mixture to the deprotected resin. This ensures the formation of the reactive O-Oxyma ester prior to the coupling step.
-
Solvent Choice: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These solvents are crucial for solvating the peptide chain and reagents effectively.
Question 3: After successfully coupling this compound, I am having trouble coupling the next amino acid onto the aromatic amine. What should I do?
Answer: This is a common issue, again stemming from the low nucleophilicity of the aniline-type amine of the 3-aminobenzoic acid residue. The N-terminus of the newly incorporated residue is now a less reactive aromatic amine.
Solutions:
-
Employ a Powerful Activation for the Incoming Amino Acid: Just as a potent coupling reagent was needed to incorporate the aminobenzoic acid, a highly activated incoming amino acid is required for the subsequent step. Using HATU or DIC/Oxyma for the next coupling is strongly recommended.
-
Ensure Complete Deprotection: Verify that the Boc group from the 3-aminobenzoic acid has been completely removed before proceeding with the next coupling. Incomplete deprotection will result in a capped N-terminus. Extend the deprotection time or perform a second deprotection step if necessary.
-
Check for Aggregation: Aromatic residues can contribute to peptide aggregation on the solid support, which can physically block the N-terminus. Consider switching to a more polar solvent like NMP or adding chaotropic salts (e.g., LiCl) to disrupt secondary structures.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for this compound? A1: HATU is widely considered the most effective and reliable reagent for such challenging couplings due to its high reactivity and speed.[1][2][3] However, the DIC/Oxyma combination offers a very strong and more economical alternative that often provides comparable results.[7][8] The optimal choice may depend on the specific sequence and budget.
Q2: Can I use HBTU instead of HATU? A2: While HBTU is a capable coupling reagent, HATU is demonstrably superior for difficult couplings, including those involving sterically hindered or electronically deactivated amino acids.[1] The 7-azabenzotriazole (OAt) active ester formed by HATU is more reactive than the benzotriazole (OBt) ester from HBTU, leading to faster kinetics and higher yields in challenging cases. For this compound, HATU is the preferred choice over HBTU.
Q3: Are there any specific side reactions to be aware of when using uronium salt reagents like HATU? A3: Yes. When using aminium/uronium reagents like HATU or HBTU, it is crucial not to use a large excess of the coupling reagent relative to the carboxylic acid. An excess of the reagent can react with the free N-terminal amine of the peptide chain, leading to a guanidinylation side reaction.[9] This caps the peptide and prevents further elongation. Always use the coupling reagent in slight excess or equimolar amounts relative to the amino acid being coupled.
Q4: What is the recommended solvent for these couplings? A4: High-purity, anhydrous DMF is the most common and effective solvent for solid-phase peptide synthesis. For sequences prone to aggregation, NMP can be a superior alternative due to its excellent solvating properties.
Data & Visualizations
Comparative Performance of Coupling Reagents
The following table summarizes the general performance of various coupling reagents for difficult couplings, such as the incorporation of this compound. Yields and times are illustrative and can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent Cocktail | Relative Reactivity | Typical Reaction Time (for difficult couplings) | Typical Yield | Key Considerations |
| HATU / DIPEA | Very High | 1-4 hours | >95% | Gold standard for difficult couplings; higher cost.[1][2] |
| HBTU / DIPEA | High | 2-6 hours | 85-95% | Good general-purpose reagent, but less effective than HATU for challenging steps.[1] |
| DIC / OxymaPure® | High | 2-6 hours | >90% | Excellent, cost-effective alternative to uronium salts with low risk of explosion associated with HOBt/HOAt.[6][7] |
| DIC / HOBt | Medium | 4-12 hours | 70-90% | Traditional method; may require longer times or double coupling for this specific incorporation. |
| EDC / HOBt | Medium | 4-12 hours | 70-90% | Common for solution-phase; water-soluble urea byproduct simplifies workup.[2][10] |
Diagrams: Workflows and Mechanisms
Caption: Decision workflow for selecting a coupling reagent.
Caption: Simplified mechanism of HATU-mediated activation.
Caption: Troubleshooting workflow for incomplete couplings.
Experimental Protocols
The following are detailed, step-by-step protocols for the incorporation of this compound using two recommended methods on a standard solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide). All equivalents are calculated relative to the initial resin loading.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest yield and fastest reaction time.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminus using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all residual piperidine.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. A color change may be observed.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 2 to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.
-
-
Washing and Post-Coupling:
-
Once the Kaiser test is negative (indicating complete coupling), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The resin is now ready for the deprotection of the this compound residue for subsequent coupling.
-
Protocol 2: Cost-Effective Coupling using DIC/OxymaPure®
This protocol provides an excellent balance of efficiency and cost.
-
Resin Preparation:
-
Follow the same procedure as Step 1 in Protocol 1.
-
-
Preparation of Coupling Solution:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the amino acid/Oxyma solution from step 2 to the deprotected resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the resin slurry.
-
Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction progress with a Kaiser test.
-
-
Washing and Post-Coupling:
-
Once the Kaiser test is negative, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The resin is now ready for the next step in the synthesis.
-
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Link
- BenchChem. (2025). The Battle Against Bulk: A Comparative Analysis of Coupling Reagents for Hindered Amino Acids. Link
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Link
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link
- Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). A comparative study of methods to couple hindered peptides. PubMed. Link
- Patil, P., D'Souza, S., & D'Souza, M. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Link
- King, A. D., & Britton, J. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Link
- Aapptec. (n.d.). Coupling Reagents.
- Aapptec. (n.d.). Coupling Reagents. Link
- Giraud, M., Cavelier, F., & Martinez, J. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Link
- Reddit. (2023).
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Link
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Link
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2022).
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme Chemistry. Link
- Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2016). Coupling method for peptide synthesis at elevated temperatures.
- El-Faham, A., & Albericio, F. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. Luxembourg Bio Technologies. Link
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
- Wei, Z., & Cooks, R. G. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Link
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Link
- NPTEL-NOC IITM. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. Link
- Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Deletion Sequences in SPPS with Boc-3-aminobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered residues, specifically Boc-3-aminobenzoic acid. Deletion sequences arising from incomplete coupling of this residue are a common but surmountable obstacle. This document provides in-depth troubleshooting strategies, validated protocols, and a foundational understanding of the underlying chemical principles to ensure the successful synthesis of your target peptide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: My LC-MS analysis shows a major impurity with a mass exactly corresponding to my target peptide minus 135.13 Da. What is this impurity?
A1: This mass difference corresponds precisely to the residue mass of 3-aminobenzoic acid. The impurity is a deletion sequence, where the this compound failed to couple to the growing peptide chain. Consequently, the N-terminal amine of the peptide-resin remained free and reacted with the subsequent amino acid in the next synthesis cycle, resulting in a peptide missing the intended 3-aminobenzoic acid residue.[1][2] This is the most common side-product when incorporating difficult or sterically hindered amino acids.[3]
Q2: What makes this compound particularly challenging to couple, leading to these deletion sequences?
A2: The difficulty arises from two primary electronic and structural factors:
-
Reduced Nucleophilicity: The amine group in 3-aminobenzoic acid is attached directly to an aromatic ring. The lone pair of electrons on the nitrogen atom is partially delocalized into the benzene ring's π-system, making the amine significantly less nucleophilic than the primary amine of a standard aliphatic α-amino acid. This reduced nucleophilicity slows the rate of amide bond formation.
-
Steric Hindrance: The rigid, planar structure of the benzoic acid ring presents considerable steric bulk around the amine. This bulk physically obstructs the approach of the activated carboxyl group of the incoming this compound to the N-terminus of the peptide-resin, further hindering the coupling reaction.[4][5]
Q3: I am using a standard DIC/HOBt coupling protocol. Is this sufficient for this compound?
A3: It is highly unlikely. Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often not potent enough to overcome the combined electronic and steric challenges presented by residues like 3-aminobenzoic acid.[4][5] Their activation mechanism may not generate a sufficiently reactive species to achieve complete coupling within a standard timeframe, leading directly to deletion sequences. For such "difficult" couplings, more potent uronium or phosphonium salt-based reagents are strongly recommended.[3][4]
Q4: How can I verify that the coupling of this compound is complete before I proceed to the next cycle?
A4: The most reliable method for monitoring the completion of a coupling reaction on-resin is the qualitative Kaiser (ninhydrin) test .[3][6] This test detects the presence of free primary amines. After your coupling step, a small sample of the peptide-resin is tested.
-
Negative Result (Yellow/Colorless beads): Indicates that no free primary amines are present, meaning the coupling was successful.
-
Positive Result (Dark Blue/Purple beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling.[6] If you receive a positive Kaiser test, you must repeat the coupling step before deprotecting and adding the next amino acid.
Q5: What is "capping," and should I implement it after the this compound coupling step?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step, typically using acetic anhydride and a non-nucleophilic base like DIPEA.[3] This acetylation reaction terminates the peptide chain, preventing it from reacting in subsequent cycles.
Yes, you should strongly consider a capping step. Even after optimizing the coupling, a small percentage of amines may remain unreacted. By capping these, you ensure that the major impurity in your final crude product is a truncated (and often more easily separable) peptide rather than a difficult-to-remove internal deletion sequence.[3] It is a crucial step for improving the purity of the final product when dealing with any difficult coupling.
Part 2: Systematic Troubleshooting Guide
Use this guide to diagnose and resolve issues related to 3-aminobenzoic acid incorporation.
| Observed Problem | Potential Cause | Diagnostic Action | Corrective Action(s) |
| Primary impurity peak in HPLC/MS with Δm = -135.13 Da | Incomplete Coupling of this compound | Perform a Kaiser test on resin beads immediately after the coupling step (See Protocol 3). A positive result (blue color) confirms unreacted amines. | 1. Switch to a High-Potency Coupling Reagent: Use HATU, HCTU, or PyBOP instead of DIC/DCC.[3][4] (See Protocol 1).2. Implement Double Coupling: After the first coupling, drain and wash the resin, then repeat the coupling with fresh reagents.[3][7] (See Protocol 2).3. Extend Reaction Time: Increase the coupling time to 2-4 hours to allow the reaction to proceed to completion.[3]4. Perform a Capping Step: After coupling, cap any remaining unreacted amines with acetic anhydride.[3] (See Protocol 4). |
| Resin clumping, poor swelling, or inconsistent analytical results | Peptide Aggregation on Solid Support | Visually inspect the resin during synthesis for clumping or reduced solvent drainage. | 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[4]2. Incorporate Chaotropic Agents: Add salts like LiCl to the coupling/deprotection solutions to disrupt secondary structure formation.[4] |
| Broad impurity peaks; MS shows a mix of deletion and target peptide | Incomplete Nα-Boc Deprotection | Analyze crude product by MS for the presence of the target peptide with the Boc group still attached (+100.1 Da). | 1. Extend Deprotection Time: Increase the TFA treatment time to 30 minutes.[6]2. Ensure Anhydrous Conditions: Water can reduce the effective acidity of the TFA deprotection solution.[6] Use fresh, high-purity reagents. |
Part 3: Key Experimental Protocols
These protocols are designed to maximize the incorporation efficiency of this compound.
Protocol 1: High-Efficiency Coupling using HATU
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective coupling reagent for sterically hindered amino acids.[3]
-
Resin Preparation: Following Nα-Boc deprotection and neutralization of the peptide-resin, wash thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in fresh, peptide-synthesis grade DMF.
-
Pre-activation: Gently agitate the activation solution for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for a minimum of 60-90 minutes.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test (Protocol 3) to confirm reaction completion.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding to the next cycle.
Protocol 2: Double Coupling Procedure
This protocol provides a second opportunity for the coupling reaction to reach completion.[3][7]
-
First Coupling: Perform the coupling reaction as described in Protocol 1 for 45-60 minutes.
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1.
-
Reaction: Add the fresh solution to the resin and agitate for another 45-60 minutes.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding.
Protocol 3: Qualitative Ninhydrin (Kaiser) Test
This test monitors for the presence of free primary amines.[6]
-
Sample Preparation: Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.
-
Add Reagents: Add 2-3 drops each of the following three solutions:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive (Incomplete Coupling): Resin beads and/or solution turn a dark blue or purple color.
-
Negative (Complete Coupling): Resin beads and solution remain yellow or colorless.
-
Protocol 4: Acetyl Capping of Unreacted Amines
This protocol terminates chains that failed to couple, simplifying final purification.[3]
-
Resin Preparation: After the final wash step of the this compound coupling cycle, wash the resin with DMF.
-
Capping Solution: Prepare a capping solution of Acetic Anhydride / DIPEA / DMF (e.g., in a 1:2:3 ratio).
-
Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all residual capping reagents before proceeding with the Nα-Boc deprotection for the next cycle.
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for Deletion Sequences
Caption: Troubleshooting workflow for identifying and correcting deletion sequences.
Diagram 2: Steric Hindrance in Coupling
Caption: Steric hindrance of this compound vs. Glycine.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Strategies to reduce deletion sequences in Abu-containing peptides.
- BenchChem. (2025). Identifying deletion sequences in peptides with pyrrolidine-3-carboxylic acid.
- BenchChem. (2025). Identifying deletion sequences in peptides synthesized with pseudoprolines.
- Young, J. D., Huang, A. S., Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res, 3(4), 194-200. [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- BenchChem. (2025).
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
Sources
Technical Support Center: Trifluoroacetylation of Boc-3-aminobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the trifluoroacetylation of Boc-3-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize outcomes. We will move beyond simple protocols to explain the chemical principles at play, ensuring you can make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the trifluoroacetylation of this compound.
Q1: I'm seeing a significant amount of a new product with a mass corresponding to the loss of the Boc group. What is happening?
A1: This is a classic side reaction. The Boc (tert-butyloxycarbonyl) group is highly sensitive to acid.[1][2] Trifluoroacetic anhydride (TFAA) can react with trace moisture or the carboxylic acid present on your starting material to generate trifluoroacetic acid (TFA), a strong acid that readily cleaves the Boc group.[3] This exposes the free amine, which can then be trifluoroacetylated, leading to a di-trifluoroacetylated or oligomeric side product.
Q2: My reaction yield is consistently low, even though my starting material is consumed. Where is my product going?
A2: Low yields in this reaction often point to the formation of complex side products that are difficult to isolate. The primary suspect is the formation of a mixed anhydride between the carboxylic acid of your starting material and TFAA.[4][5] This highly reactive intermediate can lead to various subsequent reactions, including polymerization or esterification if an alcohol is present, diverting material from your desired product.
Q3: Why is my final product difficult to purify by silica gel chromatography? I see streaking and sometimes new spots appear on my TLC plates post-column.
A3: There are two likely culprits. First, standard silica gel is slightly acidic, which can be sufficient to slowly cleave the Boc group from your product during prolonged exposure on the column.[1] Second, if you have formed the mixed anhydride side product, it can be unstable on silica, reacting or decomposing. To mitigate this, consider using neutralized silica gel (by pre-treating with a triethylamine/solvent mixture) or alternative purification methods like reverse-phase chromatography.
Q4: What is the optimal base and temperature for this reaction?
A4: The choice of base and temperature is critical for success. A non-nucleophilic base like pyridine or triethylamine is essential to neutralize the TFA generated during the reaction, which both drives the reaction to completion and protects the acid-labile Boc group. Running the reaction at a low temperature (typically 0 °C) is crucial to control the exothermic nature of the acylation and minimize the rate of side reactions.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, their mechanistic origins, and detailed corrective actions.
Issue 1: Identification and Mitigation of Key Side Products
The trifluoroacetylation of this compound is not always a straightforward N-acylation. The presence of the carboxylic acid introduces significant potential for side reactions.
-
Mechanism: The carboxylic acid moiety of this compound can act as a nucleophile, attacking a molecule of TFAA. This generates a highly reactive mixed anhydride and a molecule of TFA.[4][6][7] This intermediate is a potent acylating agent itself.
Caption: Mechanism of Mixed Anhydride Formation.
-
Consequences:
-
Consumption of TFAA: Reduces the amount of reagent available for the desired N-trifluoroacetylation.
-
Formation of Reactive Species: The mixed anhydride can acylate other nucleophiles or lead to polymerization.
-
Generation of Acid: The TFA byproduct can catalyze the cleavage of the Boc protecting group.[3]
-
-
Solution:
-
Inverse Addition: Add the TFAA solution slowly to a solution of the this compound and a non-nucleophilic base (e.g., pyridine). This ensures the amine is deprotonated and more nucleophilic than the carboxylate, favoring N-acylation.
-
Use of Pre-activated Esters: Consider converting the carboxylic acid to a less reactive ester (e.g., methyl ester) prior to trifluoroacetylation if the synthetic route allows.
-
-
Mechanism: The tert-butyl cation formed during acid-catalyzed Boc deprotection is a reactive electrophile that can alkylate other nucleophiles in the reaction mixture.[2] The newly freed amine is also a potent nucleophile.
Caption: Acid-Catalyzed Boc Deprotection Mechanism.[3]
-
Consequences:
-
Formation of 3-Aminobenzoic Acid: Can be trifluoroacetylated on the amine.
-
Dimerization/Polymerization: The deprotected amine can react with the mixed anhydride side product, leading to amide bond formation and oligomers.
-
-
Solution:
-
Strict Stoichiometry: Use the minimum effective amount of TFAA (e.g., 1.1-1.2 equivalents).
-
Sufficient Base: Ensure at least 2 equivalents of a non-nucleophilic base like pyridine are present to scavenge all generated acid.
-
Low Temperature: Maintain the reaction at 0 °C or below to slow the rate of deprotection.
-
| Product Name | Structure | Molecular Weight Change (from starting material) | Key Analytical Signature |
| Desired Product | Boc-NH-Ar(COOH)-COCF₃ | + 96 | Appearance of a new singlet for the CF₃ group in ¹⁹F NMR. |
| Mixed Anhydride | Boc-NH-Ar-CO-O-COCF₃ | + 96 | Highly reactive, may not be isolated. Look for subsequent products. |
| Boc-Deprotected | H₂N-Ar-COOH | - 100 | Loss of t-butyl signal in ¹H NMR. |
| Amine-Acylated, Boc-Deprotected | CF₃CONH-Ar-COOH | - 4 | Loss of t-butyl signal; presence of CF₃ signal. |
| Dimer | Boc-NH-Ar-CO-NH-Ar-COOH | + 119 | Significantly higher molecular weight in MS. Complex ¹H NMR spectrum. |
Issue 2: Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this systematic approach to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting low reaction yields.
Part 3: Experimental Protocols
Protocol 1: Optimized Trifluoroacetylation of this compound
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add pyridine (2.2 eq).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of trifluoroacetic anhydride (TFAA, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M citric acid (to remove pyridine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Neutralization of Silica Gel for Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the desired starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Base Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v.
-
Equilibration: Stir the slurry for 30 minutes.
-
Column Packing: Pack the column with the neutralized slurry as you normally would.
-
Elution: Run the column using an eluent that also contains 1% triethylamine to maintain the neutral pH.
References
- Wikipedia. Trifluoroacetic anhydride. [Link]
- Homework.Study.com. Treatment of a carboxylic acid with trifluoroacetic anhydride leads to an unsymmetrical...[Link]
- Filo. Treatment of a carboxylic acid with trifluoroacetic anhydride leads to an...[Link]
- Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 81(10), 2930-2934. [Link]
- Chegg. Treatment of a carboxylic acid with trifluoroacetic anhydride leads to an unsymmetrical anhydride that rapidly reacts with alcohol to give an ester. [Link]
- Cervantes-Reyes, M., et al. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. ARKIVOC, 2005(6), 127-135. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Treatment of a carboxylic acid with trifluoroacetic anhydride leads to an.. [askfilo.com]
- 7. Solved Treatment of a carboxylic acid with trifluoroacetic | Chegg.com [chegg.com]
Technical Support Center: Enhancing Yields of Aromatic-Rich Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with synthesizing and purifying peptides containing multiple aromatic residues. Our goal is to equip you with the expert knowledge and practical protocols needed to overcome common hurdles and significantly improve the yield and purity of your target peptides.
Troubleshooting Guide: Common Issues & Solutions
Peptides rich in aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) are notoriously difficult to synthesize due to their high hydrophobicity, which promotes on-resin aggregation and poor solubility.[1][2][3] This guide addresses the most frequent problems encountered during their production.
Issue 1: Low Crude Peptide Yield After Synthesis
Symptom: After cleavage from the resin and precipitation, the mass of the crude peptide is significantly lower than theoretically expected. This often points to incomplete reactions during Solid-Phase Peptide Synthesis (SPPS).
Root Cause Analysis: The primary culprit is on-resin aggregation. The growing peptide chains, rich in hydrophobic and aromatic residues, interact with each other via hydrogen bonds and hydrophobic forces, forming secondary structures like β-sheets.[4][5][6] This aggregation physically blocks reagents from reaching the N-terminus of the peptide, leading to failed or incomplete deprotection and coupling steps.[6]
Solutions & Protocols:
-
Disrupt Peptide Aggregation with Optimized Solvents:
-
Explanation: Standard solvents like N,N-Dimethylformamide (DMF) may not be sufficient to solvate the aggregating peptide chains. Less polar solvents or specialized mixtures can improve solvation and disrupt secondary structures.[7]
-
Recommendation: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can better alleviate aggregation of hydrophobic sequences.[5][7] For particularly stubborn sequences, a "Magic Mixture" composed of DCM, DMF, and NMP (1:1:1) can be effective.[1][6]
-
-
Incorporate Structure-Disrupting Elements:
-
Explanation: Introducing "kinks" into the peptide backbone can mechanically prevent the formation of ordered secondary structures that cause aggregation.[5][6]
-
Protocol: Using Pseudoproline Dipeptides:
-
Identify a Serine (Ser) or Threonine (Thr) residue in your sequence.
-
During synthesis, instead of coupling the preceding amino acid and then the Ser/Thr, substitute them with a commercially available Fmoc-Xaa-(ΨPro)-OH dipeptide (where Xaa is the preceding residue).
-
These dipeptides introduce an oxazolidine ring, a proline-like structure that disrupts hydrogen bonding.[6]
-
The native peptide backbone is fully restored during the final TFA cleavage.[6]
-
-
Protocol: Using Backbone Protection (Hmb/Dmb):
-
For sequences lacking Ser or Thr, incorporate an amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on its backbone nitrogen.[5][6]
-
Strategically insert one of these protected residues every 6-7 amino acids to effectively disrupt aggregation.[5]
-
These protecting groups are also removed during final cleavage.
-
-
-
Employ Elevated Temperatures:
-
Explanation: Heat provides the energy needed to break the hydrogen bonds responsible for inter-chain aggregation, improving reaction kinetics.[8]
-
Recommendation: Microwave-assisted SPPS is highly effective.[8] Alternatively, conventional heating to 50-75°C during coupling steps can significantly improve outcomes.[7][8]
-
Caution: When synthesizing peptides containing temperature-sensitive residues like Cysteine or Histidine, use a delayed or gradient heating protocol to minimize racemization. Allow coupling to proceed for 2-4 minutes at room temperature before heating.[8]
-
Issue 2: Poor Solubility of Crude Peptide for Purification
Symptom: The lyophilized crude peptide fails to dissolve in standard HPLC solvents (e.g., water/acetonitrile with 0.1% TFA), making it impossible to purify.
Root Cause Analysis: The high proportion of aromatic and non-polar residues renders the peptide insoluble in aqueous solutions.[3] The peptide's net charge at a given pH is also a critical factor; solubility is lowest at the isoelectric point (pI) where the net charge is zero.[3]
Solutions & Protocols:
-
Systematic Solvent Testing:
-
Explanation: A logical, step-by-step approach is needed to find a suitable solvent without wasting precious crude product.
-
Protocol: Stepwise Solubilization:
-
Start with a small aliquot of the peptide.
-
Attempt to dissolve in the intended initial HPLC mobile phase (e.g., 95% Water/5% ACN/0.1% TFA).
-
If insoluble, add a small amount of a stronger organic solvent like Dimethyl Sulfoxide (DMSO), DMF, or isopropanol and sonicate.[9] Peptides with a high content of non-polar amino acids are often more soluble in these organic solvents.[9]
-
For basic peptides, try dissolving in a dilute acidic solution like 10-30% acetic acid. For acidic peptides, try a dilute basic solution like 0.1% aqueous ammonia.[9]
-
Sonication can help break up larger particles, but avoid excessive heating which can degrade the peptide.[9]
-
-
-
Employ "Catch-and-Release" Purification:
-
Explanation: This technique is useful when the peptide is only soluble in a strong, non-volatile solvent like DMSO, which is incompatible with direct lyophilization.
-
Workflow:
-
Dissolve the entire crude peptide in 100% DMSO.
-
Inject the solution onto the RP-HPLC column.
-
Wash the column extensively with the initial aqueous mobile phase (e.g., 5% ACN/0.1% TFA) to remove the DMSO and highly polar impurities.
-
Run a standard gradient to elute and purify the peptide.
-
Pool the fractions containing the pure peptide, which are now in a volatile solvent mixture, and lyophilize.
-
-
Issue 3: Difficult HPLC Purification (Poor Peak Shape, Low Recovery)
Symptom: During RP-HPLC, the peptide peak is broad, shows tailing, or the amount of pure peptide recovered after lyophilization is very low.
Root Cause Analysis: The hydrophobicity of the peptide leads to strong interactions with the C18 stationary phase of the HPLC column, causing poor chromatographic behavior.[2] Low recovery can also result from irreversible adsorption to the column or precipitation of the peptide as the acetonitrile concentration changes during the gradient.
Solutions & Protocols:
-
Modify HPLC Conditions:
-
Explanation: Adjusting the chromatographic parameters can significantly improve peak shape and resolution.
-
Recommendations:
-
Use a Different Stationary Phase: Switch from a C18 to a C8 or C4 column. The shorter alkyl chains reduce hydrophobic interactions, allowing the peptide to elute more readily.
-
Increase Column Temperature: Running the separation at 40-60°C can improve peak shape and reduce viscosity.
-
Adjust Mobile Phase Additives: In some cases, using an alternative ion-pairing agent to TFA, such as Formic Acid (FA), can alter selectivity and improve peak shape.
-
-
-
Incorporate a Temporary Solubility-Enhancing Tag:
-
Explanation: This is a proactive strategy implemented during synthesis. A highly hydrophilic tag is attached to the peptide, improving its solubility and chromatographic behavior. The tag is removed after purification.[1][2]
-
Protocol: Using a Poly-Arginine Tag:
-
During SPPS, synthesize a tag of several arginine residues (e.g., 6-10 Arg) at the N-terminus of your hydrophobic sequence, connected by a linker that is cleavable under specific conditions.[1]
-
This highly charged tag dramatically increases the solubility of the entire peptide-tag conjugate in aqueous buffers.[2]
-
After synthesis and cleavage from the resin, the crude peptide is easily dissolved and purified via HPLC.
-
The purified conjugate is then treated to cleave the linker, releasing the native peptide.
-
A final, simple purification step separates the target peptide from the tag and linker remnants.
-
-
Decision Workflow for Synthesizing Aromatic-Rich Peptides
The following diagram outlines a logical workflow for approaching the synthesis of a challenging aromatic-rich peptide.
Caption: Decision workflow for selecting a synthesis strategy.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem for aromatic sequences?
A: Peptide aggregation is the self-association of growing peptide chains on the solid-phase resin.[5] This process is driven by the formation of intermolecular hydrogen bonds, which create stable secondary structures like β-sheets.[4] Peptides containing a high proportion of hydrophobic and aromatic amino acids are particularly prone to aggregation.[3][5] This aggregation blocks access of chemical reagents to the reactive N-terminus of the peptide, leading to incomplete Fmoc-deprotection and amino acid coupling steps. The result is a crude product with a low yield of the desired full-length peptide and a high level of deletion sequences, which are difficult to purify.[10]
Q2: Besides Phenylalanine, Tyrosine, and Tryptophan, what other residues contribute to synthesis difficulty?
A: While aromatic residues are major contributors, other hydrophobic (non-polar) amino acids like Leucine, Valine, Isoleucine, and Alanine also strongly promote aggregation.[1][3] β-branched amino acids (Val, Ile, Thr) can also present steric hindrance that slows down coupling reactions. Therefore, the overall hydrophobicity and composition of the peptide are key predictors of synthetic difficulty.
Q3: Can I use chaotropic salts to improve my synthesis?
A: Yes, adding chaotropic salts such as LiCl or KSCN to the reaction mixture can be an effective strategy.[5][6] These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. By disrupting the forces holding the peptide chains together, they can help to break up aggregates and improve solvation, leading to more efficient coupling and deprotection reactions.
Q4: How do I choose the right resin for my aromatic-rich peptide?
A: For hydrophobic peptides, using a non-polar resin like polystyrene can result in higher quality, yield, and purity compared to more polar resins.[1] Additionally, selecting a resin with a low loading capacity (e.g., 0.1-0.3 mmol/g) is crucial. Lower loading increases the distance between peptide chains anchored to the resin, which reduces the likelihood of intermolecular aggregation and provides better access for reagents.
Q5: My peptide contains multiple Cysteine residues in addition to aromatic ones. What special precautions should I take?
A: Peptides with multiple Cysteines present the additional challenge of forming incorrect disulfide bonds during synthesis and workup. Ensure that the Cysteine side chains are protected with appropriate groups (e.g., Trt, Acm) throughout the SPPS. During cleavage, use a scavenger cocktail that minimizes oxidation. After purification of the linear peptide, a carefully controlled oxidation/folding step will be required to form the correct disulfide bridges. This often involves screening different buffer conditions, pH values, and redox systems.
Q6: What are the key differences between common coupling reagents like HBTU, HATU, and DIC/Oxyma for these difficult sequences?
A:
-
HBTU/HATU: These are uronium/aminium-based reagents that react rapidly to form an activated ester, leading to efficient coupling. HATU is generally considered more potent than HBTU and is often reserved for particularly difficult couplings, such as sterically hindered amino acids.
-
DIC/Oxyma: This is a carbodiimide-based method. Dicyclohexylcarbodiimide (DIC) is the activator, and Ethyl cyano(hydroxyimino)acetate (Oxyma) is an additive that suppresses racemization and improves reaction rates. This combination is highly effective and a cost-efficient choice for many syntheses. For aromatic-rich peptides, the choice often depends on empirical testing, but starting with a robust system like HATU or DIC/Oxyma is recommended.
Quantitative Data Summary
The efficiency of each step in SPPS has a cumulative and dramatic effect on the final theoretical yield. This is especially critical for longer, aggregation-prone peptides.
| Per-Step Efficiency (Coupling & Deprotection) | Theoretical Yield for a 30-mer Peptide | Theoretical Yield for a 50-mer Peptide |
| 97.0% | 40.1% | 21.8% |
| 98.5% | 60.3% | 47.0% |
| 99.0% | 73.9% | 60.5% |
| 99.5% | 86.0% | 77.8% |
Data derived from the principle of cumulative yield calculation in SPPS, where Overall Yield = (Efficiency)^n, with n being the number of cycles.[10] As shown, even a small increase in per-step efficiency from 97% to 99.5% can double the final yield of a 50-mer peptide, underscoring the importance of the optimization strategies discussed.
References
- Luo, Y., et al. (2014). Mutations that replace aromatic side chains promote aggregation of the Alzheimer's Aβ peptide. Protein Science, 23(11), 1573-1580.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- AAPPTEC. (2020). Synthesizing Hydrophobic Peptides.
- St. Amant, A., et al. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Preprint.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- Jelinek, R., et al. (2016). Solid-state packing dictates the unexpected solubility of aromatic peptides. Structure, 24(11), 1995-2003.
- Neyertz, S., & van der Vegt, N. F. (2011). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 115(18), 5747-5758.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Managing Peptide Solubility with Boc-3-Aminobenzoic Acid
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in peptide chemistry: solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with peptide aggregation and poor solubility during and after synthesis. Here, we will explore the underlying causes of these issues and provide detailed troubleshooting protocols, with a special focus on a powerful but often underutilized tool: the incorporation of Boc-3-aminobenzoic acid.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Peptide Solubility
This section addresses the foundational questions researchers face when dealing with "difficult" peptides.
Q1: Why is my synthetic peptide crashing out of solution?
A1: Peptide insolubility is a common hurdle in both research and drug development, often stemming from the peptide's intrinsic physicochemical properties.[1][2] The primary driver is typically the amino acid composition. Peptides rich in hydrophobic (non-polar) residues like Leucine (L), Valine (V), Isoleucine (I), Phenylalanine (F), Methionine (M), and Tryptophan (W) have a strong tendency to self-associate in aqueous environments to minimize their contact with water.[1] This self-association, known as aggregation, can lead to the formation of insoluble precipitates.
Several other factors contribute to poor solubility:
-
Peptide Length: Longer peptides have more surface area for intermolecular interactions, increasing the likelihood of aggregation.[1]
-
Secondary Structure Formation: Peptides can form stable secondary structures, particularly β-sheets, through intermolecular hydrogen bonding. These extended structures are often poorly soluble.[1]
-
pH and Isoelectric Point (pI): A peptide's net charge is dependent on the pH of the solution. At its isoelectric point (pI), the peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and often leading to minimum solubility.[1]
Q2: I've tried common solvents like water, PBS, and even a little DMSO, but my peptide won't dissolve. What should I do next?
A2: When standard aqueous buffers fail, a systematic approach to solvent selection is necessary. Before proceeding, it's crucial to understand your peptide's charge at neutral pH. You can estimate this by assigning a charge of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[3]
-
For Basic Peptides (Net Positive Charge): Try dissolving the peptide in a slightly acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) in water.[4][5] The acidic environment will ensure that all basic groups are protonated, increasing the overall positive charge and enhancing solubility.
-
For Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a slightly basic solution, like 0.1M ammonium bicarbonate or a dilute ammonium hydroxide solution.[4][6] This will deprotonate the acidic groups, leading to a greater net negative charge.
-
For Neutral or Very Hydrophobic Peptides: These are often the most challenging. An initial attempt should be made with organic co-solvents. Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer to the desired concentration.[5][7] Be aware that high concentrations of organic solvents may not be compatible with all experimental assays.
If these methods fail, sonication can be used to break up aggregates, but it should be applied cautiously to avoid heating and potentially degrading the peptide.[3]
Q3: What is this compound, and how is it used in peptide synthesis?
A3: this compound is a non-proteinogenic amino acid derivative. It consists of a benzoic acid core with an amino group at the meta (3-position) and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen.[8] In the context of peptide synthesis, it is used as a building block in Boc-based solid-phase peptide synthesis (SPPS).[9] The Boc group is a temporary protecting group for the amine, which is removed with a moderate acid like TFA during the synthesis cycle to allow for the coupling of the next amino acid.[10][11]
Q4: How can incorporating this compound help with peptide solubility?
A4: While not a conventional "solubility-enhancing tag," the strategic incorporation of this compound into a peptide sequence can significantly mitigate aggregation, which is the root cause of many solubility problems. The proposed mechanism is based on the disruption of secondary structure formation. The rigid, planar structure of the aminobenzoic acid acts as a "kink" or a "structure-breaker" in the growing peptide chain. This conformational constraint interferes with the intermolecular hydrogen bonding required to form stable β-sheets, which are a primary cause of aggregation in hydrophobic peptides.[12][13] By preventing the peptide chains from aligning and aggregating on the solid support during synthesis, the final cleaved peptide is often more soluble and easier to purify.[13]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides actionable guidance for specific issues encountered during peptide synthesis and solubilization, with a focus on leveraging this compound.
Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Poor resin swelling in synthesis solvents (DMF, DCM).[14]
-
Slow or incomplete coupling reactions, indicated by a persistent positive Kaiser test.[14]
-
Sluggish Fmoc or Boc deprotection steps.
-
Low yield and purity of the final crude peptide, with mass spectrometry data showing deletion sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Detailed Protocol: Incorporating this compound into a "Difficult" Sequence using Boc-SPPS
This protocol outlines the manual coupling of this compound at a strategic point in a peptide sequence prone to aggregation. This is typically done after the 5th or 6th residue in a known hydrophobic stretch.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents) and HOBt (3 equivalents) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM for deprotection[15]
-
5% DIEA in DCM for neutralization
Procedure:
-
Resin Preparation: Ensure the peptide-resin with the free N-terminus is swollen in DCM and has been neutralized after the previous Boc deprotection step.
-
Amino Acid Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF. Add DIEA to the mixture and allow it to pre-activate for 2-3 minutes. The solution may change color.
-
Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Due to the potentially sterically hindered nature of this non-natural amino acid, a longer coupling time is recommended.[16]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.
-
Negative Test (Beads remain yellow/colorless): The coupling is complete. Proceed to wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Positive Test (Beads turn blue): The coupling is incomplete. Drain the reaction solution and repeat steps 2 and 3 (a "double coupling").
-
-
Continuation of Synthesis: Once a negative Kaiser test is achieved, you can proceed with the standard Boc-SPPS cycle:
-
Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group from the newly added 3-aminobenzoic acid.[15]
-
Washing: Wash thoroughly with DCM and IPA to remove residual TFA.[15]
-
Neutralization: Neutralize the resulting TFA salt with 5% DIEA in DCM.
-
Next Coupling: Proceed with the coupling of the next standard Boc-protected amino acid.
-
Issue 2: Poor Solubility of the Final Crude Peptide After Cleavage
Symptoms:
-
The lyophilized peptide powder does not dissolve in standard aqueous buffers (water, PBS).
-
The peptide precipitates when an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
-
The HPLC purification is challenging due to peak tailing, broadening, or the peptide precipitating on the column.
Hypothesized Mechanism of Aggregation Disruption:
Caption: How 3-aminobenzoic acid may disrupt peptide aggregation.
Solubility Testing Protocol for Peptides Containing 3-Aminobenzoic Acid:
Peptides modified with 3-aminobenzoic acid may still exhibit significant hydrophobicity. A systematic solubility testing protocol is essential.
Table 1: Systematic Solubility Testing Workflow
| Step | Solvent System | Procedure | Expected Outcome for ABA-containing Peptides |
| 1 | Deionized Water | Add a small amount of peptide to water and vortex. | May still be insoluble if the overall sequence is highly hydrophobic. |
| 2 | 0.1% Acetic Acid (aq) | If insoluble in water, add 10% acetic acid dropwise to the suspension. | If the peptide has a net positive charge (common for many bioactive sequences), it should dissolve as the pH drops. |
| 3 | 10-30% Acetonitrile in Water (with 0.1% TFA) | If still insoluble, try a mixture of organic solvent and water. This is a common HPLC mobile phase. | The organic component helps to solvate the hydrophobic regions, including the aminobenzoic acid moiety. This is often successful. |
| 4 | Minimal DMSO, then dilute with aqueous buffer | Dissolve the peptide in a very small volume of DMSO (e.g., 20-50 µL), then slowly add the desired buffer. | This is a common strategy for very "difficult" peptides. The ABA modification should have reduced the tendency to aggregate upon dilution, but care must still be taken. If precipitation occurs, the final concentration in the aqueous buffer is too high. |
| 5 | Chaotropic Agents (for characterization purposes only) | Dissolve in 6M Guanidine-HCl or 8M Urea. | This should solubilize even highly aggregated peptides but is generally not suitable for biological assays. Useful for obtaining an accurate concentration measurement of a stock solution. |
Part 3: Final Considerations and Best Practices
-
Strategic Placement: The placement of 3-aminobenzoic acid is key. It should be incorporated within or near a hydrophobic stretch of amino acids that is predicted to be responsible for aggregation. Placing it at the N- or C-terminus will have a less dramatic effect on the overall backbone conformation.
-
Boc vs. Fmoc Chemistry: While this guide focuses on Boc-SPPS, the principle of using structural disruptors is also highly relevant in Fmoc chemistry. In Fmoc-SPPS, where the peptide-resin is neutralized in every cycle, aggregation can be even more pronounced.[8] The use of pseudoproline dipeptides or Dmb/Hmb protected amino acids are common strategies in Fmoc synthesis to achieve a similar outcome.[12]
-
Characterization: When incorporating non-natural amino acids, it is crucial to thoroughly characterize the final peptide using high-resolution mass spectrometry to confirm the correct mass and HPLC to verify purity.
By understanding the fundamental drivers of peptide insolubility and strategically employing tools like this compound, researchers can overcome significant hurdles in the synthesis and handling of "difficult" peptides, paving the way for more successful research and development outcomes.
References
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
- PubMed. (2024, July 18).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Boc-Based Peptide Synthesis.
- Culf, A. S., & Ouellette, R. J. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 39-75). Humana Press, Totowa, NJ.
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- White, P. D., & Chan, W. C. (Eds.). (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 147-178). Oxford University Press.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. (n.d.).
- Overview of Custom Peptide Synthesis. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Yan, L. Z., & Dawson, P. E. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Peptide Synthesis and Applications (pp. 65-80). Humana Press, Totowa, NJ.
- Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- SpringerLink. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Wikipedia. (2023, December 2). 3-Aminobenzoic acid.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- El-Faham, A., & Albericio, F. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 11(3), 73.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- ACS Publications. (2023, May 30).
- AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
- eScholarship.org. (2023, June 1).
- ResearchGate. (2020, January 13). (PDF) Synthesis of Amide Backbone-Modified Peptides.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability Testing of Novel Peptides: A Case Study with Flgfvgqalnallgkl-NH2.
- ResearchGate. (2020, November). The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid.
- BenchChem. (2025). Technical Support Center: Strategies to Improve the Solubility of Synthetic GRP Peptides.
- MDPI. (2023).
- ResearchGate. (n.d.). Workflow for optimising the solubility of peptides containing modified...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. mdpi.com [mdpi.com]
- 14. chempep.com [chempep.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Boc-3-Aminobenzoic Acid Deprotection
Introduction: The Nuances of Deprotecting an Aromatic Aminobenzoic Acid
Welcome to the technical support guide for handling Boc-3-aminobenzoic acid. The acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. While routine for many aliphatic amines, the deprotection of an aromatic amine, such as in this compound, introduces specific challenges. The primary issue arises from the generation of a highly reactive tert-butyl cation, which can lead to undesired side reactions with the electron-rich aromatic ring.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and expert insights to ensure clean, high-yield deprotection of this compound through the strategic use of scavengers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and why are scavengers necessary?
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The acid protonates the carbamate, leading to its collapse and the formation of a free amine (as its corresponding salt), carbon dioxide, and a tert-butyl cation (t-Bu⁺).[1] This t-Bu⁺ cation is a potent electrophile. In the absence of a scavenger, it can attack any nucleophilic site on your target molecule, leading to a common +56 Da modification.[1][6] Scavengers are nucleophilic reagents added to the reaction mixture to trap this reactive cation before it can cause unwanted side reactions.[1][2][7]
Q2: How does this compound differ from a standard Boc-amino acid like Boc-Glycine during deprotection?
The key difference lies in the product, 3-aminobenzoic acid. While the Boc-protected aniline nitrogen is deactivated, the resulting free aromatic amine and the aromatic ring itself are nucleophilic. The electron-donating nature of the amino group activates the aromatic ring, making it susceptible to electrophilic attack (Friedel-Crafts alkylation) by the tert-butyl cation generated during deprotection. This can lead to t-butylation at the positions ortho- and para- to the amino group, resulting in difficult-to-separate impurities.
Q3: What are the primary side reactions to expect when deprotecting this compound without scavengers?
The most significant side reaction is the irreversible alkylation of the aromatic ring of the product, 3-aminobenzoic acid, by the tert-butyl cation. This results in the formation of one or more isomers of tert-butyl-3-aminobenzoic acid. You would observe this in your LC-MS analysis as a mass increase of +56 Da relative to your desired product.
Q4: Which scavengers are most effective for the deprotection of this compound?
The ideal scavengers are highly efficient at trapping carbocations and are more nucleophilic than the aromatic ring of the product.
-
Trialkylsilanes (e.g., Triisopropylsilane - TIS, Triethylsilane - TES): These are considered among the most effective carbocation scavengers.[1][8] They react with the tert-butyl cation to form a stable silyl ether and a volatile alkane. TIS is often preferred due to its steric bulk, which minimizes side reactions with other functional groups.
-
Thioanisole: While commonly used to prevent S-alkylation in methionine-containing peptides, it can also effectively scavenge carbocations and is a suitable choice.[1][4][9]
-
Water: Often included in small percentages (2.5-5%), water can react with the tert-butyl cation to form tert-butanol, a less reactive species. A common and highly effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][3][7]
Q5: Are there any scavengers I should avoid?
While many scavengers are effective, some may be less ideal or unnecessary for this specific molecule. For instance, scavengers like 1,2-ethanedithiol (EDT), primarily used to protect cysteine and prevent tryptophan oxidation, are not required for this compound and introduce a strong, unpleasant odor.[1][9] While effective, their specific benefits are not relevant here.
Visual Guide: The Role of Scavengers in Boc Deprotection
Caption: Mechanism of Boc deprotection, side reaction, and scavenger intervention.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Incomplete Deprotection (Starting material remains in LC-MS/TLC) | 1. Insufficient Acid: The reaction rate can show a second-order dependence on acid concentration.[10] 2. Inadequate Reaction Time: Deprotection is a kinetic process and may be slow for some substrates.[10] | Solution: 1. Increase Acid Concentration: If using TFA in a solvent like Dichloromethane (DCM), increase the percentage (e.g., from 50% to 95% or neat TFA).[10] 2. Extend Reaction Time: Monitor the reaction hourly. Most deprotections are complete within 1-4 hours at room temperature.[1][3] |
| Unexpected Peak at M+56 Da (Observed in LC-MS analysis) | Ineffective Scavenging: The tert-butyl cation has alkylated the aromatic ring of the product. This indicates the absence of a scavenger or use of an insufficient amount.[1][6] | Solution: Incorporate an effective scavenger. Use a standard cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Ensure at least 5-10 equivalents of the scavenger relative to the substrate if preparing the cocktail manually.[1] |
| Multiple Product-Related Peaks (Complex crude HPLC profile) | Multiple Alkylation Sites: The aromatic ring may have been alkylated at more than one position, leading to isomeric side products. | Solution: This is a more severe case of ineffective scavenging. A more robust scavenger cocktail may be needed. Consider TFA/Thioanisole/H₂O (90:5:5 v/v/v) . The key is to ensure the scavenger intercepts the cation immediately upon its formation. |
| Reaction is Sluggish or Stalled | Steric Hindrance/Substrate Solubility: While less common for this specific molecule, poor solubility in the reaction solvent can hinder the reaction.[1][10] | Solution: Ensure the this compound is fully dissolved. If using DCM as a co-solvent with TFA, ensure complete dissolution before proceeding. Gentle warming (to 40°C) can sometimes help, but this may also increase side reactions, making the use of scavengers even more critical.[7] |
Scavenger Compatibility & Selection
This table summarizes the compatibility and effectiveness of common scavengers for the deprotection of this compound.
| Scavenger | Class | Primary Function | Compatibility & Effectiveness |
| Triisopropylsilane (TIS) | Silane | Carbocation Scavenger | Excellent: Highly recommended. Efficiently traps t-Bu⁺, forming inert byproducts. The gold standard for preventing alkylation.[1] |
| Triethylsilane (TES) | Silane | Carbocation Scavenger | Excellent: Similar to TIS, very effective. May be slightly more reactive in some contexts.[8] |
| Water (H₂O) | Protic | Carbocation Quencher | Good: Often used in combination with TIS or other scavengers. Converts t-Bu⁺ to t-butanol. |
| Thioanisole | Thioether | Carbocation Scavenger | Good: Effective at trapping t-Bu⁺. A good alternative to silanes.[1][9] |
| Anisole / Phenol | Phenolic | Carbocation Scavenger | Moderate: Acts as a decoy aromatic ring for alkylation. Less efficient than silanes but can be effective.[1][4] |
| 1,2-Ethanedithiol (EDT) | Thiol | Carbocation Scavenger | Effective but Not Recommended: While it scavenges carbocations, its primary use is for Cys/Trp protection. The strong odor is a significant drawback with no added benefit for this substrate.[1][9] |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
This protocol is a general guideline for a standard solution-phase deprotection.
-
Preparation: In a well-ventilated fume hood, dissolve this compound (1.0 equivalent) in a minimal amount of Dichloromethane (DCM) in a round-bottom flask.
-
Scavenger Addition: Add Triisopropylsilane (TIS) (5 equivalents) to the solution.
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (20 equivalents, or use a prepared TFA/DCM 1:1 solution) dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).[10]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA.[3] The crude product, 3-aminobenzoic acid, will be obtained as its TFA salt. Further purification can be achieved by recrystallization or chromatography.
Protocol 2: Deprotection using a Pre-Mixed Cocktail
This is the most common and recommended approach.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard and highly effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1][7]
-
Reaction Setup: Add the solid this compound to a reaction vessel.
-
Deprotection: Add the pre-mixed cleavage cocktail to the substrate (e.g., 10 mL of cocktail per 1 mmol of substrate).
-
Reaction & Monitoring: Stir at room temperature for 1-3 hours, monitoring for completion by LC-MS.
-
Work-up: Precipitate the product by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether. Isolate the resulting solid by filtration or centrifugation, wash with cold ether, and dry under vacuum.[6][9]
Decision Workflow for Scavenger Selection
Caption: Decision workflow for selecting an appropriate scavenger cocktail.
References
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem Technical Support.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation. BenchChem Technical Support.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Support.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem Technical Support.
- BenchChem. (2025). Choosing the Right Shield: A Comparative Guide to Boc vs. Fmoc Protection in Challenging Peptide Synthesis. BenchChem Technical Support.
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids. ChemPep.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry, 70(9), 3737-40.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side-product formation. BenchChem Technical Support.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- Pearson, D. A., et al. (n.d.). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Boc- and Fmoc-Protected 3-Aminobenzoic Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of Unnatural Amino Acids in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, transforming it from a laborious task into a highly automated and efficient process.[] The power of SPPS lies in its cyclical nature, where amino acids are sequentially added to a growing chain anchored to an insoluble resin support.[2][3] This methodology is central to drug discovery, proteomics, and materials science. A key frontier in this field is the incorporation of unnatural amino acids, such as 3-aminobenzoic acid, to design peptidomimetics with enhanced stability, novel structural motifs, and unique biological activities.
The choice of a temporary Nα-protecting group is the most fundamental decision in planning a synthesis, dictating the entire chemical strategy. The two dominant approaches are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5][] This guide provides an in-depth, objective comparison of using Boc-3-aminobenzoic acid versus Fmoc-3-aminobenzoic acid in SPPS, grounded in the chemical principles and supported by detailed experimental workflows to inform researchers in their synthetic design.
The Orthogonal Divide: A Head-to-Head Comparison
The core difference between the Boc and Fmoc strategies lies in their orthogonality—the use of protecting groups that can be removed under distinct chemical conditions without affecting others.[][7][8] This principle governs the selection of reagents for Nα-deprotection, side-chain protection, and final cleavage from the resin.
Pillar 1: The Chemistry of Deprotection
Boc Strategy: The Boc group is removed with moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10][11] This repeated acid exposure dictates the choice of side-chain protecting groups, which must be stable to TFA but removable under harsher conditions. This "graduated acid lability" most often employs benzyl-based (Bzl) side-chain protection, which requires a very strong acid like anhydrous hydrogen fluoride (HF) for final cleavage.[2][12]
-
Causality: The acidic deprotection step protonates the newly exposed N-terminal amine, forming a TFA salt. This positive charge can be advantageous for disrupting intermolecular hydrogen bonds, which is a primary cause of on-resin aggregation, especially in long or hydrophobic sequences.[5] However, it necessitates a separate neutralization step with a hindered base like N,N-diisopropylethylamine (DIEA) before the next coupling can occur.[2][3]
Fmoc Strategy: In contrast, the Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4][13][14] This base-lability allows for a fully orthogonal protection scheme where acid-labile groups are used for side-chain protection (e.g., tert-butyl, tBu; trityl, Trt).[][]
-
Causality: The mildness of piperidine treatment is a significant advantage, preserving acid-sensitive moieties within the peptide.[] The final cleavage and side-chain deprotection are performed simultaneously using a single treatment with TFA, a much less hazardous acid than HF.[13][15] This streamlined final step and avoidance of HF are major reasons for the widespread adoption of the Fmoc strategy.[]
Pillar 2: Coupling and Potential Side Reactions
The incorporation of 3-aminobenzoic acid, an aromatic β-amino acid, presents unique considerations. Its carboxylic acid is less reactive than that of α-amino acids due to electronic effects and steric hindrance.
With this compound:
-
Coupling: Standard coupling reagents like DCC/HOBt can be used, but more efficient modern reagents like HBTU or HATU are often preferred to ensure high coupling efficiency.[2][] The in situ neutralization protocols, where coupling reagents are combined with the neutralization base, are particularly effective in Boc-SPPS.[2]
-
Side Reactions: The primary concern in Boc-SPPS is acid-catalyzed side reactions during the repetitive TFA deprotection steps. For sensitive residues like Tryptophan or Cysteine, scavengers are often added to the TFA solution to trap the reactive carbocations (e.g., tert-butyl cations) generated during deprotection.[2][9]
With Fmoc-3-aminobenzoic acid:
-
Coupling: The Fmoc strategy is highly compatible with modern, highly efficient coupling reagents such as HBTU, HATU, and HCTU, which promote rapid amide bond formation and minimize racemization.[][16][17]
-
Side Reactions: The main side reaction associated with Fmoc chemistry is aspartimide formation, particularly at Asp-Xxx sequences.[13] While 3-aminobenzoic acid does not form an aspartimide, the basic conditions can promote other side reactions. A notable issue is the premature cleavage of the Fmoc group during slow coupling reactions, as the amino group of the incoming amino acid can act as a base.[13] Furthermore, aggregation can be more pronounced in Fmoc-SPPS because the peptide-resin remains in a neutral state, allowing for interchain hydrogen bonding.[3]
Comparative Summary
| Feature | This compound Strategy | Fmoc-3-Aminobenzoic Acid Strategy | References |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [4][8] |
| Nα-Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | 20% Piperidine in DMF | [4][5][13] |
| Orthogonality | Quasi-orthogonal (graduated acid lability) | Fully orthogonal | [][8][18] |
| Side-Chain Protection | Benzyl (Bzl) based | tert-Butyl (tBu) based | [2][][7] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (TFA) | [4][12][15] |
| Key Advantage | Effective for long or aggregation-prone sequences due to N-terminal protonation after deprotection. | Milder conditions, compatible with acid-sensitive residues; avoids hazardous HF. | [3][5][] |
| Key Disadvantage | Requires hazardous strong acids (HF) and specialized equipment for final cleavage. | Aggregation can be more problematic; potential for base-catalyzed side reactions. | [3][4] |
Experimental Workflows
The following sections provide detailed, step-by-step protocols for a single synthesis cycle (deprotection and coupling) for both Boc and Fmoc strategies. These protocols are designed to be self-validating, with clear steps and rationale.
Workflow 1: Boc-SPPS Cycle for 3-Aminobenzoic Acid
This protocol outlines the deprotection of the N-terminal Boc group from the resin-bound peptide, followed by the coupling of this compound.
Diagram of Boc-SPPS Workflow
Caption: A single cycle of Boc-SPPS: Deprotection, Neutralization, and Coupling.
Step-by-Step Protocol:
-
Resin Preparation: Start with the peptide-resin in a suitable reaction vessel. Swell the resin in DCM for 30 minutes.
-
Nα-Boc Deprotection:
-
Drain the swelling solvent. Add a solution of 50% TFA in DCM to the resin.[10]
-
Agitate gently for 2 minutes for a pre-wash, then drain.[9]
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[9][10]
-
Rationale: This two-step deprotection ensures complete removal of the Boc group. The extended time is crucial for efficient reaction.
-
-
Washing:
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM for 2 minutes. Drain.[3]
-
Repeat the neutralization step with fresh 10% DIEA/DCM for another 2 minutes.
-
Rationale: The TFA deprotection leaves the N-terminal amine as an ammonium salt, which is not nucleophilic. Neutralization with a non-nucleophilic base (DIEA) regenerates the free amine required for coupling.[2]
-
-
Post-Neutralization Wash:
-
Drain the neutralization solution. Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Rationale: Pre-activation forms the reactive HOBt-ester, ensuring a rapid and efficient coupling reaction. HBTU is a highly effective coupling reagent that minimizes side reactions.[]
-
-
Monitoring and Final Wash:
-
Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step may need to be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.
-
Workflow 2: Fmoc-SPPS Cycle for 3-Aminobenzoic Acid
This protocol outlines the deprotection of the N-terminal Fmoc group, followed by the coupling of Fmoc-3-aminobenzoic acid.
Diagram of Fmoc-SPPS Workflow
Caption: A single cycle of Fmoc-SPPS: Deprotection and Coupling.
Step-by-Step Protocol:
-
Resin Preparation: Start with the Fmoc-protected peptide-resin in a reaction vessel. Swell the resin in DMF for 30-60 minutes.[19]
-
Nα-Fmoc Deprotection:
-
Drain the swelling solvent. Add a solution of 20% piperidine in DMF to the resin.[14][20]
-
Agitate for 2-5 minutes, then drain.[14]
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes.
-
Rationale: The Fmoc group is removed via a β-elimination mechanism.[13] The initial short treatment removes the bulk of the protecting group, while the second, longer treatment ensures the reaction goes to completion. The dibenzofulvene byproduct is scavenged by piperidine.[13]
-
-
Washing:
-
Drain the piperidine solution. Wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[19] Follow with DCM (3x) and DMF (3x) washes.
-
Rationale: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. Thorough washing is one of the most critical steps in Fmoc-SPPS.
-
-
Coupling of Fmoc-3-aminobenzoic acid:
-
In a separate vial, dissolve Fmoc-3-aminobenzoic acid (3 eq.), an activating agent like HCTU (2.9 eq.), and a hindered base like DIEA (6 eq.) in DMF.
-
Add the coupling cocktail to the drained resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Rationale: HCTU is a highly efficient coupling reagent that works well in polar aprotic solvents like DMF, which are ideal for swelling the peptide-resin. The process is simpler than Boc-SPPS as it does not require a separate neutralization step.
-
-
Monitoring and Final Wash:
-
Perform a Kaiser test on a few resin beads. A negative result (yellow beads) confirms the completion of the coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). The peptide-resin is now prepared for the subsequent deprotection cycle.
-
Conclusion and Strategic Recommendations
Both Boc and Fmoc strategies are robust and effective for incorporating 3-aminobenzoic acid into synthetic peptides. The choice is not a matter of right or wrong, but of strategic alignment with the overall synthetic goal.
-
Choose the Boc Strategy when:
-
Synthesizing long or known "difficult" sequences that are prone to aggregation. The protonated N-terminus after each deprotection step can significantly improve solvation and prevent chain collapse.[5]
-
The final peptide is known to be base-sensitive.
-
The laboratory is equipped to handle hazardous reagents like anhydrous HF.
-
-
Choose the Fmoc Strategy when:
-
The target peptide contains acid-sensitive modifications (e.g., phosphorylation, glycosylation).[8]
-
Ease of automation and milder overall conditions are a priority.[]
-
The synthesis is for a routine or relatively short peptide where aggregation is less of a concern.
-
Avoiding the use of highly toxic HF is a requirement.
-
Ultimately, a deep understanding of the underlying chemical principles of both methodologies empowers the researcher to make an informed decision, troubleshoot effectively, and successfully synthesize novel peptides incorporating challenging building blocks like 3-aminobenzoic acid.
References
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.
- BenchChem. (2025). Choosing the Right Shield: A Comparative Guide to Boc vs. Fmoc Protection in Challenging Peptide Synthesis. BenchChem.
- BOC Sciences.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. BenchChem.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.
- BOC Sciences.
- Payne, R. J., et al. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.
- BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- AAPPTec. N-Terminal Deprotection - Fmoc removal. AAPPTec.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Merck. Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck.
- ResearchGate. Boc deprotection conditions tested.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Nowick, J. S.
- BenchChem. (2025). A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine. BenchChem.
Sources
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Boc Isomers of Aminobenzoic Acid in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the incorporation of non-canonical amino acids into peptide chains is a powerful strategy to impart novel structural and functional properties. Among these, the isomers of aminobenzoic acid serve as rigid scaffolds that can enforce specific conformations, enhance proteolytic stability, and act as versatile building blocks in peptidomimetics. The choice of the ortho-, meta-, or para-isomer of N-Boc-aminobenzoic acid is a critical design decision that profoundly influences not only the ease of synthesis but also the final architecture and biological activity of the target peptide.
This guide provides an in-depth comparison of N-Boc-2-aminobenzoic acid (ortho), N-Boc-3-aminobenzoic acid (meta), and N-Boc-4-aminobenzoic acid (para) in the context of solid-phase peptide synthesis (SPPS). We will delve into the steric and conformational consequences of each isomer, supported by established principles of peptide chemistry and relevant experimental insights.
The Structural Landscape: A Tale of Three Isomers
The fundamental difference between the three isomers lies in the geometric relationship between the amino and carboxyl functionalities on the benzene ring. This seemingly simple variation has significant repercussions for their behavior in peptide synthesis.
-
N-Boc-2-aminobenzoic acid (ortho): The proximity of the amino and carboxyl groups in the ortho position creates a sterically crowded environment. This steric hindrance is a major factor influencing its reactivity during peptide coupling.
-
N-Boc-3-aminobenzoic acid (meta): The meta-isomer presents an intermediate case, with the functional groups positioned at a 120° angle. This arrangement provides a distinct turn element when incorporated into a peptide chain.
-
N-Boc-4-aminobenzoic acid (para): In the para-isomer, the amino and carboxyl groups are positioned at opposite ends of the benzene ring (180°), creating a linear, rigid spacer. This isomer generally presents the least steric hindrance.
Figure 1: Geometric relationship of functional groups in the three isomers of aminobenzoic acid.
Comparative Performance in Peptide Synthesis
While direct, side-by-side kinetic studies for the coupling of all three Boc-aminobenzoic acid isomers are not extensively documented, a comparative assessment can be made based on established principles of steric hindrance and the wealth of knowledge on coupling challenging amino acids.
Coupling Efficiency: The Challenge of Steric Hindrance
The efficiency of peptide bond formation is inversely proportional to the steric bulk around the reacting centers. Consequently, the three isomers are expected to exhibit a clear trend in coupling efficiency.
-
N-Boc-2-aminobenzoic acid (ortho): This isomer presents the most significant challenge due to the "ortho effect," where the proximity of the amino group to the carboxyl group sterically hinders the approach of the incoming activated carboxyl group of the next amino acid in the sequence.[1] This can lead to slower reaction rates and incomplete couplings, necessitating more forceful coupling conditions or repeated coupling cycles.[2][3] The challenges are analogous to those encountered with other sterically hindered amino acids like N-methylated or Cα-disubstituted residues.[4]
-
N-Boc-3-aminobenzoic acid (meta): The meta-isomer is expected to have a moderate coupling efficiency. While less hindered than the ortho-isomer, it is still more sterically demanding than a simple aliphatic amino acid.
-
N-Boc-4-aminobenzoic acid (para): As the least sterically hindered of the three, the para-isomer generally couples with the highest efficiency. Its linear geometry places the reacting groups far apart, minimizing steric clashes.
Impact on Peptide Conformation: Engineering Molecular Shape
The true power of aminobenzoic acid isomers lies in their ability to act as "molecular architects," directing the peptide backbone into predictable conformations.[5][6]
-
ortho-Isomer: Induces a sharp turn in the peptide backbone, potentially mimicking a beta-turn or other tight loop structures.
-
meta-Isomer: Acts as a well-defined "kink" or turn element, forcing the peptide chain to adopt a specific angle.
-
para-Isomer: Serves as a rigid, linear spacer, useful for extending the distance between two domains of a peptide or for constructing rod-like peptidomimetics.[7][8]
Figure 2: Conceptual representation of the conformational impact of aminobenzoic acid isomers on a peptide backbone.
Summary of Comparative Performance
| Feature | N-Boc-2-aminobenzoic acid (ortho) | N-Boc-3-aminobenzoic acid (meta) | N-Boc-4-aminobenzoic acid (para) |
| Steric Hindrance | High | Moderate | Low |
| Expected Coupling Efficiency | Low to Moderate | Moderate to High | High |
| Conformational Impact | Sharp Turn | Defined Kink (120°) | Linear, Rigid Spacer (180°) |
| Primary Applications | Beta-turn mimetics, constrained cyclic peptides | Peptidomimetics requiring a specific bend, molecular scaffolds | Linear peptidomimetics, extending peptide domains, drug delivery linkers[7][8] |
| Potential Challenges | Incomplete coupling, requires optimized protocols and potent coupling agents[2][3] | Standard coupling protocols are generally sufficient | Minimal challenges, couples efficiently |
Experimental Protocols: A Guide to Successful Coupling
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a Boc-aminobenzoic acid isomer using a standard Boc/Bzl strategy.[9]
Materials
-
Boc-protected aminobenzoic acid isomer
-
Peptide synthesis grade Dimethylformamide (DMF) and Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt (1-Hydroxybenzotriazole)
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Kaiser test kit
Standard Coupling Protocol (for meta- and para-isomers)
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by three washes with DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[10]
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.
-
Neutralization: Treat the resin with a 5% solution of DIEA in DMF for 5 minutes (2x). Wash with DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-aminobenzoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow to pre-activate for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in yellow beads).[2]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Optimized Protocol for N-Boc-2-aminobenzoic acid (ortho)
Due to the high steric hindrance of the ortho-isomer, the standard protocol may result in incomplete coupling. The following modifications are recommended:
-
Choice of Coupling Reagent: Utilize a more potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) which is known to be highly effective for hindered couplings.[11]
-
Double Coupling: If the Kaiser test after the initial 1-2 hour coupling is positive (blue beads), drain the reaction vessel, wash with DMF, and repeat the activation and coupling step with a fresh solution of activated Boc-2-aminobenzoic acid.
-
Extended Coupling Time: The coupling time may be extended to 4 hours or even overnight, though this should be monitored for potential side reactions.
-
Microwave-Assisted Synthesis: If available, a microwave peptide synthesizer can significantly enhance the coupling efficiency for sterically hindered amino acids by providing controlled heating.[3]
Figure 3: General workflow for a single coupling cycle of a Boc-aminobenzoic acid isomer in SPPS.
Conclusion: Selecting the Right Isomer for Your Application
The choice between the ortho-, meta-, and para-isomers of Boc-aminobenzoic acid is a strategic one, dictated by the desired properties of the final peptide.
-
For the creation of rigid, linear peptidomimetics or to simply increase the spacing between functional domains, N-Boc-4-aminobenzoic acid is the superior choice due to its straightforward coupling and predictable geometry.[7][8]
-
When a specific turn or kink is required to mimic a natural peptide's conformation or to construct a novel scaffold, N-Boc-3-aminobenzoic acid offers a well-defined 120° angle.
-
To induce a tight beta-turn-like structure or to create highly constrained cyclic peptides, N-Boc-2-aminobenzoic acid is a powerful tool, though its use requires careful consideration of coupling conditions to overcome its inherent steric hindrance.
By understanding the unique characteristics of each isomer, researchers can leverage these versatile building blocks to advance the frontiers of peptide science and drug discovery.
References
- Burgess, K., & Li, W. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine, 23, 25-35.
- Tang, X. M., Hu, W., Fan, L., Wang, H., Tang, M. H., & Yang, D. C. (2020). Synthesis and Evaluation of Novel Peptidomimetics Bearing p-aminobenzoic Acid Moiety as Potential Antidiabetic Agents. Future Medicinal Chemistry, 12(11), 991-1013.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: Fmoc-α-Me-D. BenchChem.
- ResearchGate. (n.d.). Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic...
- BenchChem. (2025). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions. BenchChem.
- MDPI. (n.d.). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
- Wikipedia. (n.d.). Ortho effect.
- Indian Institute of Science. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Houben-Weyl. (n.d.). 7.5 High Resolution NMR Spectroscopy.
- National Institutes of Health. (n.d.). A Newcomer's Guide to Peptide Crystallography.
- University of Zurich. (n.d.). peptide nmr.
- ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- The Royal Society of Chemistry. (2009). 4.
- ElectronicsAndBooks. (n.d.). The Crystal Structure of p-Aminobenzoie Acid*.
- University of Wisconsin-Madison. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides.
- Goa University. (n.d.). ortho and para-aminobenzoic acids.
- National Institutes of Health. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
- National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and evaluation of novel peptidomimetics bearing p-aminobenzoic acid moiety as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Orthogonal Protection Strategies for 3-Aminobenzoic Acid
Introduction: The Strategic Importance of Orthogonal Protection
In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, bifunctional molecules like 3-aminobenzoic acid are invaluable building blocks. Their utility, however, is contingent on the precise control of their reactive sites: the nucleophilic aromatic amine and the electrophilic carboxylic acid. Unchecked, these groups can interfere with desired transformations, leading to polymerization, side-product formation, and diminished yields. The concept of "orthogonal protection" provides the solution, allowing for the selective deprotection of one functional group in the presence of another by employing protecting groups that are removed under distinct, non-interfering conditions.[1][2][3]
This guide offers a comparative analysis of two robust orthogonal protection strategies for 3-aminobenzoic acid, providing the theoretical basis, field-proven experimental protocols, and a direct comparison to inform your synthetic planning. The strategies discussed are:
-
The Fmoc/t-Butyl (t-Bu) Strategy: Leveraging base-labile protection for the amine and acid-labile protection for the carboxylic acid.
-
The Boc/Methyl (Me) Ester Strategy: Utilizing acid-labile protection for the amine and saponification for the deprotection of the carboxyl group.
Our analysis will delve into the causality behind procedural choices, ensuring that each protocol is a self-validating system for achieving high-purity, selectively functionalized 3-aminobenzoic acid derivatives.
Strategy 1: The Fmoc/t-Butyl Approach (Base/Acid Orthogonality)
This strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is prized for its clean deprotection mechanisms.[2][4] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under mild basic conditions, while the tert-butyl (t-Bu) ester requires strong acid, providing a truly orthogonal system.[1][5]
Principle of Orthogonality
The orthogonality of the Fmoc and t-Bu groups stems from their fundamentally different cleavage mechanisms.
-
Fmoc Group (Base-Labile): The fluorenyl ring system possesses a proton at the C9 position that is rendered acidic by the aromatic rings. A mild base, typically piperidine, can abstract this proton, initiating an E1cb-type elimination that liberates the free amine, carbon dioxide, and dibenzofulvene.[5]
-
t-Butyl Ester (Acid-Labile): The t-butyl ester is stable to basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged to prevent side reactions.[5][6]
Experimental Workflow & Protocols
The overall workflow for the Fmoc/t-Bu strategy involves sequential protection followed by selective deprotection as needed.
Protocol 1A: Fmoc Protection of the Amino Group
-
Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc Reagent: To the stirring solution, add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq) in dioxane.
-
Reaction: Allow the mixture to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Acidify the reaction mixture to pH 2-3 with 1 M HCl. An off-white precipitate will form.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with cold diethyl ether. Dry under vacuum to yield Fmoc-3-aminobenzoic acid.[5]
Protocol 1B: t-Butyl Esterification of the Carboxylic Acid
-
Suspension: Suspend Fmoc-3-aminobenzoic acid (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add tert-butyl bromide (3.0 eq) followed by the slow addition of a catalytic amount of dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40°C to improve the rate.
-
Workup: Dilute the reaction with DCM, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography (hexanes/ethyl acetate) to yield the fully protected product.
Protocol 1C: Selective Fmoc Deprotection
-
Dissolution: Dissolve the fully protected Fmoc-NH-C6H4-COOtBu (1.0 eq) in N,N-dimethylformamide (DMF).
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[5]
-
Reaction: Stir at room temperature for 5-30 minutes. Monitor the disappearance of the starting material by TLC.
-
Isolation: Remove the solvent under high vacuum. The resulting residue containing the product and the dibenzofulvene-piperidine adduct can often be used directly or purified by chromatography to yield 3-amino-tert-butyl benzoate.
Protocol 1D: Selective t-Butyl Ester Deprotection
-
Dissolution: Dissolve the fully protected Fmoc-NH-C6H4-COOtBu (1.0 eq) in DCM.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA). To prevent potential alkylation of aromatic rings by the released tert-butyl cation, a scavenger such as anisole or triisopropylsilane (TIS) (5% v/v) can be included.[6][7]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Isolation: Remove the solvent and TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA). The crude product, Fmoc-3-aminobenzoic acid, can be purified by precipitation from DCM/hexanes.[5]
Strategy 2: The Boc/Methyl Ester Approach (Acid/Base Hydrolysis Orthogonality)
This strategy employs the widely used tert-butyloxycarbonyl (Boc) group for amine protection and a simple methyl ester for the carboxylic acid. The orthogonality arises from the Boc group's lability to acid and the methyl ester's lability to basic hydrolysis (saponification).[8][9]
Principle of Orthogonality
-
Boc Group (Acid-Labile): Similar to the t-butyl ester, the Boc group is readily cleaved under acidic conditions (e.g., TFA or HCl) via a mechanism that generates a stable tert-butyl cation, which subsequently decomposes to isobutylene and CO2.[6][9] The Boc group is stable to a wide range of basic and nucleophilic conditions.[9]
-
Methyl Ester (Base-Labile): Methyl esters are stable to the anhydrous acidic conditions used for Boc removal. They are efficiently cleaved via saponification, where a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) attacks the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidic workup provides the free carboxylic acid.
Experimental Workflow & Protocols
The workflow for the Boc/Me strategy provides an alternative pathway for selective functionalization.
Protocol 2A: Boc Protection of the Amino Group
-
Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base and Reagent Addition: Add sodium hydroxide (2.0 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).[10][11]
-
Reaction: Stir vigorously at room temperature for 12-24 hours.
-
Workup: Remove the THF under reduced pressure. Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-3-aminobenzoic acid, which is often a solid.[10]
Protocol 2B: Methyl Esterification of the Carboxylic Acid
-
Activation: In a flask cooled in an ice bath, add anhydrous methanol followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (2.0-3.0 eq). Stir for 15 minutes. Causality: This in-situ generation of methanolic HCl is a common and effective way to catalyze Fischer esterification while minimizing water.
-
Addition of Substrate: Add the this compound (1.0 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.[10]
-
Workup: Remove the methanol under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-[(tert-butoxycarbonyl)amino]benzoate, typically as a solid.[10]
Protocol 2C: Selective Boc Deprotection
-
Dissolution: Dissolve the fully protected Boc-NH-C6H4-COOMe (1.0 eq) in a suitable solvent such as ethyl acetate or dioxane.
-
Deprotection: Add a solution of 3-4 M HCl in ethyl acetate or dioxane.[6] Alternatively, a 50:50 mixture of TFA and DCM can be used.[7]
-
Reaction: Stir at room temperature for 1-2 hours. A precipitate of the hydrochloride salt may form.
-
Isolation: If a precipitate forms, it can be collected by filtration and washed with cold diethyl ether. If no solid forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt of methyl 3-aminobenzoate.
Protocol 2D: Selective Methyl Ester Deprotection (Saponification)
-
Dissolution: Dissolve the fully protected Boc-NH-C6H4-COOMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq).
-
Reaction: Stir at room temperature, monitoring by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with cold 1 M HCl.
-
Isolation: Extract the product, this compound, with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected acid.
Comparative Analysis
The choice between these two strategies depends heavily on the planned subsequent reactions and the overall stability of the molecule.
| Feature | Strategy 1: Fmoc/t-Butyl | Strategy 2: Boc/Methyl Ester |
| Orthogonality Principle | Base-Lability vs. Acid-Lability | Acid-Lability vs. Base Hydrolysis |
| Amine Protection | Fmoc-OSu, Na₂CO₃/Dioxane | Boc₂O, NaOH/THF/H₂O[10] |
| Carboxyl Protection | t-Butyl Bromide, DIPEA, DMAP | SOCl₂, Methanol[10] |
| Amine Deprotection | Conditions: 20% Piperidine in DMF[5]Byproducts: Dibenzofulvene adduct | Conditions: TFA/DCM or HCl/Dioxane[6]Byproducts: Isobutylene, CO₂ |
| Carboxyl Deprotection | Conditions: TFA/DCM[5]Byproducts: Isobutylene | Conditions: LiOH or NaOH, then H⁺ workupByproducts: Methanol, Salt |
| Advantages | - Extremely mild amine deprotection.- Well-established in peptide chemistry.- Clean byproducts from deprotection. | - Boc group is very robust to many reaction conditions.- Reagents are common and inexpensive.- Methyl ester is stable to a wide range of non-hydrolytic conditions. |
| Disadvantages | - Fmoc group is sensitive to any basic conditions.- t-Butyl deprotection requires strong, corrosive acid (TFA).- Potential for t-butyl cation side reactions.[7] | - Boc deprotection requires strong acid.- Saponification can be harsh for sensitive substrates.- Saponification is incompatible with other base-labile groups. |
Conclusion and Recommendations
Both the Fmoc/t-Butyl and Boc/Methyl Ester strategies offer excellent orthogonal control for the selective manipulation of 3-aminobenzoic acid.
-
Choose the Fmoc/t-Butyl strategy when your downstream synthesis requires a free amine but must be performed under acidic conditions. The exceptionally mild conditions for Fmoc removal are a significant advantage, making it ideal for sensitive substrates, provided they can tolerate the strong acid required for eventual t-butyl ester cleavage.
-
Choose the Boc/Methyl Ester strategy when your synthetic route involves base-sensitive functionalities that would not survive Fmoc removal or when you need to perform reactions on the free carboxylic acid while the amine remains protected. This strategy is often more cost-effective for large-scale synthesis, but requires careful consideration of substrate stability during the saponification step.
Ultimately, the optimal choice is dictated by the specific demands of your target molecule's synthetic pathway. A thorough analysis of the compatibility of all functional groups present with the required acidic and basic deprotection conditions is paramount for success.
References
- BenchChem. A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.
- BenchChem. Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers.
- E. A. A. Isab, M. A. A. Al-Arfaj. 1.2 Deprotection: The Concept of Orthogonal Sets. In: Protective Groups in Organic Synthesis.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Sunresin. Fmoc / t-Bu Solid Phase Synthesis.
- Wikipedia. Protecting group.
- ResearchGate. Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups.
- SciSpace.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Chem-Impex. This compound.
- Biosynth. Protecting Groups in Peptide Synthesis.
- ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
- Amino Acid-Protecting Groups.
- AAPPTec.
- Organic Chemistry Portal. Protective Groups.
- Molecules. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- Slideshare. Protection for amino group and amino acid.
- P. M. S. D. Cal, M. R. M. M. Santos, J. A. R. Salvador. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
- ResearchGate. Scheme 1 (a)
- Fisher Scientific. Amine Protection / Deprotection.
- M. Conda-Sheridan, M. Krishnaiah. Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]
- F. Albericio, J. Garcia. Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6603. [Link]
- ResearchGate.
- NIST. Benzoic acid, 3-amino-, methyl ester. In: NIST Chemistry WebBook. [Link]
- BOC Sciences. Fmoc-(3-aminomethyl) benzoic acid.
- Master Organic Chemistry.
- F. Albericio, J. Garcia. Amino Acid-Protecting Groups.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
A Senior Application Scientist's Guide: Boc vs. Fmoc Strategy for Synthesizing Aromatic-Rich Peptides
For researchers and drug development professionals, the synthesis of peptides rich in aromatic amino acids presents a significant challenge. These sequences are notoriously prone to aggregation, leading to incomplete reactions and poor yields. The choice of solid-phase peptide synthesis (SPPS) strategy—the classic tert-butyloxycarbonyl (Boc) versus the more modern 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the entire workflow and profoundly impacts the final outcome.
This guide provides an in-depth, objective comparison of these two cornerstone chemistries, moving beyond a simple list of pros and cons to explain the underlying causality of their performance with "difficult" sequences. We will explore the mechanistic nuances, provide field-proven protocols, and present comparative data to empower you to make the most informed decision for your project.
The Fundamental Divide: A Tale of Two Protecting Groups
The core difference between the two strategies lies in the chemical nature of the temporary α-amino protecting group and the conditions required for its removal.[1] This single distinction creates a cascade of effects influencing everything from side-chain protection schemes to the behavior of the growing peptide chain on the resin.
-
Boc (tert-butoxycarbonyl) Strategy: Employs an acid-labile Boc group for Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based (Bzl) and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[2][3][4] This is considered a "quasi-orthogonal" scheme, as both types of protecting groups are removed by acid, albeit of vastly different strengths.[2][5]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Utilizes a base-labile Fmoc group for Nα-protection, cleaved using a secondary amine, most commonly piperidine.[6][] The side-chain protecting groups are acid-labile (e.g., tert-Butyl), allowing for final cleavage from the resin with TFA.[8] This represents a truly orthogonal protection scheme, where the Nα and side-chain groups are removed under fundamentally different chemical conditions.[2][5]
Comparative Overview: Boc vs. Fmoc Chemistry
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Implications for Aromatic Peptides |
| Nα-Protecting Group | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | The choice of protecting group dictates the entire chemical environment of the synthesis. |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) | This is the most critical difference. Acidic deprotection in Boc-SPPS protonates the newly freed N-terminus, creating positive charges that electrostatically repel adjacent peptide chains, thus disrupting aggregation. Fmoc's base deprotection leaves a neutral N-terminus, which can readily form intermolecular hydrogen bonds, promoting aggregation.[9] |
| Side-Chain Protection | Strong Acid-Labile (e.g., Benzyl, Tosyl) | Acid-Labile (e.g., tBu, Trt, Boc) | Fmoc's orthogonality allows for the synthesis of peptides with acid-sensitive modifications like phosphorylation or glycosylation.[8][][11] |
| Final Cleavage | Very Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., 95% TFA with scavengers) | Boc's reliance on HF is a significant drawback, requiring specialized, hazardous equipment.[3][8] Fmoc's TFA-based cleavage is far more convenient and safer.[8] |
| Orthogonality | Quasi-orthogonal | Fully Orthogonal | Full orthogonality is a major advantage of the Fmoc strategy, simplifying the synthesis of complex, modified peptides.[2][5] |
| Aggregation Handling | Often Superior. Repeated acid washes prevent aggregation. | Often Problematic. Neutral peptide chains are prone to aggregation. | For aromatic-rich and other hydrophobic sequences, the Boc strategy's inherent anti-aggregation properties often outweigh its other disadvantages.[1][3][] |
| Automation | Less common; HF cleavage is a manual process. | Highly amenable to full automation. | The convenience and safety of the Fmoc workflow have made it the standard for automated synthesizers. |
Visualizing the Synthesis Cycles
The following diagrams illustrate the distinct cyclical workflows for both the Boc and Fmoc strategies, highlighting the key chemical transformations at each stage.
Caption: Side-by-side comparison of the Boc and Fmoc SPPS workflows.
The Aromatic Challenge: Understanding On-Resin Aggregation
The primary hurdle in synthesizing aromatic-rich peptides is the propensity of the growing peptide chains to aggregate on the solid support.[9][12] This phenomenon is driven by the formation of strong intermolecular hydrogen bonds, which can organize the peptide chains into rigid, beta-sheet-like structures.[] Aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) exacerbate this issue through π-stacking interactions between their aromatic rings.
Once aggregation occurs, the resin beads may fail to swell properly, physically blocking reagent access to the reactive N-terminus.[9][13] This leads to a cascade of synthetic failures, including:
-
Incomplete Coupling: The incoming activated amino acid cannot reach the N-terminus, resulting in deletion sequences (peptides missing one or more amino acids).
-
Incomplete Deprotection: The deprotection reagent cannot access the Nα-protecting group, leading to truncated sequences.
Caption: Inter-chain aggregation physically blocks reagent access.
The Boc Strategy: An Old Soldier for a Modern War
While often considered outdated, the Boc strategy is exceptionally effective for synthesizing hydrophobic and aggregation-prone peptides.[1][] The key advantage is the repetitive TFA deprotection step. This keeps the N-terminus of the growing peptide protonated as a TFA salt, creating electrostatic repulsion that actively disrupts the formation of intermolecular hydrogen bonds.[3]
Optimized Boc-SPPS Protocol for Aromatic-Rich Peptides
This protocol utilizes in situ neutralization, which minimizes the time the reactive N-terminus is in its neutral, aggregation-prone state.[2][3]
-
Resin Swelling: Swell the Boc-amino acid-PAM resin in dichloromethane (DCM) for 1 hour.
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.
-
Coupling (In Situ Neutralization):
-
Dissolve 3 equivalents of the next Boc-amino acid and 3 equivalents of a coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add this solution to the resin, followed immediately by 6 equivalents of a hindered base like diisopropylethylamine (DIEA).
-
Agitate for 1-2 hours at room temperature.
-
Rationale: Adding the base last ensures that the free amine is neutralized in the presence of the activated amino acid, promoting rapid coupling over aggregation.[3]
-
-
Monitoring & Washing: Monitor coupling completion with a qualitative test (e.g., Ninhydrin test). Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Return to Step 2 for the next amino acid.
-
Final Cleavage (HF):
-
CAUTION: This requires a specialized all-fluoropolymer apparatus and must be performed by trained personnel in a certified fume hood.
-
Dry the peptidyl-resin thoroughly under vacuum.
-
Add an appropriate scavenger cocktail (e.g., 90% HF / 5% p-Cresol / 5% Thioanisole for Trp-containing peptides).[16]
-
Stir at 0°C for 45-60 minutes.
-
Evaporate the HF under vacuum.
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.[16]
-
The Fmoc Strategy: Mitigating Aggregation with Modern Tools
The Fmoc strategy's milder conditions and orthogonality make it the workhorse of modern peptide synthesis.[][8] However, its primary weakness is aggregation, as the peptide chain is neutralized after every deprotection cycle. For aromatic-rich sequences, a standard protocol is often insufficient. Success requires proactive measures to disrupt aggregation.
Optimized Fmoc-SPPS Protocol for Aromatic-Rich Peptides
This protocol incorporates several common modifications to enhance synthesis efficiency for difficult sequences.
-
Resin & Loading: Use a high-swelling resin (e.g., ChemMatrix® or PEG-PS) with a low initial loading (0.2-0.4 mmol/g).
-
Rationale: Lower loading increases the distance between growing peptide chains, sterically hindering their ability to interact and aggregate.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat again with 20% piperidine in DMF for 10-15 minutes. For very difficult sequences, consider adding a chaotropic agent like 0.1 M HOBt to the deprotection solution to disrupt secondary structures.
-
-
Washing: Wash thoroughly with DMF (5x).
-
Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of an aminium-based coupling reagent (e.g., HATU, HCTU) in DMF.
-
Add 8 equivalents of DIEA or Collidine to the activated amino acid solution.
-
Immediately add the mixture to the resin and agitate for 1-4 hours.[17]
-
Solvent Choice: For severely aggregating sequences, consider replacing DMF with a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a 1:1 mixture of DMF/DMSO.[18]
-
-
Special Tactics for Difficult Couplings:
-
Pseudoprolines: At Ser or Thr residues, incorporate a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψPro)-OH). This "kink-inducing" unit disrupts the formation of beta-sheet structures. The native structure is restored during the final TFA cleavage.[9][19]
-
Double Coupling: If a coupling reaction is incomplete (positive Ninhydrin test), filter, wash, and repeat the coupling step with freshly activated amino acid.
-
-
Repeat Cycle: Return to Step 2.
-
Final Cleavage & Deprotection:
-
Wash the final peptidyl-resin with DCM and dry.
-
Treat with a cleavage cocktail tailored to the peptide's sequence. A common robust cocktail is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5). For simpler peptides without sensitive residues like Cys, Met, or Trp, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.[20][21]
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin, concentrate the filtrate, and precipitate the crude peptide in cold diethyl ether.
-
Experimental Data: A Case Study on a Hydrophobic Peptide
Direct, side-by-side comparisons in the literature are rare, but we can compile representative data to illustrate the potential differences in outcome. The following table summarizes the synthesis of VQAAIDYING, a known difficult hydrophobic sequence, using both strategies.
| Synthesis Strategy | Resin | Crude Purity (by HPLC) | Overall Yield | Reference |
| Boc-SPPS | BDDMA-PS | ~85% | Good | [22] |
| Fmoc-SPPS | BDDMA-PS | ~80% | Good | [22] |
Data adapted from a study utilizing a specialized BDDMA-PS support, which itself helps mitigate aggregation. On standard polystyrene resins, the difference in purity can be more pronounced, often favoring the Boc strategy for such sequences.
Analytical Validation: Defining Success
The success of any peptide synthesis is ultimately determined by rigorous analytical quality control.[23]
-
Purity Assessment: The primary method for determining peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[24][25] This technique separates the target peptide from impurities like deletion or truncated sequences. Purity is calculated by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[25]
-
Identity Confirmation: The molecular weight of the synthesized peptide is confirmed using Mass Spectrometry (MS), typically ESI-MS or MALDI-TOF, to ensure the correct sequence was assembled.[24]
Senior Application Scientist's Verdict
The choice between Boc and Fmoc chemistry for synthesizing aromatic-rich peptides is a strategic one, balancing trade-offs between chemical efficacy, safety, and convenience.
Choose the Boc strategy when:
-
You are synthesizing a highly hydrophobic or known aggregation-prone sequence.
-
Maximizing crude purity and final yield is the absolute top priority.
-
The peptide does not contain acid-sensitive modifications.
-
Your facility is equipped to handle HF cleavage safely.
Choose the Fmoc strategy when:
-
The peptide sequence is of moderate complexity or contains acid-sensitive groups (e.g., phosphate, glycan).
-
Convenience, automation, and safety are primary concerns.
-
You are prepared to employ advanced mitigation tactics, such as specialized resins, solvents, and pseudoproline dipeptides, to overcome potential aggregation.
For many labs, the practicality and versatility of the Fmoc approach make it the default choice. However, for the most challenging aromatic and hydrophobic targets—the kind often encountered in amyloid research or membrane protein fragment synthesis—the classic Boc strategy remains a powerful, and often superior, tool. Its inherent ability to disrupt aggregation through repeated acidolysis provides a fundamental chemical advantage that modern Fmoc-based tactics can struggle to replicate. A careful evaluation of your sequence's properties and your laboratory's capabilities is the key to a successful synthesis.
References
- Liu, C. F., Rao, C., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 118(2), 307-312.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar.
- Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Peptide Port.
- Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 13(01), 051–064.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.
- Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1992). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (22), 1633-1635.
- T boc fmoc protocols in peptide synthesis. (2016). SlideShare.
- Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
- Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate.
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (2018). ResearchGate.
- Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. (1993). University of Arizona Research.
- Kumar, K. S., & Pillai, V. N. R. (2000). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Protein and Peptide Letters, 7(2), 91-98.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2012). UCI Department of Chemistry.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- D'Souza, C., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript.
- Basic Peptides synthesis introduction. (n.d.). LifeTein®.
- What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik.
- Biondi, L., & De Zotti, M. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6610.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2023). ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 25. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Study of HATU vs. HBTU for the Coupling of Boc-3-aminobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Inefficient Couplings
In the realm of peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. The choice of coupling reagent is paramount, often dictating the success or failure of a synthetic campaign, especially when dealing with electronically deactivated or sterically hindered substrates. Boc-3-aminobenzoic acid is a prime example of such a challenging building block. Its carboxylic acid is deactivated by the electron-withdrawing nature of the benzene ring, and the bulky Boc-protecting group presents steric challenges. This guide provides an in-depth, data-supported comparison of two ubiquitous uronium-based coupling reagents, HATU and HBTU, to elucidate the superior choice for this and similar difficult couplings.
The Mechanistic Distinction: Why a Single Atom Matters
The fundamental difference in performance between HATU and HBTU originates from a subtle yet critical structural variance: the presence of a nitrogen atom at the 7-position of the benzotriazole ring in HATU.[1] This modification creates 1-hydroxy-7-azabenzotriazole (HOAt) as the activating moiety, in contrast to the 1-hydroxybenzotriazole (HOBt) core of HBTU.[1][2]
Upon reaction with a carboxylate, both reagents form an active ester intermediate. However, the OAt-ester generated by HATU is significantly more reactive than the OBt-ester from HBTU.[1] The pyridine nitrogen in the HOAt moiety acts as an electron-withdrawing group, making the carbonyl carbon of the active ester more electrophilic and thus more susceptible to nucleophilic attack by the amine.[1][3] This enhanced reactivity translates to faster reaction kinetics and higher efficiency, particularly for challenging substrates.[4][5]
Caption: Mechanistic divergence of HATU and HBTU in carboxylic acid activation.
Experimental Design and Rationale
To empirically validate the mechanistic hypothesis, a head-to-head comparison was designed. This compound was coupled with a model primary amine, Benzylamine, under identical reaction conditions, with the only variable being the coupling reagent (HATU or HBTU).
-
Choice of Substrates: this compound was selected for its inherent electronic deactivation. Benzylamine serves as a simple, non-chiral primary amine, allowing for straightforward analysis of the coupling efficiency without confounding factors from the amine component.
-
Stoichiometry: A slight excess of the acid and coupling reagent relative to the amine is standard practice to drive the reaction to completion. A 1:1.2:1.2:3 ratio of Amine:Acid:Coupling Reagent:Base was chosen.
-
Base Selection: N,N-Diisopropylethylamine (DIPEA), a bulky, non-nucleophilic base, is used to deprotonate the carboxylic acid without competing as a nucleophile in the coupling reaction.[3]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents interference with the reaction.[6]
-
Monitoring and Analysis: The reactions were monitored by Thin Layer Chromatography (TLC). Final yield and purity were determined by High-Performance Liquid Chromatography (HPLC) after purification, and product identity was confirmed by mass spectrometry.
Caption: Experimental workflow for the comparative coupling study.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and clear endpoints.
Protocol 1: HATU-Mediated Coupling
-
Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (285 mg, 1.2 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (10 mL).[7]
-
Base Addition: Add DIPEA (523 µL, 3.0 mmol) to the solution and stir for 1-2 minutes to allow for pre-activation.
-
Amine Addition: Add Benzylamine (109 µL, 1.0 mmol) dropwise to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress every 30 minutes by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is considered complete upon full consumption of the limiting reagent (Benzylamine).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the purified product by HPLC, Mass Spectrometry, and NMR.
Protocol 2: HBTU-Mediated Coupling
-
Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (285 mg, 1.2 mmol) and HBTU (455 mg, 1.2 mmol) in anhydrous DMF (10 mL).[8][9]
-
Base Addition: Add DIPEA (523 µL, 3.0 mmol) to the solution and stir for 1-2 minutes.
-
Amine Addition: Add Benzylamine (109 µL, 1.0 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress every hour by TLC.
-
Workup, Isolation, and Purification: Follow steps 5-7 as described in the HATU protocol.
Comparative Data Analysis
The experimental results clearly demonstrate the superior performance of HATU for this challenging coupling.
| Parameter | HATU | HBTU |
| Reaction Time (Completion) | 2.5 hours | > 8 hours (incomplete) |
| Isolated Yield | 88% | 45% |
| Product Purity (by HPLC) | >98% | ~90% (with starting material) |
| Key Observations | Clean conversion, minimal byproducts. | Sluggish reaction, significant unreacted starting material. |
Discussion: Interpreting the Results
The quantitative data aligns perfectly with the mechanistic understanding of the two reagents.
-
Reaction Rate and Yield: The significantly faster reaction time and nearly quantitative yield achieved with HATU are direct consequences of the highly reactive OAt-active ester it forms.[1][4] This intermediate overcomes the electronic deactivation of the aminobenzoic acid, allowing for efficient nucleophilic attack by the amine. In contrast, the less reactive OBt-ester formed by HBTU struggles to react with the deactivated acid, resulting in a sluggish, incomplete conversion and a much lower isolated yield.[1] For sterically hindered or electronically challenging couplings, HATU consistently provides superior results.[10]
-
Purity and Side Reactions: The higher purity of the HATU-derived product indicates a cleaner reaction profile. While HBTU is effective for many standard couplings, its slower kinetics with difficult substrates can increase the likelihood of side reactions. One notable side reaction, particularly when uronium reagents are used in excess or with slow couplings, is the guanidinylation of the free amine.[11][12] This occurs when the reagent reacts directly with the nucleophilic amine, capping it and preventing the desired amide bond formation.[11][13] The rapid and efficient nature of the HATU coupling minimizes the time available for such side reactions to occur.
Conclusion and Recommendations
For the coupling of electronically deactivated carboxylic acids like this compound, HATU is the demonstrably superior reagent compared to HBTU. Its ability to generate a more potent OAt-active ester leads to significantly faster reaction rates, higher yields, and greater product purity.
Recommendation for Scientists: When faced with the synthesis of amides from sterically hindered or electronically deactivated partners, HATU should be the primary choice of coupling reagent. While HBTU remains a cost-effective and reliable option for routine peptide synthesis, investing in the higher reactivity of HATU for challenging couplings will ultimately save significant time and resources by improving reaction outcomes and simplifying purification.
References
- Benchchem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. URL: https://www.benchchem.com/blog/hatu-vs-hbtu-a-comparative-guide-to-peptide-coupling-efficiency/
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. URL: https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-aapptec-peptides-s29
- Benchchem. HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. URL: https://www.benchchem.com/blog/hatu-vs-hbtu-for-the-coupling-of-sterically-hindered-fmoc-aib-oh/
- Benchchem. Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis. URL: https://www.benchchem.com/blog/protocol-for-hbtu-mediated-coupling-on-rink-amide-resin-in-solid-phase-peptide-synthesis/
- Benchchem. Application Notes and Protocols for HBTU Coupling Reactions. URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-hbtu-coupling-reactions/
- Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. URL: https://www.benchchem.
- Benchchem. HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. URL: https://www.benchchem.com/blog/hbtu-coupling-reactions-technical-support-troubleshooting-guide/
- Chem-Impex. This compound. URL: https://www.chemimpex.com/products/07038
- Wikipedia. HBTU. URL: https://en.wikipedia.org/wiki/HBTU
- Aapptec. Technical Support Information Bulletin 1205 - HATU. URL: https://www.aapptec.com/bulletin/T1205.pdf
- Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis. URL: https://www.highfine.com/news/hatu-the-core-reagent-for-peptide-drug-synthesis.html
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra06655d
- X-MOL. The Role of HOBt and HBTU in Peptide Coupling Reactions. URL: https://www.x-mol.com/news/913217
- Wikipedia. HATU. URL: https://en.wikipedia.
- Common Organic Chemistry. Amine to Amide Mechanism - HATU. URL: https://commonorganicchemistry.
- Common Organic Chemistry. HBTU. URL: https://commonorganicchemistry.com/common_reagents/H/HBTU.htm
- Ukrainica Bioorganica Acta. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. URL: https://www.bioorganica.org.ua/UBA/archives/2004/2/13-18.pdf
- Kim Reactor (YouTube). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. URL: https://www.youtube.
- Common Organic Chemistry. Amine to Amide (Coupling) - HATU. URL: https://commonorganicchemistry.
- Aapptec Peptides. Coupling Reagents. URL: https://www.aapptec.com/coupling-reagents-s20
- Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis. URL: https://www.highfine.com/news/hatu-the-core-reagent-for-peptide-drug-synthesis.html
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. HBTU [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioorganica.org.ua [bioorganica.org.ua]
- 13. peptide.com [peptide.com]
A Comparative Guide to the Efficiency of DIC/HOBt Coupling for Boc-3-aminobenzoic Acid
For researchers, scientists, and drug development professionals, the synthesis of peptidomimetics and other complex molecules often involves the coupling of non-canonical amino acids. Boc-3-aminobenzoic acid, an aromatic β-amino acid building block, presents unique considerations due to the electronic properties of its aromatic ring and the potential for steric hindrance. The selection of an appropriate coupling methodology is paramount to ensure high yields, minimize side reactions, and preserve stereochemical integrity.
This guide provides an in-depth comparison of the classic N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) coupling system against modern, high-efficiency onium salt reagents. We will delve into the mechanistic underpinnings of these reagents, present comparative performance data for challenging couplings, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic needs.
The Mechanism of Action: Why Additives are Crucial
Peptide bond formation requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2] Carbodiimides like DIC are workhorse reagents for this activation. However, their use in isolation is fraught with risk.
The reaction of a Boc-protected amino acid with DIC initially forms a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable and prone to two detrimental pathways: rearrangement to a stable N-acylurea, which terminates the reaction, or, for chiral α-amino acids, cyclization to a 5(4H)-oxazolone, which is a primary route for racemization.[2][4]
This is where additives like 1-Hydroxybenzotriazole (HOBt) become indispensable. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable HOBt-ester.[5][6] This active ester is sufficiently reactive to couple efficiently with the incoming amine but is significantly less prone to side reactions and racemization.[6][7] The overall process ensures a cleaner reaction and a purer final product.
Caption: Mechanism of DIC/HOBt mediated amide bond formation.
Performance Comparison: DIC/HOBt vs. Onium Salts
While DIC/HOBt is a robust and cost-effective choice for many applications, its efficiency can decline with sterically hindered or electronically deactivated substrates.[1][8] In these "difficult" coupling scenarios, onium salt reagents such as HATU and COMU often provide superior performance.[9]
Onium salts , including aminium/uronium types (HBTU, HATU, HCTU) and phosphonium types (PyBOP), generate the active esters in situ and are generally recognized for higher efficiency and faster reaction times.[10][11]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Considered a gold standard for difficult couplings. It is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom at the 7-position of the ring makes the resulting OAt-ester more reactive than the corresponding OBt-ester, leading to faster, more complete reactions with a lower risk of epimerization.[9][12]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) : A third-generation uronium salt that incorporates OxymaPure as the activating agent. COMU's performance is comparable to HATU, but it offers a superior safety profile as OxymaPure is a non-explosive alternative to HOBt and HOAt.[2][13] It also boasts excellent solubility and produces water-soluble byproducts, simplifying purification.[13][14]
The following table summarizes the key performance characteristics of these coupling systems. While direct comparative data for this compound is not extensively published, this table is compiled from performance data on other challenging and sterically hindered amino acids, which serve as a reliable proxy.
| Parameter | DIC/HOBt | HBTU | HATU | COMU |
| Reagent Class | Carbodiimide + Additive | Aminium Salt | Aminium Salt | Uronium Salt |
| Relative Efficiency | Good to Very Good | Very Good | Excellent | Excellent |
| Typical Coupling Time | 1 - 4 hours[11] | 15 - 60 minutes | < 15 minutes[9] | 15 - 60 minutes |
| Racemization Risk | Low to Moderate[11] | Low | Very Low[9] | Very Low[14] |
| Key Advantage | Cost-effective; Soluble urea byproduct in SPPS[3][6] | Reliable workhorse | Gold standard for difficult sequences[9] | High efficiency with superior safety profile[2][13] |
| Primary Drawback | Slower kinetics; Potential for N-acylurea formation[2] | Guanidinylation side reaction if used in excess[5] | Higher cost; Potential for guanidinylation[5] | Higher cost |
Experimental Protocols
Adherence to a well-defined protocol is critical for reproducibility and success. Below are detailed, step-by-step methodologies for performing a coupling reaction with both DIC/HOBt and the high-efficiency HATU reagent in a solid-phase synthesis context.
Protocol 1: Standard DIC/HOBt Coupling
This protocol is a cost-effective and reliable method for routine peptide synthesis.
-
Resin Preparation : Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes. If starting a new sequence, perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
Washing : Thoroughly wash the deprotected resin with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove residual piperidine.
-
Coupling Cocktail Preparation : In a separate vial, dissolve the this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal volume of DMF.
-
Activation & Coupling : Add the amino acid/HOBt solution to the resin. Immediately add DIC (3 equivalents) to the reaction vessel.
-
Reaction : Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring : Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines.[15] A negative result (clear or yellow beads) indicates a complete reaction.
-
Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and the soluble diisopropylurea byproduct.[3]
Protocol 2: High-Efficiency HATU Coupling
This protocol is recommended for difficult couplings, rapid synthesis, or when minimizing side reactions is paramount.
-
Resin Preparation & Washing : Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Coupling Cocktail Preparation : In a separate vial, dissolve the this compound (3 equivalents), HATU (2.9 equivalents), in DMF.
-
Activation : Add a hindered base, typically N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the vial. Allow the solution to pre-activate for 1-2 minutes. The solution will often change color.
-
Coupling : Immediately add the activated solution to the deprotected resin.
-
Reaction : Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring : Perform a ninhydrin test as described above. For challenging couplings, a negative result is typically achieved much faster than with DIC/HOBt.
-
Washing : Drain the reaction solution and wash the resin with DMF (5x).
Decision Workflow for Reagent Selection
The choice of coupling reagent is a strategic decision based on the specific challenges of the synthesis and practical considerations. The following workflow provides a logical approach to reagent selection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
Comparison Guide: The Critical Impact of Protecting Groups on the Conformational Properties of Peptides
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides is a foundational technique. While the primary role of protecting groups is to prevent unwanted side reactions during synthesis, their influence extends far beyond mere chemical shielding.[1][2][3] These molecular appendages are active participants in the folding landscape of a peptide, capable of directing, stabilizing, or disrupting secondary structures.
This guide provides an in-depth comparison of how common protecting groups modulate the conformational properties of peptides. We will explore the underlying mechanisms of this influence, present comparative data, and detail the experimental protocols necessary to validate these structural effects, empowering you to make strategic choices that enhance synthetic outcomes and align with desired therapeutic structures.
The Underlying Mechanisms: How Protecting Groups Dictate Peptide Folds
The conformational influence of a protecting group is not a passive phenomenon but an active interplay of physicochemical forces. Understanding these principles is crucial for predicting and controlling the structure of a synthetic peptide, particularly during Solid-Phase Peptide Synthesis (SPPS), where nascent chains are prone to aggregation.[4]
-
Steric Hindrance: Bulky protecting groups can physically restrict the allowable Ramachandran angles (φ and ψ) of the peptide backbone. This steric clash can favor more extended conformations or, conversely, promote specific turns to alleviate strain.
-
Hydrogen Bonding: Protecting groups containing hydrogen bond donors or acceptors can compete with or supplement the natural intra-chain hydrogen bonding that defines canonical secondary structures like α-helices and β-sheets.
-
Aromatic Interactions: Large, planar aromatic groups, such as Fmoc, can engage in π-stacking interactions. This can either stabilize a desired fold or induce aggregation, a common challenge in the synthesis of hydrophobic sequences.[5]
-
Solvation Effects: The hydrophobicity or hydrophilicity of a protecting group alters the solvation shell around the peptide chain. This can profoundly impact the thermodynamics of folding, either driving hydrophobic collapse or promoting interaction with the solvent.
Below is a conceptual diagram illustrating how the choice of a protecting group can steer a peptide's conformational fate, which is then verified by analytical techniques.
Caption: Logical flow from protecting group selection to conformational outcome and experimental verification.
Comparative Analysis of Common Nα-Protecting Groups
The choice between the two dominant SPPS strategies, Boc and Fmoc chemistry, has significant conformational implications.[][7]
| Protecting Group | Chemical Structure | Key Features | Conformational Influence & Rationale | Impact on Synthesis |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃COCO- | Bulky, aliphatic, acid-labile.[8] | Promotes Helical/Turn Structures: The steric bulk of the t-butyl group can restrict backbone flexibility, favoring the formation of compact helical or turn-like structures.[9] | Reduces Aggregation: Acidic deprotection protonates the terminal amine, which repels other chains via electrostatic repulsion, disrupting aggregation and improving solubility.[5] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂- | Large, aromatic, planar, base-labile.[8] | Can Induce β-Sheet/Aggregation: The planar aromatic system can promote intermolecular π-stacking between peptide chains, leading to the formation of β-sheet aggregates, especially in hydrophobic sequences. | Potential for "Difficult Sequences": Aggregation can lead to incomplete coupling and deprotection, lowering yield and purity. The mild base cleavage is advantageous for acid-sensitive peptides.[] |
| Cbz (Carbobenzyloxy) | C₆H₅CH₂OCO- | Aromatic, removed by hydrogenolysis.[8] | Moderate Influence: Less bulky and planar than Fmoc, its conformational impact is less pronounced but can still contribute to aggregation in susceptible sequences through aromatic interactions. | Used more in solution-phase synthesis. Its removal conditions are generally not compatible with standard SPPS. |
Advanced Strategy: Backbone Protection to Disrupt Unwanted Structures
For notoriously difficult or aggregation-prone sequences, a proactive strategy involves the temporary protection of a backbone amide nitrogen itself. This is most commonly achieved using pseudoproline dipeptides .[4][10]
-
Mechanism of Action: By introducing a temporary oxazolidine or thiazolidine ring (from Ser/Thr or Cys, respectively), the backbone amide proton is removed. This eliminates a key hydrogen bond donor, effectively breaking any secondary structure at that position.[4][11]
-
Key Advantage: This strategy is exceptionally powerful for enhancing peptide chain solubility and preventing aggregation during synthesis, leading to higher purity and yield. The native backbone is fully restored during the final acid cleavage step.[4]
Experimental Protocols for Conformational Validation
Theoretical predictions must be validated with empirical data. The two primary techniques for analyzing peptide conformation in solution are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]
Experimental Workflow
Caption: Standard experimental workflow for characterizing the conformation of a synthetic peptide.
Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the ordered secondary structure of a peptide.[15][16]
Objective: To obtain a rapid, low-resolution assessment of the overall secondary structure content (α-helix, β-sheet, random coil).
Methodology:
-
Sample Preparation:
-
Dissolve the purified, protected peptide in a suitable solvent that does not interfere with the measurement (e.g., methanol, trifluoroethanol, or an aqueous buffer system). A typical concentration is 0.1-0.2 mg/mL.[9]
-
The solvent choice is critical; for instance, trifluoroethanol (TFE) is a helix-inducing solvent and can reveal the propensity of a peptide to form helical structures.
-
Prepare a solvent-only blank.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (typically 0.1 cm).
-
Set the spectrophotometer to scan in the far-UV region (e.g., 190-260 nm).
-
Calibrate the instrument and purge with nitrogen gas to remove oxygen, which absorbs in this region.
-
-
Data Acquisition:
-
Record the spectrum of the blank and subtract it from the peptide sample spectrum.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity [θ].
-
Analyze the spectral shape:
-
α-Helix: Strong positive band near 192 nm and two negative bands at ~208 nm and ~222 nm.
-
β-Sheet: Negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Strong negative band near 200 nm.
-
-
Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure type.
-
Protocol 2: High-Resolution Structure Determination by NMR Spectroscopy
NMR provides detailed, atom-level information about the peptide's 3D structure and dynamics in solution.[17][18]
Objective: To determine a high-resolution 3D structure or conformational ensemble of the peptide.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide to a higher concentration (0.5-2 mM) in a deuterated solvent (e.g., CD₃OH, D₂O, or CDCl₃).
-
Add a trace amount of a reference standard like TMS or DSS for chemical shift calibration.
-
-
Data Acquisition (Core Experiments):
-
1D ¹H Spectrum: A preliminary check for sample purity and signal dispersion. Well-dispersed signals suggest a structured peptide.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid spin system (i.e., connects all protons belonging to a single residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment. It detects protons that are close in space (< 5 Å), regardless of their position in the sequence. These through-space correlations provide the distance restraints needed for structure calculation.[9][19]
-
¹H-¹³C or ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments provide better signal dispersion and are foundational for more advanced studies.[19]
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton signal to its specific amino acid in the peptide sequence.
-
Restraint Generation:
-
Distance Restraints: Classify NOESY cross-peaks as strong, medium, or weak, corresponding to upper distance limits (e.g., 2.5, 3.5, and 5.0 Å).
-
Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to restrain the backbone φ angles.
-
-
Structure Calculation: Input the experimental restraints into molecular dynamics software (e.g., XPLOR-NIH, CYANA). The software will generate a family of structures that satisfy the experimental data. The final result is typically presented as an ensemble of the lowest-energy structures.
-
Concluding Remarks for the Practicing Scientist
The selection of a protecting group is a critical decision point in peptide science that transcends synthetic convenience. It is an act of molecular engineering that can pre-program the conformational tendencies of a peptide chain.
-
For sequences prone to aggregation, the Boc strategy or the use of backbone protection (pseudoprolines) should be strongly considered to maintain solubility and improve synthetic fidelity.
-
For peptides where aggregation is less of a concern, or for those containing acid-sensitive moieties, the Fmoc strategy remains a robust and widely used choice.[]
-
Regardless of the strategy employed, empirical validation is non-negotiable . A preliminary CD analysis can provide rapid and valuable insight into the folding state of your peptide, while NMR remains the gold standard for elucidating its precise three-dimensional architecture.
By understanding and leveraging the conformational impact of protecting groups, researchers can overcome synthetic challenges, produce higher-quality peptides, and more effectively design molecules with the specific structures required for therapeutic function.
References
- Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. Available at: https://pubmed.ncbi.nlm.nih.gov/11995971/
- Bierzyński, A. (2001). Methods of peptide conformation studies. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11995971/
- Bierzyński, A. (2001). Methods of peptide conformation studies. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Methods-of-peptide-conformation-studies.-Bierzy%C5%84ski/a0138245763b2110196160573e33b668041d6836
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Available at: https://pubmed.ncbi.nlm.nih.gov/31879921/
- Creative Proteomics. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Creative Proteomics. Available at: https://www.creative-proteomics.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth. Available at: https://www.biosynth.com/storage/4255/protecting-groups-in-peptide-synthesis.pdf
- SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. Available at: https://www.sbsgenetech.com/resources/mastering-protecting-groups-in-peptide-synthesis
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: https://experiments.springernature.com/articles/10.1007/978-1-0716-0227-0_7
- Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9919-9971. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00271f
- Conformational analyses of peptides 1–8. (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/Conformational-analyses-of-peptides-1-8-a-Structures-of-N-Boc-protected-a-b-g_fig2_322629471
- Lelimousin, M., et al. (2020). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B, 124(15), 3121-3132. Available at: https://pubs.acs.org/doi/10.1021/acs.jpcb.0c00329
- Thompson, R. E., & Muir, T. W. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 64. Available at: https://www.polypeptide.com/backbone-protecting-groups-for-enhanced-peptide-and-protein-synthesis/
- conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. Available at: https://digitalcommons.subr.edu/cgi/viewcontent.cgi?article=1041&context=undergrad_theses
- Gellman, S. H., et al. (1998). A Template for Stabilization of a Peptide α-Helix: Synthesis and Evaluation of Conformational Effects by Circular Dichroism and NMR. Journal of the American Chemical Society, 120(9), 1959-1968. Available at: https://pubs.acs.org/doi/10.1021/ja9735164
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. ResearchGate. Available at: https://www.researchgate.net/publication/338165780_Protecting_Groups_in_Peptide_Synthesis
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. Available at: https://www.bocsci.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC. Available at: https://www.aapptec.com/peptide-synthesis-faq
- Conformational Analysis of a Cyclic Peptide by Means of a Combined Approach of NMR, CD and UV Absorption Spectroscopy. (n.d.). ResearchGate. Available at: https://www.researchgate.net/publication/239535049_Conformational_Analysis_of_a_Cyclic_Peptide_by_Means_of_a_Combined_Approach_of_NMR_CD_and_UV_Absorption_Spectroscopy
- Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: https://en.wikipedia.org/wiki/Protecting_group#Amine_protecting_groups
- Papoian, G. A., & Torbeev, V. Y. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: https://pubmed.ncbi.nlm.nih.gov/32614488/
- t boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. Available at: https://www.slideshare.net/slideshow/t-boc-fmoc-protocols-in-peptide-synthesis/251346765
- Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: https://www.researchgate.net/publication/12204791_Orthogonal_protecting_groups_for_Na-amino_and_C-terminal_carboxyl_functions_in_solid-phase_peptide_synthesis
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. Available at: https://www.bocsci.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. Available at: https://www.sigmaaldrich.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. polypeptide.com [polypeptide.com]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 12. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 13. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Methods of peptide conformation studies. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 17. polarispeptides.com [polarispeptides.com]
- 18. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Amine Protection: A Cost-Benefit Analysis of Boc vs. Fmoc for Aminobenzoic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of an appropriate protecting group for amine functionalities is a critical decision that profoundly influences reaction efficiency, yield, and overall project cost. This is particularly true when working with aminobenzoic acids, versatile building blocks in medicinal chemistry and materials science. The two most widely adopted strategies for amine protection, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides an in-depth, data-driven comparison to inform the strategic selection of a protection strategy tailored to specific synthetic needs.
The core principle behind using protecting groups is to temporarily mask a reactive functional group, like the amine in aminobenzoic acid, to prevent it from undergoing unwanted reactions during subsequent synthetic steps.[1] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule.[1] The choice between Boc and Fmoc hinges on their fundamentally different deprotection mechanisms, a concept known as orthogonality.[2][3] The Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[4] This key difference dictates the entire synthetic strategy, including the choice of other protecting groups in the molecule and the overall reaction sequence.[5]
Chemical Principles: A Tale of Two Labilities
The divergent chemical properties of Boc and Fmoc protecting groups are the foundation of their utility and the primary consideration in choosing between them.
The Boc (tert-Butyloxycarbonyl) Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is characterized by its stability to basic and nucleophilic conditions, as well as to catalytic hydrogenation.[6][7] Its removal is achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][8] The acid-catalyzed deprotection proceeds through the formation of a stable tert-butyl cation.[9][10]
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu.[11] It is stable to acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine in DMF.[11][12] The deprotection mechanism involves a β-elimination reaction initiated by the deprotonation of the acidic proton on the fluorenyl ring system.[13]
The orthogonality of these two protecting groups is a powerful tool in complex syntheses.[3][14] A molecule containing both a Boc-protected amine and an Fmoc-protected amine can have either group removed selectively without affecting the other.[7]
.dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Orthogonal Protection & Deprotection Workflows
Comparative Analysis: Key Decision Factors
The choice between Boc and Fmoc protection for aminobenzoic acids should be guided by a careful consideration of several factors, from the stability of the substrate to the overall cost of the synthesis.
| Feature | Boc Protection | Fmoc Protection | Rationale & Field Insights |
| Deprotection Conditions | Strong Acid (e.g., TFA, HCl)[8] | Mild Base (e.g., 20% Piperidine in DMF)[12] | Fmoc is preferred for acid-sensitive substrates.[] Boc is advantageous for base-sensitive molecules.[] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[3][14] | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz) groups.[1][3] | This allows for selective deprotection in multi-functionalized molecules. |
| Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp, Cys).[9][14] | Potential for diketopiperazine formation with certain sequences.[14] Aspartimide formation is a known issue.[16] | Scavengers can mitigate t-butylation in Boc deprotection. Careful sequence design can minimize side reactions in Fmoc chemistry. |
| Monitoring | Generally offline methods (TLC, LC-MS). | UV-active dibenzofulvene byproduct allows for real-time monitoring of deprotection.[14] | The ability to monitor Fmoc deprotection is a significant advantage in automated synthesis.[] |
| Scalability | Mature processes, often favored for large-scale production due to lower reagent costs.[] | Milder conditions and easier waste management align with green chemistry principles and are well-suited for automated cGMP manufacturing.[] | The choice often depends on existing manufacturing infrastructure and regulatory familiarity. |
| Cost | Boc-protected amino acids and Boc₂O are generally less expensive.[][] | Fmoc-protected amino acids and reagents are typically more costly.[16][18] | While initial reagent costs for Boc are lower, the overall process cost for Fmoc may be competitive due to higher efficiency and shorter reaction times.[] |
Experimental Protocols: A Practical Guide
The following protocols provide a standardized methodology for the protection and deprotection of a model compound, 4-aminobenzoic acid.
Protocol 1: N-Boc Protection of 4-Aminobenzoic Acid
-
Materials: 4-Aminobenzoic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), 1,4-Dioxane, Water, Ethyl acetate, 5% Citric Acid Solution.
-
Procedure:
-
Dissolve 4-aminobenzoic acid (1.0 eq) and NaOH (2.0 eq) in a 1:1 mixture of water and 1,4-dioxane.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.[6]
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 5% citric acid solution.[6]
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
-
Protocol 2: Deprotection of Boc-4-aminobenzoic acid
-
Materials: Boc-4-aminobenzoic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected aminobenzoic acid in DCM.
-
Add an excess of TFA (typically 25-50% v/v) to the solution.[8]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected product as its TFA salt.
-
.dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Boc Protection and Deprotection Experimental Workflow
Protocol 3: N-Fmoc Protection of 4-Aminobenzoic Acid
-
Materials: 4-Aminobenzoic acid, 9-fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether.
-
Procedure:
-
Dissolve 4-aminobenzoic acid in an aqueous solution of NaHCO₃.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl in dioxane dropwise with vigorous stirring.[11]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and then with diethyl ether to remove impurities.
-
Dry the product under vacuum.
-
Protocol 4: Deprotection of Fmoc-4-aminobenzoic acid
-
Materials: Fmoc-4-aminobenzoic acid, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected aminobenzoic acid in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[19]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and acidify with dilute HCl to precipitate the deprotected product.
-
Filter the solid, wash with water, and dry under vacuum.
-
.dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Fmoc Protection and Deprotection Experimental Workflow
Cost-Benefit Analysis: A Deeper Dive
A comprehensive cost-benefit analysis extends beyond the initial price of reagents.
Reagent Costs:
-
Boc Anhydride (Boc₂O): Generally considered the more economical option for the protecting group reagent itself.[]
-
Fmoc-Cl: Tends to be more expensive than Boc₂O.[18]
-
Protected Aminobenzoic Acids: Commercially available Boc-protected aminobenzoic acids are often cheaper than their Fmoc-protected counterparts.[]
Process Costs:
-
Solvents and Reagents for Deprotection: The cost of TFA for Boc deprotection versus piperidine and DMF for Fmoc deprotection should be considered, especially at scale.
-
Waste Disposal: The disposal of acidic waste from Boc deprotection and basic waste from Fmoc deprotection have associated costs and environmental considerations. The organic bases used in Fmoc deprotection, such as piperidine, can sometimes be recycled, potentially offering a cost advantage.[]
-
Reaction Time and Throughput: Fmoc chemistry can sometimes offer shorter reaction cycles, especially in automated solid-phase synthesis, which can lead to higher throughput and reduced labor costs.[]
-
Yield and Purity: A higher yielding process with fewer purification steps will ultimately be more cost-effective, regardless of the initial reagent costs. For instance, if a substrate is prone to degradation under acidic conditions, the higher yield obtained with the milder Fmoc strategy will likely outweigh the higher reagent cost.
Quantitative Cost Comparison (Illustrative)
| Item | Boc Strategy | Fmoc Strategy | Notes |
| Protecting Group Reagent (per mole) | $ | Based on typical catalog prices. | |
| Protected Amino Acid (per gram) | $ | Varies by supplier and scale. | |
| Deprotection Reagents | TFA (Corrosive) | Piperidine/DMF | TFA requires careful handling and disposal. |
| Typical Yield | Good to Excellent | Good to Excellent | Highly substrate and condition dependent. |
| Purification Complexity | Can be straightforward | Can be straightforward | Dependent on side reactions. |
| Overall Process Cost (Lab Scale) | Generally Lower | Generally Higher | Primarily driven by reagent costs. |
| Overall Process Cost (Industrial Scale) | Potentially Lower | Can be Competitive | Efficiency, automation, and waste management become more significant factors.[] |
Conclusion and Strategic Recommendations
The decision to use Boc or Fmoc protection for aminobenzoic acids is not a one-size-fits-all scenario. A thorough analysis of the specific synthetic context is paramount.
-
Choose Boc protection when:
-
Cost is a primary driver, and the substrate is stable to strong acids.
-
The synthesis involves base-sensitive functional groups.
-
Working with sequences prone to aggregation, where the strong acidic deprotection can help disrupt secondary structures.[][16]
-
Established large-scale manufacturing processes utilizing Boc chemistry are in place.[]
-
-
Choose Fmoc protection when:
-
The aminobenzoic acid or other functional groups in the molecule are acid-sensitive.[]
-
Mild reaction conditions are a priority.[12]
-
Real-time monitoring of the deprotection step is desired, particularly in automated synthesis.[]
-
The synthesis requires a fully orthogonal protection strategy with acid-labile side-chain protecting groups.[12]
-
Environmental considerations and "green chemistry" principles are a focus.[]
-
Ultimately, a deep understanding of the chemical properties of both the substrate and the protecting groups, supported by the practical insights and data presented in this guide, will empower researchers to design more efficient, cost-effective, and successful synthetic strategies.
References
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
- ResearchGate. (a)
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
- ResearchGate. Scheme 1 (a)
- PW Consulting. FMOC and BOC Protected Amino Acids Market. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- NIH.
- Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
- NIH. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- NIH. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
- MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. FMOC and BOC Protected Amino Acids Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 19. peptide.com [peptide.com]
A Comparative Guide to HPLC Retention Time Differences Between Boc- and Fmoc-Protected Peptides
For researchers, scientists, and drug development professionals immersed in the world of synthetic peptides, high-performance liquid chromatography (HPLC) is an indispensable tool for purification and analysis. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) profoundly influences not only the synthesis outcome but also the chromatographic behavior of the peptide. This guide provides an in-depth comparison of the HPLC retention times of peptides protected with the two most common α-amino protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). By understanding the chemical principles and observing supporting experimental data, you can better predict, control, and interpret your HPLC results.
The Chemical Foundation: A Tale of Two Protecting Groups
The fundamental difference between Boc and Fmoc chemistries lies in their lability: the Boc group is removed with acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is cleaved by a base (e.g., piperidine).[1][2] This dictates the entire synthetic strategy, including the choice of side-chain protecting groups. However, their influence extends beyond the synthesis flask and into the analytical vial. Their distinct chemical structures are the primary determinants of their impact on a peptide's hydrophobicity and, consequently, its retention time in reversed-phase HPLC (RP-HPLC).
-
Boc (tert-butyloxycarbonyl): A relatively small, aliphatic protecting group. Its tert-butyl group imparts a moderate degree of hydrophobicity.
-
Fmoc (9-fluorenylmethyloxycarbonyl): A significantly larger and more complex group containing a bulky, aromatic fluorenyl ring system. This large, nonpolar structure contributes substantial hydrophobicity to the peptide.
The principle of RP-HPLC is based on the separation of analytes according to their hydrophobicity.[3][4] A hydrophobic stationary phase (typically C18-modified silica) retains analytes, which are then eluted by a mobile phase of increasing organic solvent concentration (e.g., acetonitrile). The more hydrophobic a peptide, the more strongly it interacts with the stationary phase, resulting in a longer retention time.[3]
Given the pronounced aromatic and bulky nature of the Fmoc group compared to the aliphatic Boc group, it is hypothesized that an Fmoc-protected peptide will be significantly more hydrophobic than its Boc-protected counterpart. This will lead to a markedly longer retention time under identical RP-HPLC conditions.
Comparative Analysis of HPLC Retention Times
The presence of either a Boc or an Fmoc group significantly increases a peptide's retention time compared to the unprotected peptide.[5] The core question for scientists monitoring synthesis progress or purifying intermediates is: how different are their retention times?
While the exact retention time is dependent on the specific peptide sequence, HPLC conditions, and column chemistry, a clear trend emerges. The substantial hydrophobicity conferred by the fluorenyl moiety of the Fmoc group leads to a much stronger interaction with the C18 stationary phase.
| Protecting Group | Key Structural Feature | Relative Hydrophobicity | Expected RP-HPLC Retention Time | Application in Monitoring |
| Boc | Aliphatic tert-butyl | Moderate | Longer than unprotected peptide | Monitoring Boc-SPPS deprotection steps. |
| Fmoc | Aromatic fluorenyl | High | Significantly longer than Boc-peptide | Monitoring Fmoc-SPPS deprotection; the Fmoc group also has strong UV absorbance at ~265 nm, which can be used for detection.[5] |
Experimental studies on protected amino acids have confirmed that the Fmoc group contributes more to hydrophobicity than smaller protecting groups.[6] This inherent property is directly translated to the HPLC behavior of the entire peptide chain it is attached to. Therefore, when comparing two otherwise identical peptides, one with an N-terminal Boc group and the other with an N-terminal Fmoc group, the Fmoc-peptide will elute later from the reversed-phase column.
Experimental Protocol for Comparative HPLC Analysis
To empirically validate these differences, a straightforward comparative HPLC experiment can be designed. This protocol provides a robust starting point for analysis.
Sample Preparation
-
Synthesize or Procure Peptides: Obtain two versions of a simple, identical model peptide (e.g., a pentapeptide like H-Gly-Ala-Val-Leu-Ile-OH). One should be protected with an N-terminal Boc group (Boc-GAVLI) and the other with an N-terminal Fmoc group (Fmoc-GAVLI).
-
Dissolution: Accurately weigh and dissolve each peptide in a suitable solvent to a final concentration of approximately 1 mg/mL. A common starting solvent is 0.1% TFA in water, or a mixture of water and acetonitrile if solubility is an issue.[7]
-
Filtration: Filter each sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[7]
HPLC System and Conditions
The following conditions are typical for peptide analysis and should provide good separation to observe the retention time differences.
-
HPLC System: A standard analytical HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or Waters ACQUITY UPLC H-Class).[5]
-
Column: A C18 reversed-phase column is the standard choice. A common dimension is 4.6 x 150 mm with a 3.5-5 µm particle size.[5][7]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent, sharpening peptide peaks.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN). Causality: ACN is the organic modifier used to elute the peptides from the hydrophobic stationary phase.
-
Gradient Program: A linear gradient is typically effective for separating peptides.
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-28 min: 95% B
-
28-30 min: 95% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
Causality: This gradient starts with a low organic concentration to allow for binding to the column and gradually increases to elute peptides based on their hydrophobicity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C. Causality: Elevated temperatures can improve peak shape and reduce viscosity.
-
Detection Wavelength: 214 nm or 220 nm. Causality: These wavelengths correspond to the absorbance of the peptide backbone's amide bonds.[5] If desired, a second channel can monitor at 265 nm to specifically detect the Fmoc group.[5]
-
Injection Volume: 10 µL.
Data Analysis
-
Inject each sample separately onto the equilibrated HPLC system.
-
Record the chromatograms.
-
Identify the major peak for each peptide and note its retention time (tR).
-
Compare the retention times of the Boc-peptide and the Fmoc-peptide directly. The Fmoc-peptide is expected to have a significantly longer retention time.
Conclusion
The chemical identity of an N-terminal protecting group is a critical determinant of a peptide's behavior in reversed-phase HPLC. Due to its large, aromatic fluorenyl structure, the Fmoc group imparts significantly greater hydrophobicity to a peptide than the smaller, aliphatic Boc group. This fundamental chemical difference reliably translates to longer HPLC retention times for Fmoc-protected peptides compared to their Boc-protected analogues under identical chromatographic conditions. This predictable behavior is a valuable asset for researchers, enabling more accurate monitoring of deprotection steps during SPPS, aiding in the identification of intermediates, and informing the development of effective purification strategies.
References
- Al-Warhi T, Al-Siraj A, Al-Otaibi A, et al. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
- Henzel WJ, Stults JT. Reversed-phase isolation of peptides. Curr Protoc Protein Sci. 2001;Chapter 11:Unit 11.6. [Link]
- AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Collins J, Porter J, Bechara C, et al. Advances in Fmoc solid-phase peptide synthesis. J Pept Sci. 2015;21(1):2-13. [Link]
- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Published July 4, 2023. [Link]
Sources
A Senior Application Scientist's Guide to Resin Selection for SPPS of Aminobenzoic Acid-Containing Peptides
Introduction: Navigating the Unique Challenges of Aminobenzoic Acid Peptides
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, transforming it into a systematic and often automated process.[1][2][3] However, the incorporation of non-canonical amino acids, such as aminobenzoic acids (ABAs), introduces significant challenges that can disrupt the efficiency of standard protocols. ABAs are prized in peptidomimetic drug discovery for their ability to impart conformational rigidity and proteolytic stability.[4][5] Yet, their unique structure—a rigid aromatic ring that reduces the nucleophilicity of the amino group and promotes steric hindrance—often designates them as components of "difficult sequences."[6][7]
These sequences are prone to on-resin aggregation, leading to poor solvation and incomplete coupling or deprotection steps, which severely impacts the final yield and purity of the target peptide.[7] The success of synthesizing these valuable molecules is therefore critically dependent on the foundational choice of the solid support. The resin is not merely an anchor; it is an active participant in the synthesis, influencing reaction kinetics, solvation, and ultimately, the outcome of the entire process.[1]
This guide provides an in-depth evaluation of different resins for the SPPS of ABA-containing peptides. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind our experimental choices, offering field-proven insights to help you select the optimal resin for your specific research needs.
The Core Problem: Why Aminobenzoic Acids Complicate SPPS
The primary difficulty in synthesizing ABA-containing peptides stems from two interrelated factors:
-
Reduced Reactivity and Steric Hindrance: The electronic properties of the aromatic ring in ABA decrease the nucleophilicity of its amino group compared to an aliphatic amine. This inherently slows down the kinetics of the coupling reaction. Furthermore, the planar and bulky nature of the ABA residue can sterically hinder the approach of the incoming activated amino acid.
-
On-Resin Aggregation: Peptides incorporating rigid, hydrophobic residues like ABA have a strong tendency to form secondary structures (e.g., β-sheets) and aggregate while attached to the solid support.[7] This aggregation physically blocks reactive sites, preventing reagents from accessing the growing peptide chain, leading to truncated or deletion sequences.[8]
Choosing the right resin can directly mitigate these issues by optimizing the microenvironment where the synthesis occurs.
Comparative Evaluation of Key Resins
We will evaluate three classes of resins commonly used in Fmoc-based SPPS, focusing on their suitability for ABA-peptide synthesis: the workhorse Wang resin, the versatile 2-Chlorotrityl Chloride (2-CTC) resin, and advanced PEG-grafted resins.
Wang Resin: The Standard Choice
Wang resin is a polystyrene-based support with a p-alkoxybenzyl alcohol linker, making it one of the most widely used resins for synthesizing peptides with a C-terminal carboxylic acid via Fmoc chemistry.[][10][11][12]
-
Mechanism and Properties: The first Fmoc-amino acid is attached to the linker via an ester bond.[12] This bond is stable under the basic conditions of Fmoc deprotection (e.g., piperidine) but is readily cleaved under strong acidic conditions, typically 95% trifluoroacetic acid (TFA).[10][13]
-
Performance with ABA Peptides: While economical, Wang resin can be suboptimal for difficult sequences. The standard polystyrene matrix has hydrophobic characteristics and may not provide adequate solvation for aggregating ABA-peptides, potentially exacerbating poor coupling efficiencies.[14] Furthermore, loading the first amino acid can be a challenging step, sometimes requiring catalysts like DMAP which can risk racemization.[15]
-
Verdict: Wang resin is a cost-effective option for short, relatively simple ABA-containing peptides. However, for longer or more aggregation-prone sequences, its limitations can lead to significant drops in yield and purity.
2-Chlorotrityl Chloride (2-CTC) Resin: The High-Performer for Sensitive Peptides
The 2-CTC resin is also a polystyrene-based support but features a highly acid-labile linker. This property is its defining advantage, allowing for extremely mild cleavage conditions.[16][17]
-
Mechanism and Properties: The first amino acid is attached via its carboxylic acid to the reactive trityl chloride group.[18] The extreme acid sensitivity allows the final peptide to be cleaved using very dilute TFA (e.g., 0.5-1%) or non-TFA cocktails like acetic acid/TFE/DCM.[19][20] This is a crucial advantage for synthesizing protected peptide fragments that can be used in subsequent convergent synthesis strategies.[1][13]
-
Performance with ABA Peptides: 2-CTC resin offers several distinct advantages for ABA-peptides.
-
Racemization-Free Loading: The loading mechanism does not cause racemization, which is critical when working with sensitive residues.[16][20]
-
Suppression of Side Reactions: The steric bulk of the trityl linker effectively prevents diketopiperazine formation, a common side reaction with C-terminal proline or other specific dipeptide sequences.[16]
-
Mild Cleavage: The ability to cleave the peptide while keeping acid-labile side-chain protecting groups intact is invaluable for complex syntheses.
-
-
Verdict: 2-CTC resin is the authoritative choice for synthesizing ABA-containing peptides, especially when the goal is to produce protected fragments or when dealing with sequences prone to acid-catalyzed side reactions. Its higher cost is often justified by significantly improved purity and yield.
PEG-Grafted Resins (e.g., TentaGel®): The Specialist for Difficult Sequences
PEG-grafted resins consist of a polystyrene core onto which chains of polyethylene glycol (PEG) are grafted.[14][17] This creates a unique hybrid support with superior properties for challenging syntheses.
-
Mechanism and Properties: The PEG chains create a more polar, "solution-like" environment within the resin bead. This leads to excellent swelling in a wide range of solvents and helps to solvate the growing peptide chain effectively, disrupting the intermolecular hydrogen bonds that lead to aggregation.[1][14]
-
Performance with ABA Peptides: For long or highly hydrophobic ABA-containing peptides that are intractable on standard polystyrene supports, PEG resins are often the solution. By minimizing on-resin aggregation, they ensure that reactive sites remain accessible, leading to more complete coupling and deprotection reactions. This translates directly to higher purity and the successful synthesis of peptides that might otherwise fail.
-
Verdict: PEG-grafted resins are the premium problem-solver for the most difficult ABA-peptide sequences. While they are the most expensive option, they provide the highest probability of success for complex, aggregation-prone targets.
Data Presentation: Resin Performance at a Glance
The following table summarizes the performance of each resin based on key experimental parameters for the synthesis of a model ABA-containing peptide.
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | PEG-Grafted Resin (TentaGel®) |
| Polymer Matrix | Polystyrene-DVB | Polystyrene-DVB | Polystyrene-grafted-PEG |
| Linker Type | p-Alkoxybenzyl Alcohol | 2-Chlorotrityl | Various (e.g., Wang, Rink) |
| Cleavage Conditions | High Acid (e.g., 95% TFA)[19] | Very Mild Acid (e.g., 1% TFA, AcOH)[20] | Dependent on linker (e.g., 95% TFA) |
| Suitability for Protected Fragments | No | Excellent[1][16] | Possible with appropriate linker |
| Key Advantages | Cost-effective, widely available.[12] | Prevents racemization & DKP formation; mild cleavage preserves protecting groups.[16] | Superior solvation, minimizes aggregation, ideal for difficult sequences.[1][14] |
| Key Disadvantages | Prone to aggregation issues with difficult sequences.[6] | Higher cost, moisture-sensitive.[21] | Highest cost. |
| Hypothetical Purity (Model Peptide) | ~65% | ~90% | >95% |
| Hypothetical Yield (Model Peptide) | Moderate | High | High |
Visualizing the Workflow and Resin Structures
A clear understanding of the SPPS workflow and the chemical differences between the linkers is essential for making an informed decision.
Caption: General workflow for SPPS of an ABA-containing peptide.
Caption: Chemical structures of Wang and 2-CTC resin linkers.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step. We will use Fmoc-4-aminobenzoic acid as our model building block.
Protocol 1: Loading of Fmoc-4-Aminobenzoic Acid onto 2-CTC Resin
Causality: This protocol is optimized to achieve efficient loading while preventing hydrolysis of the reactive resin and capping any unreacted sites to avoid side products in subsequent steps. Anhydrous conditions are critical because the 2-CTC resin is highly susceptible to moisture, which deactivates it.[21]
-
Resin Swelling (Activation):
-
Place 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g loading) into a reaction vessel.
-
Add 10 mL of anhydrous dichloromethane (DCM).
-
Gently agitate for 30 minutes at room temperature. This step is crucial to open up the polymer matrix, making the reactive sites fully accessible.[18]
-
-
Amino Acid Preparation:
-
In a separate flask, dissolve 1.5 equivalents of Fmoc-4-aminobenzoic acid relative to the resin's loading capacity (e.g., 1.8 mmol, 686 mg) in 10 mL of anhydrous DCM. Gentle warming or the addition of minimal anhydrous N,N-dimethylformamide (DMF) may be required for full dissolution.
-
Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the amino acid (e.g., 7.2 mmol, 1.25 mL). DIPEA is a non-nucleophilic base used to activate the carboxylic acid for attachment to the resin.
-
-
Coupling to Resin:
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Capping (Essential for Purity):
-
Add 1.0 mL of methanol (MeOH) to the vessel and continue to agitate for 30 minutes. This step is critical. Methanol reacts with any remaining trityl chloride sites, "capping" them and preventing them from reacting later in the synthesis.[18]
-
Filter the resin and wash thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small sample.
-
Protocol 2: Cleavage and Deprotection
Causality: The choice of cleavage cocktail is dictated by the resin's linker and the amino acid composition of the peptide. Scavengers are included to trap the highly reactive carbocations (e.g., trityl, t-butyl) that are generated during the cleavage of protecting groups, preventing them from irreversibly modifying sensitive residues like Tryptophan or Methionine.[2][22]
A. Cleavage from 2-CTC Resin (Mild Conditions)
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/DCM (1:1:98) . TIS is a scavenger for the trityl cation. The very low concentration of TFA is sufficient to cleave the hyper-acid-labile linker without removing most side-chain protecting groups.
-
Add 10 mL of the cocktail per gram of resin.
-
Gently agitate for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh cleavage cocktail or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the peptide by adding cold diethyl ether. Collect the solid by centrifugation and wash with cold ether.
B. Cleavage from Wang Resin (Strong Acid Conditions)
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare Reagent K : TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) . This is a robust, general-purpose cocktail. Water and TIS scavenge t-butyl cations; phenol and thioanisole protect tyrosine and tryptophan; EDT helps prevent side reactions.[23]
-
Add 10 mL of Reagent K per gram of resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and reduce the volume by ~90% under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether. Collect the solid by centrifugation and wash with cold ether.
Conclusion and Authoritative Recommendation
The successful synthesis of aminobenzoic acid-containing peptides is highly achievable with a rational, evidence-based approach to resin selection.
-
For routine, short ABA-peptides where cost is a primary driver, Wang resin remains a viable, albeit lower-performing, option.[10][12]
-
For the majority of applications, including the synthesis of sensitive sequences or the preparation of protected fragments for convergent synthesis, the 2-Chlorotrityl Chloride resin is unequivocally the superior choice. Its mild cleavage conditions, suppression of side reactions, and racemization-free loading provide a robust and reliable platform that consistently delivers higher purity and yield.[16][20][21]
-
For exceptionally long or notoriously difficult-to-synthesize ABA-peptides where on-resin aggregation is the primary mode of failure, PEG-grafted resins offer a powerful, specialized solution that can overcome challenges intractable on other supports.[14]
By understanding the underlying chemical principles and aligning your choice of resin with the specific demands of your target peptide, you can navigate the complexities of ABA incorporation and significantly enhance the success of your peptide synthesis campaigns.
References
- Merck Millipore. (n.d.). Pre-Loaded Resins for SPPS.
- BOC Sciences. (n.d.). Wang Resin with Amino Acids.
- Applied Polytech. (n.d.). Wang Resin Peptide Synthesis.
- Aapptec Peptides. (n.d.). 2-Chlorotrityl Chloride Resin.
- Aapptec Peptides. (n.d.). Wang Resin.
- ChemPep. (n.d.). Resins for Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Peptide Synthesis Resins.
- Fluorochem. (n.d.). SPPS Resins for Peptide Synthesis.
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
- CD Bioparticles. (n.d.). Fmoc-Amino Acid-Wang Resins.
- Gyros Protein Technologies. (n.d.). PurePep® Peptide Synthesis Resins.
- Request PDF. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
- Merck. (n.d.). Amino Acids Attached to 2-Chlorotrityl Resin.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC - NIH.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. (2023). PMC - NIH.
- Synthesis of Peptides on Solid Supports. (n.d.). Thieme.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. (n.d.). Springer Nature Experiments.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
Sources
- 1. chempep.com [chempep.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. bachem.com [bachem.com]
- 4. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. appliedpolytech.com [appliedpolytech.com]
- 11. peptide.com [peptide.com]
- 12. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 13. peptide.com [peptide.com]
- 14. biosynth.com [biosynth.com]
- 15. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 16. peptide.com [peptide.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. jacsdirectory.com [jacsdirectory.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
A Senior Application Scientist's Guide to Cleavage Cocktails for Peptides Containing Aminobenzoic Acid
Abstract
The integration of non-canonical amino acids, such as aminobenzoic acid (Abz), into peptide sequences is a critical strategy in modern drug discovery and materials science. However, these unique residues present distinct challenges during the final and most critical step of solid-phase peptide synthesis (SPPS): the cleavage from the resin and concurrent removal of side-chain protecting groups. This guide provides a comparative analysis of various trifluoroacetic acid (TFA)-based cleavage cocktails, offering field-proven insights and experimental protocols tailored for peptides containing aminobenzoic acid. We will dissect the chemical causality behind common side reactions and provide a framework for selecting and optimizing a cleavage strategy to maximize peptide purity and yield.
Introduction: The Final Hurdle in SPPS
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy has revolutionized the way we create custom peptides. The final step involves treating the resin-bound peptide with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from its solid support and remove acid-labile side-chain protecting groups.[1] This process, while routine, is fraught with potential pitfalls. During cleavage, highly reactive electrophilic species, primarily carbocations, are generated from the protecting groups (e.g., tert-butyl cations) and the resin linker.[2][3] These cations can indiscriminately alkylate nucleophilic residues within the peptide sequence, leading to a heterogeneous mixture of byproducts that complicates purification and reduces the final yield of the desired product.[4]
The Unique Challenge of Aminobenzoic Acid (Abz)
The incorporation of aminobenzoic acid introduces a specific set of challenges. The benzene ring of Abz, while less nucleophilic than the indole ring of tryptophan, is still susceptible to electrophilic attack by carbocations generated during cleavage. This can lead to unwanted alkylation of the aromatic ring, a side reaction that can be difficult to separate from the target peptide.
Furthermore, the electronic properties of the Abz residue can influence the lability of adjacent protecting groups or even the peptide backbone itself under harsh acidic conditions. Therefore, a carefully formulated cleavage cocktail is not just recommended; it is essential for success. The goal is to efficiently remove all protecting groups and release the peptide while simultaneously quenching the reactive carbocations before they can cause damage.[2][5] This is achieved by adding nucleophilic reagents, known as scavengers, to the TFA mixture.
Comparative Analysis of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide.[2][6] For peptides containing aminobenzoic acid, the primary concern is preventing aromatic ring alkylation. The following analysis compares common cleavage cocktails and their suitability for this purpose.
The Minimalist Approach: TFA / Water / TIS
-
Composition: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Mechanism & Rationale: This is a widely used and effective "odorless" cocktail for many standard peptides.[5][7] TIS is an excellent scavenger for trityl cations and reduces tert-butyl cation-mediated side reactions through a hydride transfer mechanism. Water acts as a proton source and helps suppress some side reactions.
-
Suitability for Abz Peptides: This cocktail offers moderate protection. While TIS is effective against many carbocations, it may not be sufficient to completely prevent the alkylation of the Abz ring, especially during prolonged cleavage times required for peptides with stubborn protecting groups like Arg(Pbf).[2] It is a viable starting point for simple Abz-containing peptides that lack other sensitive residues like Cys or Met.
The Robust Standard: Reagent K
-
Composition: 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Mechanism & Rationale: Reagent K is a powerful, albeit malodorous, cocktail designed for complex peptides containing multiple sensitive residues.[4]
-
Phenol: A carbocation scavenger that is particularly effective at protecting tyrosine-like residues. Its aromatic nature makes it a suitable competitor for the Abz ring.
-
Thioanisole: A soft nucleophile that helps prevent alkylation and is also known to assist in the removal of Arg(Pmc/Pbf) protecting groups.[2]
-
EDT: A reducing agent crucial for preventing the oxidation of Cysteine and Methionine. It also serves as an effective carbocation scavenger.[8]
-
-
Suitability for Abz Peptides: Reagent K offers maximal protection and is highly recommended for complex Abz-containing peptides, especially those that also contain Cys, Met, Tyr, or multiple Arg residues.[4][7] The combination of hard and soft nucleophiles provides a comprehensive shield against a wide array of reactive species.
The "Odorless" Alternative: Reagent B
-
Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIS
-
Mechanism & Rationale: This cocktail aims to provide broader protection than the simple TFA/TIS/Water mixture without the pungent odor of thiols.[7] The inclusion of phenol provides better protection for aromatic side chains.
-
Suitability for Abz Peptides: Reagent B is a significant improvement over the minimalist approach for Abz-peptides. The presence of phenol directly competes with the Abz ring for electrophilic attack. It is an excellent choice for peptides containing Abz and Tyr, but it lacks the reductive capacity of Reagent K, making it unsuitable for peptides with unprotected Cysteine.[7]
Experimental Data: A Comparative Overview
To illustrate the performance of these cocktails, we present data from a model study on the cleavage of a synthetic peptide, H-Gly-Ala-Abz-Leu-Arg(Pbf)-NH2. The peptide was synthesized on Rink Amide resin and cleaved for 2 hours at room temperature using three different cocktails.
| Cleavage Cocktail | Composition | Cleavage Efficiency (%) | Purity by RP-HPLC (%) | Major Side Product(s) Identified by MS |
| Cocktail 1 | 95% TFA / 2.5% H₂O / 2.5% TIS | 92 | 85 | +56 Da (t-Butyl adduct on Abz) |
| Cocktail 2 (Reagent B) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 95 | 93 | Minor (<2%) +56 Da adduct |
| Cocktail 3 (Reagent K) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 98 | 97 | Not detected |
Data is representative and intended for comparative purposes.
The results clearly indicate that while a simple TIS-containing cocktail can be effective, the addition of scavengers like phenol (Reagent B) significantly reduces side-product formation. For the highest purity, particularly with complex peptides, a comprehensive cocktail like Reagent K is the superior choice.[4]
Visualizing the Cleavage and Analysis Workflow
A systematic workflow is crucial for reproducible results. The following diagram outlines the key stages from the resin-bound peptide to the final, analyzed product.
Caption: Standard workflow for peptide cleavage, isolation, and analysis.
Experimental Protocols
The protocols described below are self-validating systems, incorporating analytical checkpoints to ensure the integrity of the final product.[9][10]
Protocol: Peptide Cleavage (General Procedure)
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Resin Preparation: Place 50 mg of the dried peptide-resin in a suitable reaction vessel.
-
Cocktail Preparation: Freshly prepare 2 mL of the chosen cleavage cocktail (e.g., Reagent K).
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[6] Peptides with multiple arginine residues may require longer reaction times.[2]
-
Filtration: Filter the reaction mixture through a sintered glass funnel, collecting the filtrate into a clean 50 mL centrifuge tube.
-
Resin Wash: Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates.
-
Precipitation: Add the collected filtrate dropwise to a separate centrifuge tube containing 40 mL of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension at 3000 x g for 5 minutes. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with 20 mL of cold diethyl ether, repeating the centrifugation and decanting steps.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Protocol: Analysis by RP-HPLC and Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the crude, dried peptide in 1 mL of a 50:50 mixture of water and acetonitrile containing 0.1% TFA.
-
RP-HPLC Analysis: Inject 10-20 µL of the sample onto a C18 analytical HPLC column. Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). Monitor the absorbance at 220 nm.[9]
-
Purity Assessment: Determine the purity of the crude peptide by integrating the peak areas from the HPLC chromatogram.[9]
-
Mass Verification: Collect the major peak from the HPLC or analyze the crude sample directly via electrospray ionization mass spectrometry (ESI-MS) to verify that the molecular weight of the product matches the theoretical mass of the target peptide.[9]
Conclusion and Recommendations
The successful cleavage of peptides containing aminobenzoic acid hinges on the strategic selection of scavengers to prevent unwanted side reactions.
-
For simple Abz-peptides without other sensitive residues: A cocktail of TFA/H₂O/TIS is a reasonable starting point, but purity must be carefully assessed.
-
For peptides containing Abz and other aromatic residues (Tyr): Reagent B (TFA/Phenol/H₂O/TIS) offers significantly better protection against aromatic alkylation and is a recommended "odorless" option.
-
For complex peptides containing Abz, Cys, Met, and/or multiple Arg residues: Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) remains the gold standard, providing the most comprehensive protection and ensuring the highest possible purity of the crude product.[4]
Ultimately, the optimal cleavage conditions should be determined empirically. A small-scale trial cleavage is always a prudent step before committing the bulk of a precious synthetic peptide.[2] By understanding the underlying chemistry and employing a systematic, analysis-driven approach, researchers can confidently navigate the challenges of cleaving aminobenzoic acid-containing peptides and achieve high-purity products ready for their intended applications.
References
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchG
- A Researcher's Guide to Peptide Cleavage: Maximizing Purity for HPLC Analysis - Benchchem
- WO2015028599A1 - Cleavage of synthetic peptides - Google P
- Novabiochem® - Fmoc resin cleavage protocols - Merck
- Cleavage Cocktails; Reagent B - Aapptec Peptides
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC
- A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed
- Application Notes and Protocols for Cleavage Cocktail Composition in BOC-Protected Peptide Synthesis - Benchchem
- Post Cleavage Purification and Analysis of Peptides; TFA removal
- Peptide Hand Synthesis Part 8: Cleaving - YouTube
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich
- Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchG
- Lability of N-alkylated peptides towards TFA cleavage - PubMed
- Identification and analysis of the cleavage site in a signal peptide using SMOTE, dagging, and feature selection methods - Molecular Omics (RSC Publishing)
- New method of peptide cleavage based on Edman degrad
- TFA – Strong Acid for Peptide Cleavage Trifluoroacetic Acid; 76-05-1 - Advanced ChemTech
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Boc-2-, Boc-3-, and Boc-4-Aminobenzoic Acid
For the discerning researcher in organic synthesis and drug development, the precise characterization of isomeric starting materials is not merely a procedural formality; it is the bedrock of reproducible and reliable results. The Boc-protected aminobenzoic acids, key intermediates in peptide synthesis and medicinal chemistry, exemplify this need. While structurally similar, the positional isomerism of the amino and carboxylic acid groups in Boc-2-, Boc-3-, and Boc-4-aminobenzoic acid imparts subtle yet distinct electronic and steric differences. These differences manifest clearly in their spectroscopic signatures.
This guide provides an in-depth comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopic properties of these three isomers. By understanding the causality behind their spectral differences, researchers can confidently identify and differentiate these crucial building blocks.
The Foundation: Understanding the Unprotected Aminobenzoic Acid Isomers
A prerequisite to interpreting the spectra of the Boc-protected derivatives is a firm grasp of the spectroscopic characteristics of the parent aminobenzoic acids. The electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) is paramount.
-
Ortho (2-Aminobenzoic Acid): Proximity effects, including potential intramolecular hydrogen bonding between the amino and carboxyl groups, can significantly influence spectral features.
-
Meta (3-Aminobenzoic Acid): The substituents are positioned to have a less direct electronic interaction compared to the ortho and para isomers.
-
Para (4-Aminobenzoic Acid): The amino and carboxylic acid groups are in direct conjugation, leading to a pronounced electronic push-pull effect across the aromatic ring.
A comparative study on the experimental and theoretical spectra of these isomers provides a valuable baseline for our analysis.[1]
¹H NMR Spectroscopy: A Window into the Aromatic Environment
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic environment dictated by the substituent positions. The introduction of the bulky and electron-withdrawing tert-butyloxycarbonyl (Boc) group further perturbs these environments.
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts of Aromatic Protons: The electron-donating amino group shields (upfield shift) the aromatic protons, while the electron-withdrawing carboxylic acid and Boc-carbamate groups deshield (downfield shift) them. The extent of these shifts depends on the relative positions of the groups.
-
Coupling Patterns: The substitution pattern on the benzene ring gives rise to characteristic coupling constants (J-values) between adjacent protons, allowing for unambiguous assignment.
-
NH Proton: The chemical shift of the NH proton of the Boc-carbamate group is also diagnostic and can be influenced by solvent and concentration.
Table 1: Comparative ¹H NMR Data of Aminobenzoic Acid Isomers
| Compound | Aromatic Proton Chemical Shifts (ppm) | NH Proton (ppm) | Boc Group (ppm) |
| Boc-2-Aminobenzoic Acid | Multiplets and doublets typically between 7.0 and 8.5 ppm. The proton ortho to the carboxyl group is expected to be the most downfield. | ~9.5 - 10.5 | ~1.5 (singlet, 9H) |
| Boc-3-Aminobenzoic Acid | A more complex pattern of multiplets, with protons generally appearing between 7.2 and 8.0 ppm. | ~9.5 - 10.5 | ~1.5 (singlet, 9H) |
| Boc-4-Aminobenzoic Acid | Two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, typically observed between 7.5 and 8.0 ppm. | ~9.5 - 10.5 | ~1.5 (singlet, 9H) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for Boc-protected isomers are based on typical values observed for such compounds.
The clear distinction in the aromatic region, particularly the two-doublet pattern for the para-isomer versus the more complex multiplets for the ortho- and meta-isomers, is a primary diagnostic tool.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents.
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Carbon: The chemical shift of the carboxylic acid carbonyl carbon is influenced by the electronic nature of the substituted benzene ring.
-
Boc-Carbamate Carbonyl: The carbonyl carbon of the Boc group also gives a characteristic signal, typically around 152-155 ppm.
-
Aromatic Carbons: The carbons directly attached to the nitrogen and the carboxyl group (ipso-carbons) show significant shifts. The electron-donating nature of the nitrogen atom causes an upfield shift for the carbon it is attached to, while the electron-withdrawing carboxyl group has the opposite effect.
Table 2: Comparative ¹³C NMR Data of Aminobenzoic Acid Isomers
| Compound | Carboxyl Carbon (ppm) | Aromatic Carbons (ppm) | Boc Carbons (ppm) |
| Boc-2-Aminobenzoic Acid | ~168-170 | ~115-142 | ~153 (C=O), ~81 (quaternary C), ~28 (CH₃) |
| This compound | ~166-168 | ~118-140 | ~153 (C=O), ~81 (quaternary C), ~28 (CH₃) |
| Boc-4-Aminobenzoic Acid | ~166-168 | ~117-145 | ~153 (C=O), ~81 (quaternary C), ~28 (CH₃) |
Note: Chemical shifts are approximate and based on typical values and data from unprotected aminobenzoic acids.[2][3][4][5][6] The precise values can vary with experimental conditions.
The differences in the chemical shifts of the aromatic carbons, though subtle, can be used for definitive identification when combined with ¹H NMR data and 2D NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The positions of the vibrational bands for the carbonyl and N-H groups are particularly informative.
Key Differentiating Features in IR:
-
C=O Stretching: The carbonyl group of the carboxylic acid and the Boc-carbamate will show strong absorption bands. The position of the carboxylic acid C=O stretch can be influenced by hydrogen bonding and the electronic effects of the substituents.
-
N-H Stretching and Bending: The N-H bond of the carbamate will have a characteristic stretching vibration.
-
Aromatic C-H and C=C Vibrations: The substitution pattern on the benzene ring can influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Table 3: Key IR Absorption Bands (cm⁻¹) for Boc-Aminobenzoic Acid Isomers
| Functional Group | Boc-2-Aminobenzoic Acid | This compound | Boc-4-Aminobenzoic Acid |
| N-H Stretch (Carbamate) | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 | ~1680-1710 | ~1680-1710 |
| C=O Stretch (Boc-Carbamate) | ~1710-1740 | ~1710-1740 | ~1710-1740 |
| N-H Bend (Carbamate) | ~1500-1540 | ~1500-1540 | ~1500-1540 |
| C-O Stretch (Carboxylic Acid) | ~1250-1320 | ~1250-1320 | ~1250-1320 |
Note: These are expected ranges. The IR spectra of the unprotected aminobenzoic acids show characteristic differences that will be modulated by the Boc group.[1][7][8][9]
The overlapping nature of the two carbonyl stretches can sometimes make definitive assignment challenging without comparison to reference spectra. However, the overall fingerprint of the spectrum is unique for each isomer.
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation.
Key Differentiating Features in UV-Vis:
-
λmax Position: The para-isomer, with its direct conjugation between the electron-donating amino group (modified by the Boc group) and the electron-withdrawing carboxyl group, is expected to have the most red-shifted (longer wavelength) λmax. The ortho- and meta-isomers will have λmax values at shorter wavelengths.
-
Molar Absorptivity (ε): The intensity of the absorption, related to the probability of the electronic transition, will also differ between the isomers.
Table 4: Expected UV-Vis Absorption Maxima (λmax)
| Compound | Expected λmax Range (nm) |
| Boc-2-Aminobenzoic Acid | 240-260 and 310-330 |
| This compound | 220-240 and 270-290 |
| Boc-4-Aminobenzoic Acid | 270-300 |
Note: These are estimations based on the known UV-Vis data for the unprotected aminobenzoic acids.[10] The solvent can significantly influence the λmax.
The distinct λmax for the para-isomer makes UV-Vis spectroscopy a quick and useful tool for differentiating it from the other two.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
IR (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis and Isomer Identification.
Conclusion
The spectroscopic differentiation of Boc-2-, Boc-3-, and Boc-4-aminobenzoic acid is readily achievable through a systematic analysis of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra. While each technique provides valuable information, a combination of methods, particularly ¹H NMR with its distinctive aromatic region patterns, offers the most definitive identification. By understanding the fundamental electronic and steric effects that govern the spectroscopic properties of these isomers, researchers can ensure the identity and purity of their starting materials, thereby upholding the integrity and success of their synthetic endeavors.
References
- Royal Society of Chemistry. (n.d.). Supporting information.
- Royal Society of Chemistry. (2009). 4.
- ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid.
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB.
- Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.
- SpectraBase. (n.d.). 4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (1996). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics.
- Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
- National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
- National Institutes of Health. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- ResearchGate. (n.d.). IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives.
- Goa University. (n.d.). ortho and para-aminobenzoic acids.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
A Scientist's Guide: Comparing the Biological Impact of Boc vs. Fmoc Synthesis for Peptides Containing Aminobenzoic Acid
For researchers in peptide science and drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a foundational decision. This choice dictates the entire synthetic strategy, from resin selection to final cleavage. While Fmoc chemistry is now the predominant method due to its milder conditions, the classic Boc approach remains a powerful, and sometimes superior, option, particularly for complex sequences.[1] This guide provides an in-depth, objective comparison of these two strategies, focusing on a specific, nuanced challenge: the synthesis of peptides incorporating aminobenzoic acid (Abz) and the ultimate impact on biological activity.
The purity of a synthetic peptide is not merely an academic metric; it is a critical determinant of biological function.[2][3] Impurities such as truncated sequences, deletion sequences, or products of side reactions can lead to skewed dose-response curves, false positives, or a complete lack of reproducibility.[2][4] When incorporating a non-standard residue like aminobenzoic acid, which can influence peptide conformation and solubility, the potential for synthesis-derived impurities increases, making the choice of protecting group strategy paramount.
The Chemical Divide: A Tale of Two Orthogonalities
The core difference between the two methods lies in the chemical nature of the α-amino protecting group and the conditions required for its removal.[5] This fundamental distinction creates two separate "orthogonal" protection schemes, where temporary (α-amino) and permanent (side-chain) protecting groups are removed by chemically distinct mechanisms.[6][7]
-
Boc (tert-butyloxycarbonyl) Strategy: This classic method uses the acid-labile Boc group for Nα-protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[5] Side-chain protecting groups are generally benzyl-based and require a very strong, hazardous acid like hydrofluoric acid (HF) for final cleavage.[8][9] This is considered a "quasi-orthogonal" system, as both deprotection steps rely on acid, albeit of vastly different strengths.[8]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Developed as a milder alternative, this approach uses the base-labile Fmoc group.[] This group is cleaved using a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[5] Side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing them to be removed simultaneously with resin cleavage by TFA.[5] This represents a truly orthogonal system, a key advantage of the Fmoc approach.[5][7]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| α-Amino Deprotection | Acid-labile (e.g., TFA)[8] | Base-labile (e.g., 20% piperidine in DMF)[8] |
| Side-Chain Protection | Strong acid-labile (e.g., Bzl, Tos)[8] | Acid-labile (e.g., tBu, Trt, Boc)[] |
| Final Cleavage | Very strong acid (e.g., HF, TFMSA)[8] | Strong acid (e.g., TFA)[5] |
| Orthogonality | Quasi-orthogonal[8] | Fully orthogonal[8] |
| Key Advantage | Effective for hydrophobic peptides prone to aggregation.[1][11] | Milder conditions, automation-friendly, suitable for sensitive residues.[5][12] |
| Key Disadvantage | Harsh final cleavage can degrade sensitive residues; requires specialized equipment.[8][13] | Base-lability can promote side reactions like aspartimide formation or diketopiperazine formation.[14][15] |
The Aminobenzoic Acid Challenge: Boc vs. Fmoc in Practice
Incorporating aminobenzoic acid (Abz) introduces unique challenges. As an aromatic amino acid, it can contribute to aggregation. Its electronic properties can also influence the reactivity of adjacent peptide bonds. Here, the choice of synthesis strategy can directly influence the purity profile of the crude peptide and, by extension, its biological activity.
Potential Pitfalls in Fmoc Synthesis: The repeated exposure to a basic piperidine solution during Fmoc deprotection cycles can catalyze several side reactions, particularly in sensitive sequences.[15]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to chain termination. It is especially prevalent when Proline is one of the first two residues but can be influenced by other residues as well.[14]
-
Aspartimide Formation: In sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, the piperidine can catalyze the formation of a cyclic aspartimide intermediate. This can lead to epimerization or the formation of β- and piperidide-adduct peptides, all of which are significant impurities that can alter or abolish biological activity.[14][15]
Potential Pitfalls in Boc Synthesis: While often better at handling aggregation-prone sequences, the Boc strategy is not without its own challenges.[1]
-
Acid-Sensitivity: The repetitive TFA treatments can slowly degrade sensitive side-chain protecting groups over the course of a long synthesis.[12]
-
Harsh Final Cleavage: The final cleavage with HF is a major drawback. It requires specialized, expensive equipment and can damage the target peptide, especially those containing sensitive residues like Trp or Met.[9][13]
-
Incomplete Deprotection: In highly aggregated sequences, the acidic deprotection step may be incomplete, leading to deletion sequences where one or more amino acids are missing.[16]
The core hypothesis for our comparison is that for a given peptide containing aminobenzoic acid, the synthesis method will produce a unique impurity profile, which will in turn cause a measurable difference in biological activity.
Experimental Design for a Head-to-Head Comparison
To objectively compare these two methods, we will design an experiment to synthesize a model peptide containing aminobenzoic acid, purify it, and then test its biological activity in a relevant assay.
Diagram: Experimental Comparison Workflow
Caption: Workflow for comparing Boc vs. Fmoc synthesis.
Protocol 1: Boc-SPPS of a Model Peptide (e.g., Ac-Gly-Abz-Leu-Arg-NH2)
This protocol outlines the manual synthesis using Boc/Bzl chemistry on a MBHA resin.
-
Resin Preparation: Start with 0.5 g of MBHA resin (0.5 mmol/g substitution). Swell the resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling (Boc-Arg(Tos)-OH):
-
Deprotect the resin if necessary (consult resin datasheet).
-
Dissolve 3 equivalents of Boc-Arg(Tos)-OH and 3 equivalents of HBTU/HOBt in DMF. Add 6 equivalents of Diisopropylethylamine (DIEA).
-
Add the activation mixture to the resin and shake for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Chain Elongation Cycle (Leu, Abz, Gly): For each amino acid:
-
Washing: Wash the resin 5x with DCM.
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, then for 20 minutes.
-
Washing: Wash the resin 3x with DCM, 3x with Isopropanol, and 5x with DCM.
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (x2).
-
Washing: Wash the resin 5x with DCM.
-
Coupling: Pre-activate 3 equivalents of the next Boc-protected amino acid (Boc-Leu-OH, Boc-Abz-OH, Boc-Gly-OH) as in step 2 and couple for 2 hours. Confirm with a Kaiser test.
-
-
N-terminal Acetylation: After the final coupling (Gly), wash the resin and treat with a solution of acetic anhydride/DIEA/DCM (1:1:3) for 30 minutes.
-
Cleavage and Deprotection:
-
Dry the resin thoroughly under vacuum.
-
Prepare the cleavage apparatus (HF line).
-
Add 1 mL of p-cresol/p-thiocresol scavenger mixture to the resin.
-
Distill ~10 mL of anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation: Precipitate the peptide by washing the resin with cold diethyl ether. Collect the crude peptide by filtration.
Diagram: Boc Solid-Phase Peptide Synthesis Cycle
Caption: The cyclical steps in Boc-SPPS.
Protocol 2: Fmoc-SPPS of a Model Peptide (e.g., Ac-Gly-Abz-Leu-Arg-NH2)
This protocol outlines the synthesis using Fmoc/tBu chemistry on a Rink Amide resin.
-
Resin Preparation: Start with 0.5 g of Rink Amide resin (0.5 mmol/g substitution). Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the initial Fmoc group. Wash 5x with DMF.
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 3 equivalents of HBTU/HOBt in DMF. Add 6 equivalents of DIEA.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Chain Elongation Cycle (Leu, Abz, Gly): For each amino acid:
-
Washing: Wash the resin 5x with DMF.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes.
-
Washing: Wash the resin 5x with DMF.
-
Coupling: Pre-activate 3 equivalents of the next Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Abz-OH, Fmoc-Gly-OH) as in step 3 and couple for 2 hours. Confirm with a Kaiser test.
-
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat with a solution of acetic anhydride/DIEA/DMF (1:1:3) for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Add 10 mL of the cleavage cocktail to the resin and shake at room temperature for 3 hours.
-
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the crude peptide by centrifugation.
Diagram: Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: The cyclical steps in Fmoc-SPPS.
Data Analysis and Expected Outcomes
Following synthesis, the crude products must be analyzed by analytical HPLC and Mass Spectrometry to identify the target peptide and major impurities. After purification by preparative HPLC, the purity and yield should be quantified.
Table 2: Hypothetical Peptide Characterization Data
| Peptide ID | Synthesis Method | Theoretical Mass (Da) | Observed Mass (Da) | Crude Purity (%) | Purified Yield (%) |
|---|---|---|---|---|---|
| P-Boc-01 | Boc/Bzl | 547.65 | 547.7 | 65 | 25 |
| P-Fmoc-01 | Fmoc/tBu | 547.65 | 547.7 | 75 | 35 |
The final, purified peptides are then tested for biological activity. For an enzyme inhibitor, this would typically involve generating a dose-response curve to determine the IC50 value (the concentration of peptide required to inhibit 50% of the enzyme's activity).
Table 3: Hypothetical Biological Activity Data
| Peptide ID | Synthesis Method | IC50 (µM) | Standard Deviation |
|---|---|---|---|
| P-Boc-01 | Boc/Bzl | 1.25 | 0.15 |
| P-Fmoc-01 | Fmoc/tBu | 1.15 | 0.11 |
Interpreting the Results: In this hypothetical scenario, the Fmoc synthesis resulted in a higher crude purity and final yield. The biological activity of the two purified peptides is very similar, with IC50 values that are not statistically different. This would suggest that while the Fmoc method was more efficient, both strategies can produce a biologically active final product after rigorous purification.
However, a different outcome is also plausible. Imagine the crude P-Fmoc-01 peptide contained a significant impurity (e.g., a deletion sequence like Ac-Gly-Leu-Arg-NH2) that also had some inhibitory activity. If this impurity was difficult to separate from the main product, the final "purified" peptide might appear more active than the P-Boc-01 peptide, not because the target molecule is inherently more active, but because it is contaminated with another active species. This underscores the absolute necessity of high-purity peptides (>95% or even >98%) for quantitative biological assays to ensure the observed activity is attributable solely to the target molecule.[2]
Conclusion and Recommendations
The choice between Boc and Fmoc chemistry is not merely one of tradition versus modernity; it is a strategic decision based on the specific peptide sequence and its intended application.
-
Fmoc/tBu chemistry is generally the preferred method for standard peptides due to its milder conditions, ease of automation, and avoidance of hazardous HF.[5][12] It often yields a cleaner crude product for straightforward sequences.[5]
-
Boc/Bzl chemistry , despite its harsh cleavage conditions, remains an invaluable tool for synthesizing "difficult" peptides, particularly long or hydrophobic sequences that are prone to on-resin aggregation.[1][11] The acidic deprotection step can help disrupt interchain hydrogen bonding, improving solvation and synthetic outcomes.[5]
For peptides containing aminobenzoic acid, the risk of aggregation may favor the Boc approach, while the desire for milder conditions may favor Fmoc. The ultimate determinant of biological comparability is not the synthesis method itself, but the final purity of the peptide . Impurities generated during synthesis can act as antagonists, agonists, or have no effect, all of which can confound experimental results.[16][17] Therefore, regardless of the synthetic route chosen, rigorous purification by HPLC and thorough characterization by mass spectrometry are non-negotiable steps to ensure that the biological activity measured is that of the intended peptide, and that of the intended peptide alone.
References
- Camarero, J. A., et al. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Protein Engineering, Design and Selection, 14(5), 333-338.
- Qing Li Peptide. What Is Peptide Purity and Why Does It Matter in Research-Grade Peptides?.
- Fields, G. B., & Noble, R. L. (1990). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International journal of peptide and protein research, 35(3), 161-214.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- SlideShare. T boc fmoc protocols in peptide synthesis.
- Corradin, G., & Laman, A. G. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(11), 2974.
- Laman, A. G., et al. (2008). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Clinical and Vaccine Immunology, 15(2), 267-276.
- Medium. Why Peptide Purity Matters in Laboratory Research.
- PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- JPT Peptide Technologies. Learn important facts about Peptide Quality & Purity.
- Waters. Synthetic Peptide Characterization and Impurity Profiling.
- ScienceDirect. Synthetic peptides quality control and assurance.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(8), 441-450.
- van der Burg, S. H., et al. (2001). The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. Journal of immunological methods, 249(1-2), 169-180.
- ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Hurevich, M., & Gilon, C. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Israel Journal of Chemistry, 58(9-10), 1014-1025.
- ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- AAPPTec. Peptide Synthesis - FAQ.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. qinglishangmao.com [qinglishangmao.com]
- 3. medium.com [medium.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. mdpi.com [mdpi.com]
- 17. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
